basonuclin
Description
Propriétés
Numéro CAS |
148814-46-4 |
|---|---|
Formule moléculaire |
C11H10N4 |
Synonymes |
basonuclin |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Basonuclin-1 (BNC1): Gene Structure and Regulatory Elements
Audience: Researchers, scientists, and drug development professionals.
Version: 1.0
Executive Summary
Basonuclin-1 (BNC1) is a highly conserved zinc finger transcription factor pivotal in regulating cell proliferation and differentiation, particularly in stratified squamous epithelia and reproductive germ cells. It possesses the unusual ability to interact with promoters for both RNA Polymerase I and II, implicating it in the regulation of ribosomal RNA (rRNA) and protein-coding genes. Dysregulation of BNC1 is associated with developmental disorders and various cancers. This technical guide provides a comprehensive overview of the BNC1 gene structure, its complex regulatory elements, and the key experimental methodologies used for its study.
This compound-1 (BNC1) Gene Structure
The human BNC1 gene is a complex transcriptional unit whose architecture dictates its function and regulation. Early cloning and sequencing efforts revealed a structure spanning a significant portion of chromosome 15.[1]
Genomic Organization
The BNC1 gene's coding sequence is fragmented into multiple exons, separated by large intronic regions. The transcription unit spans nearly 29 kilobases (kb).[1] The coding region is distributed across five exons, with the functionally critical zinc finger domains encoded by the final two exons.[1]
Below is a diagram illustrating the basic exon-intron structure of the primary BNC1 transcript.
mRNA Isoforms
Alternative splicing and the use of alternative promoters give rise to multiple BNC1 transcripts. The National Center for Biotechnology Information (NCBI) has reviewed at least two major transcript variants:
-
Isoform a (NM_001717.4): This is considered the longer, canonical isoform.[2]
-
Isoform b (NM_001301206.2): This variant utilizes an alternate 5' terminal exon, resulting in a different 5' UTR and a shorter N-terminus compared to isoform a.[2]
The existence of these isoforms suggests that BNC1 activity can be modulated at the post-transcriptional level, potentially producing proteins with distinct functional properties.
| Table 1: Human BNC1 Gene Locus and Transcript Details | |
| Parameter | Value |
| Official Gene Symbol | BNC1[2] |
| Full Name | This compound Zinc Finger Protein 1[2] |
| Genomic Location | Chromosome 15: 83,255,884 - 83,284,664 (GRCh38)[3][4] |
| Strand | Reverse[4] |
| Total Span | ~29 kb[1] |
| Exon Count (Primary Transcript) | 5[1] |
| Reviewed mRNA Isoforms | 2 (Isoform a, Isoform b)[2] |
Regulatory Elements of the BNC1 Gene
BNC1 expression is tightly controlled by a variety of regulatory elements and signaling pathways, reflecting its importance in development and tissue homeostasis.
Promoter Region
The promoter of the BNC1 gene exhibits features characteristic of a housekeeping or developmentally regulated gene. Key features include:
-
TATA-less Promoter: The region lacks a canonical TATA-box, which is common for genes with regulated and widespread expression patterns.[1]
-
High G+C Content: The 5' flanking sequence and the first exon are exceptionally rich in G+C content and CpG dinucleotides.[1]
-
Sp1 Binding Sites: This G+C-rich region contains numerous binding sites for the Sp1 transcription factor, which is known to be crucial for the expression of TATA-less genes.[1]
Transcriptional Regulation by Signaling Pathways
One of the most well-characterized pathways regulating BNC1 is the Hedgehog (Hh) signaling pathway, which is crucial during development and is frequently hyperactivated in cancers like basal cell carcinoma (BCC).
The downstream effectors of the Hh pathway, the GLI family of transcription factors, directly bind to the BNC1 promoter to drive its expression.[5] The consensus binding sequence for GLI proteins is GACCACCCA.[6][7][8] The human BNC1 promoter contains a functional Gli-binding site that is essential for this transcriptional activation.[5] This link positions BNC1 as a critical mediator of Hh-driven cellular processes, such as enhanced rRNA transcription in cancer cells.[5]
Epigenetic Regulation
Epigenetic modifications, particularly DNA methylation, play a crucial role in silencing BNC1 expression in pathological contexts. Hypermethylation of the CpG islands within the BNC1 promoter has been identified as a mechanism for its downregulation in hepatocellular carcinoma and pancreatic cancer.[2][9][10] This silencing contributes to tumorigenesis, and the methylation status of BNC1 is being explored as a potential biomarker for early cancer detection.[10]
| Table 2: BNC1 Promoter Methylation in Pancreatic Cancer | |
| Patient Cohort | Frequency of BNC1 Methylation |
| Pancreatic Cancer Patients (n=39) | 65.1% (25/39)[10] |
| Non-Cancer Controls (n=95) | 6.3% (6/95)[10] |
| Stage I Cancer | 62.5%[10] |
| Stage IIA Cancer | 55.6%[10] |
| Stage IIB Cancer | 65.0%[10] |
Key Experimental Methodologies
The study of BNC1's structure and regulatory functions relies on several core molecular biology techniques. The following sections provide an overview of the protocols for these essential experiments.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to identify the in vivo binding sites of DNA-associated proteins. It has been instrumental in confirming that this compound binds to the promoters of ribosomal RNA genes in keratinocyte cell lines.[11]
Methodology Overview:
-
Cross-linking: Live cells are treated with formaldehyde (B43269) to create covalent cross-links between proteins and the DNA they are bound to.
-
Chromatin Shearing: Cells are lysed, and the chromatin is isolated. The chromatin is then sheared into smaller fragments (typically 200-1000 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: A specific antibody against the protein of interest (e.g., this compound) is added to the sheared chromatin. The antibody-protein-DNA complexes are then captured using antibody-binding beads (e.g., Protein A/G magnetic beads).
-
Washing: Non-specific chromatin is washed away, leaving only the specifically bound complexes.
-
Elution and Reverse Cross-linking: The complexes are eluted from the beads, and the cross-links are reversed by heating in the presence of a high-salt solution. Proteins are degraded using proteinase K.
-
DNA Purification: The DNA is purified from the complex.
-
Analysis: The purified DNA can be analyzed by quantitative PCR (qPCR) to quantify binding at a specific locus or by next-generation sequencing (ChIP-Seq) for genome-wide analysis.
DNase I Footprinting Assay
This in vitro technique is used to precisely identify the DNA sequence to which a protein binds. It was used to map the specific binding sites of this compound on the rDNA and BNC1 gene promoters.[11]
Methodology Overview:
-
Probe Preparation: A DNA fragment containing the putative binding site is labeled at one end, typically with a radioactive or fluorescent tag.[12][13]
-
Protein Binding: The labeled DNA probe is incubated with the purified protein of interest (e.g., this compound) to allow binding. A control reaction without the protein is run in parallel.[12]
-
Limited DNase I Digestion: A low concentration of DNase I is added to both reactions. DNase I cleaves the DNA backbone wherever it is accessible. The region where the protein is bound is protected from cleavage.[12]
-
Analysis: The DNA fragments are purified and separated by size on a high-resolution denaturing polyacrylamide gel.
-
Visualization: The gel is visualized (e.g., by autoradiography). In the control lane, a ladder of bands representing cleavage at every nucleotide position will be visible. In the lane with the binding protein, there will be a gap in the ladder—the "footprint"—corresponding to the protected binding site.[14]
5' Rapid Amplification of cDNA Ends (5' RACE)
5' RACE is a PCR-based method used to identify the 5' ends of mRNA transcripts, which is essential for mapping transcription start sites and identifying different isoforms that arise from alternative promoter usage.
Methodology Overview:
-
Reverse Transcription: Total or mRNA is used as a template for first-strand cDNA synthesis using a gene-specific primer (GSP) that binds downstream of the expected 5' end.[15][16]
-
Tailing: The 3' end of the newly synthesized cDNA (corresponding to the 5' end of the mRNA) is tailed with a known sequence. This can be done by using a terminal deoxynucleotidyl transferase (TdT) to add a homopolymeric tail (e.g., poly-C) or by using a reverse transcriptase with template-switching activity in the presence of a template-switching oligo (TSO).[15][17]
-
PCR Amplification: The tailed cDNA is then amplified by PCR using a nested gene-specific primer and a primer complementary to the added tail/TSO sequence.[15]
-
Analysis: The PCR products are analyzed by gel electrophoresis and can be cloned and sequenced to determine the precise transcription start site(s).
Quantitative Data Summary
Quantitative analysis of gene expression provides insight into the tissues where BNC1 is functionally important.
| Table 3: BNC1 Tissue-Specific Gene Expression | |
| Tissue | Expression Level (RPKM) |
| Testis | 16.5[2] |
| Esophagus | 5.8[2] |
| Ovary (Adult Mouse) | 1.4[18] |
| Placenta (Adult Mouse) | 1.2[18] |
| RPKM: Reads Per Kilobase of transcript, per Million mapped reads. A normalized measure of gene expression.[19] |
Conclusion
The this compound-1 gene is a multifaceted regulatory protein whose expression is controlled by a complex interplay of its core promoter structure, transcription factors from major signaling pathways like Hedgehog, and epigenetic modifications. Its unique gene architecture, featuring multiple exons and alternative isoforms, allows for functional diversity. Understanding the precise mechanisms of BNC1 regulation is critical for developing therapeutic strategies for diseases where its activity is aberrant, including developmental disorders and cancer. The methodologies outlined in this guide provide the foundational tools for researchers to further investigate the intricate biology of this compound-1.
References
- 1. researchgate.net [researchgate.net]
- 2. BNC1 this compound zinc finger protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. BNC1 - Wikipedia [en.wikipedia.org]
- 4. Gene: BNC1 (ENSG00000169594) - Summary - Homo_sapiens - Ensembl genome browser 115 [ensembl.org]
- 5. Gli proteins up-regulate the expression of this compound in Basal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of GLI Transcription Factors in Pathogenesis and Their Potential as New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Non-consensus GLI binding sites in Hedgehog target gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BNC1 this compound zinc finger protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. Promoter methylation of ADAMTS1 and BNC1 as potential biomarkers for early detection of pancreatic cancer in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Search for this compound target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. letstalkacademy.com [letstalkacademy.com]
- 13. DNase I footprinting [gene.mie-u.ac.jp]
- 14. DNase I Footprinting - Creative BioMart [creativebiomart.net]
- 15. neb.com [neb.com]
- 16. 5´ RACE System for Rapid Amplification of cDNA Ends | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. A simple and reliable 5′-RACE approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bnc1 this compound zinc finger protein 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 19. How to choose Normalization methods (TPM/RPKM/FPKM) for mRNA expression - Novogene [novogene.com]
Basonuclin Expression in Embryonic Development: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Basonuclin (BNC), a family of highly conserved zinc finger proteins, plays a pivotal role in the intricate orchestration of embryonic development. This technical guide provides an in-depth exploration of the expression patterns and functional significance of this compound 1 (BNC1) and this compound 2 (BNC2) during embryogenesis. Drawing upon a comprehensive review of the scientific literature, this document summarizes quantitative expression data, details key experimental methodologies, and visualizes associated signaling pathways to serve as a critical resource for researchers in developmental biology and therapeutic development.
Introduction
This compound proteins are characterized by the presence of multiple C2H2 zinc finger domains, suggesting their primary function as DNA-binding proteins and transcription factors.[1] They are known to regulate the transcription of ribosomal RNA (rRNA) by RNA polymerase I and a suite of other target genes by RNA polymerase II.[2][3][4] The two paralogs, BNC1 and BNC2, exhibit both overlapping and distinct expression patterns and functions throughout embryonic development. Dysregulation of this compound expression has been linked to a range of developmental abnormalities, including defects in germ cell development, craniofacial malformations, and early embryonic lethality, underscoring their importance in cellular proliferation and differentiation.[5][6][7]
Quantitative Expression of this compound in Embryonic Tissues
The expression levels of BNC1 and BNC2 are tightly regulated both spatially and temporally during embryonic development. The following tables summarize the available quantitative data on their expression in various embryonic contexts.
Table 1: Relative mRNA Expression of this compound 1 (BNC1) in Early Mouse Embryonic Development
| Developmental Stage | Tissue/Cell Type | Relative mRNA Level (Compared to 8-cell stage) | Reference |
| Oocyte | Germinal Vesicle (GV) | High | [3] |
| 1-cell embryo | - | High | [3] |
| 2-cell embryo | - | Significantly decreased | [3] |
| 8-cell embryo | - | Background levels | [3] |
Data derived from microarray analysis indicating a rapid decrease in maternal Bnc1 mRNA during pre-implantation development.[3]
Table 2: Expression of this compound 2 (Bnc2) mRNA in Mouse Embryos
| Embryonic Day (E) | Tissue/Cell Type | Expression Level | Reference |
| E14.5 | Fetal prospermatogonia | Abundant | [6] |
| E17.5 | Fetal prospermatogonia | Present | [6] |
| Newborn | Prospermatogonia | Present | [6] |
| E14.5 | Craniofacial Mesenchymal Cells | Restricted expression | [5] |
| E16.5 | Craniofacial Mesenchymal Cells | Present | [5] |
Expression levels determined by in situ hybridization and immunohistochemistry.[5][6]
Table 3: this compound Expression in Zebrafish Embryos (hours post-fertilization, hpf)
| Gene | Timepoint (hpf) | Location of Expression | Reference |
| bnc2 | 18 | Broadly in ectodermal and mesodermal tissues, otocyst | [8] |
| bnc2 | 24 | Dorsal neural tube, anterior central nervous system | [8] |
| bnc2 | 48 | Brain, cranial ganglia | [8] |
| bnc1 | 18 | Similar to bnc2 | [8] |
| bnc1 | 24 | Myotomes, anterior head | [8] |
| bnc1 | 48 | Brain, cranial ganglia, pronephric duct | [8] |
Expression patterns determined by whole-mount in situ hybridization.[8]
Key Experimental Protocols
The study of this compound expression and function relies on a variety of molecular and cellular techniques. This section provides detailed methodologies for key experiments cited in the literature.
Whole-Mount In Situ Hybridization for this compound mRNA Detection in Zebrafish Embryos
This protocol is adapted from established methods for whole-mount in situ hybridization in zebrafish.[9][10]
Objective: To visualize the spatial expression pattern of bnc1 and bnc2 mRNA in whole zebrafish embryos.
Materials:
-
Zebrafish embryos at desired stages
-
4% paraformaldehyde (PFA) in PBS
-
Methanol (B129727) series (25%, 50%, 75% in PBST)
-
Proteinase K (10 µg/mL in PBST)
-
Hybridization buffer
-
Digoxigenin (DIG)-labeled antisense RNA probes for bnc1 and bnc2
-
Anti-DIG-AP (alkaline phosphatase conjugated) antibody
-
NBT/BCIP staining solution
Procedure:
-
Fixation: Fix embryos in 4% PFA in PBS overnight at 4°C.
-
Dehydration: Dehydrate embryos through a methanol/PBST series and store in 100% methanol at -20°C.
-
Rehydration: Rehydrate embryos through a descending methanol/PBST series.
-
Permeabilization: Treat embryos with Proteinase K to increase probe penetration. The duration depends on the embryonic stage.
-
Post-fixation: Fix again in 4% PFA for 20 minutes.
-
Pre-hybridization: Incubate embryos in hybridization buffer at 65°C for at least 2 hours.
-
Hybridization: Replace pre-hybridization buffer with hybridization buffer containing the DIG-labeled RNA probe and incubate overnight at 65°C.
-
Washes: Perform a series of stringent washes in post-hybridization wash buffers to remove unbound probe.
-
Antibody Incubation: Block with an appropriate blocking solution and incubate with anti-DIG-AP antibody overnight at 4°C.
-
Staining: Wash off unbound antibody and incubate with NBT/BCIP solution in the dark until the desired color intensity is reached.
-
Imaging: Stop the reaction by washing with PBST, and image the embryos using a stereomicroscope.
Immunohistochemistry for this compound Protein Detection in Mouse Embryo Sections
This protocol is a generalized procedure based on standard immunohistochemistry techniques for embryonic tissues.[11][12]
Objective: To detect the localization of BNC1 and BNC2 proteins in sections of mouse embryos.
Materials:
-
Mouse embryos at desired stages, fixed and embedded in paraffin (B1166041) or frozen.
-
Microtome for sectioning.
-
Primary antibodies against BNC1 and BNC2.
-
HRP-conjugated secondary antibody.
-
DAB (3,3'-diaminobenzidine) substrate kit.
-
Antigen retrieval solution (e.g., citrate (B86180) buffer).
-
Blocking solution (e.g., normal goat serum).
Procedure:
-
Sectioning and Mounting: Cut thin sections of the embedded embryo and mount them on slides.
-
Deparaffinization and Rehydration: If using paraffin sections, deparaffinize with xylene and rehydrate through a graded ethanol (B145695) series.
-
Antigen Retrieval: Perform heat-induced antigen retrieval to unmask the epitope.
-
Permeabilization: If required, permeabilize the sections with a detergent like Triton X-100.
-
Blocking: Block non-specific antibody binding by incubating with a blocking solution.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody against this compound overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with the HRP-conjugated secondary antibody.
-
Detection: Develop the signal using a DAB substrate kit, which produces a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Counterstain with hematoxylin (B73222) to visualize nuclei and mount with a coverslip.
-
Imaging: Analyze the sections under a light microscope.
Generation of this compound Knockout Mice
This protocol provides a general workflow for creating a conditional knockout mouse model for this compound, based on Cre-LoxP technology.[13][14][15]
Objective: To generate a mouse line with a tissue-specific or inducible deletion of the Bnc1 or Bnc2 gene.
Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Search for this compound Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. This compound: a novel mammalian maternal-effect gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound 2 has a function in the multiplication of embryonic craniofacial mesenchymal cells and is orthologous to disco proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. This compound-2 regulates extracellular matrix production and degradation | Life Science Alliance [life-science-alliance.org]
- 8. researchgate.net [researchgate.net]
- 9. zfin.org [zfin.org]
- 10. Comparative in situ hybridization protocols in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mskcc.org [mskcc.org]
- 12. researchgate.net [researchgate.net]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. ki-sbc.mit.edu [ki-sbc.mit.edu]
- 15. Overview: Generation of Gene Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
subcellular localization of basonuclin 1 vs basonuclin 2
An in-depth analysis of the distinct subcellular localization patterns of basonuclin 1 and this compound 2, two closely related zinc finger proteins, reveals significant differences in their cellular dynamics and functions. While both proteins possess nuclear localization signals, their presence within the cell is governed by distinct regulatory mechanisms, leading to divergent roles in cellular processes.
This compound 1 and 2 are paralogous proteins that share structural similarities, including three separated pairs of C2H2 zinc fingers and a nuclear localization signal (NLS), suggesting a common evolutionary origin.[1][2][3][4] Despite these similarities, their tissue distribution, subcellular trafficking, and functional roles are markedly different. BNC1 is primarily found in the basal cells of stratified squamous epithelia and in reproductive germ cells.[1][5] In contrast, BNC2 has a much broader tissue distribution, being present in a wide array of cell types and tissues, including the kidney, intestine, and uterus.[1][2]
Comparative Subcellular Localization
The most striking difference between BNC1 and BNC2 lies in their subcellular distribution. BNC1 exhibits dynamic localization, shuttling between the nucleus and the cytoplasm, whereas BNC2 is constitutively confined to the nucleus.[1]
This compound 1 (BNC1): A Dynamic Regulator
BNC1's location is not static and appears to be tightly regulated by the cell's proliferative state and post-translational modifications.[1][6]
-
Nuclear Localization : In rapidly proliferating cells, such as cultured keratinocytes supported by 3T3 feeder cells, BNC1 is strongly concentrated in the nucleus.[6] This nuclear presence is associated with its function as a transcription factor, regulating the synthesis of ribosomal RNA (rRNA) and potentially genes transcribed by RNA polymerase II.[1][7][8]
-
Cytoplasmic Localization : In more slowly growing or differentiating cells, BNC1 is predominantly found in the cytoplasm.[6] For instance, when supporting 3T3 cells are removed from keratinocyte cultures, BNC1 translocates to the cytoplasm.[6] This translocation is reversible, indicating a regulated shuttling mechanism.[6]
-
Other Localizations : Unexpectedly, in developing spermatids, BNC1 has also been identified in the centrosome, mitochondria, and acrosome, suggesting additional, specialized roles in spermatogenesis.[9]
This compound 2 (BNC2): A Constitutive Nuclear Resident
In sharp contrast to BNC1, BNC2 is found almost exclusively in the nucleus across various cell types.[1]
-
Nuclear Confinement : Studies have shown that BNC2 does not translocate between the nucleus and the cytoplasm.[1]
-
Nuclear Speckles : Within the nucleus, BNC2 colocalizes with the splicing factor SC35 in nuclear speckles.[1][10] This localization strongly suggests a role for BNC2 in the processing of messenger RNA (mRNA), a function distinct from BNC1's primary role in transcription.[1]
-
Homogenous Nuclear Distribution : In fetal and neonatal testis, BNC2 shows a diffuse, homogenous nuclear distribution, consistent with its presumed function as a DNA-binding protein.[11]
Quantitative Data Summary
While precise quantitative ratios are not extensively documented in the literature, the qualitative descriptions of localization patterns provide a clear comparative picture.
| Protein | Primary Localization | Other Observed Locations | Shuttling Behavior |
| This compound 1 (BNC1) | Nucleus and Cytoplasm[6][12] | Centrosome, Mitochondria, Acrosome (in spermatids)[9] | Yes, shuttles between nucleus and cytoplasm based on cellular state and phosphorylation.[1][5][13] |
| This compound 2 (BNC2) | Exclusively Nucleus[1] | Nuclear Speckles (colocalized with SC35)[1][10] | No, constitutively nuclear.[1] |
Regulatory Mechanisms of Localization
The differential localization of BNC1 and BNC2 is controlled by specific molecular mechanisms, particularly post-translational modification in the case of BNC1.
Regulation of BNC1 Localization by Phosphorylation
The shuttling of BNC1 is critically regulated by phosphorylation at serine residues located near its NLS.
-
Dephosphorylation and Nuclear Import : The dephosphorylation of Serine-541 (Ser-541) is the primary signal for BNC1's nuclear import.[13][14] To a lesser extent, dephosphorylation of Ser-537 also contributes to nuclear localization.[13][14]
-
Phosphorylation and Cytoplasmic Retention : Conversely, phosphorylation of Ser-541 promotes the accumulation of BNC1 in the cytoplasm.[13][14] Experiments using the phosphatase inhibitor okadaic acid resulted in a marked increase in cytoplasmic BNC1, confirming the role of phosphorylation in its cytoplasmic retention.[13][14]
BNC2 Nuclear Import
BNC2 possesses a canonical NLS which is sufficient for its constitutive nuclear import and retention.[1][11][15] Unlike BNC1, there is currently no evidence to suggest that its localization is regulated by phosphorylation or other post-translational modifications in a similar shuttling-dependent manner.
Experimental Protocols
Determining the subcellular localization of proteins like BNC1 and BNC2 relies on established molecular and cell biology techniques.
Immunofluorescence (IF) Staining
Immunofluorescence is a cornerstone technique used to visualize the location of a target protein within a cell.
Objective: To visualize the in-situ localization of BNC1 or BNC2 in cultured cells.
Methodology:
-
Cell Culture: Plate cells (e.g., keratinocytes, HeLa) on sterile glass coverslips in a petri dish and culture until they reach the desired confluency.
-
Fixation: Aspirate the culture medium, wash gently with Phosphate-Buffered Saline (PBS), and fix the cells using 4% paraformaldehyde in PBS for 15 minutes at room temperature. This cross-links proteins and preserves the cellular architecture.
-
Permeabilization: Wash the fixed cells three times with PBS. Permeabilize the cell membranes by incubating with 0.25% Triton X-100 in PBS for 10 minutes. This step is crucial for allowing antibodies to access intracellular antigens.
-
Blocking: Wash again with PBS. Block non-specific antibody binding sites by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin and 10% normal goat serum in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific to BNC1 or BNC2, diluted in blocking buffer, for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) that recognizes the primary antibody. This incubation should be for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash three times with PBS. Stain the cell nuclei with a DNA dye like DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes. Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Visualization: Image the cells using a fluorescence or confocal microscope with the appropriate filters for the chosen fluorophore and DAPI.
Subcellular Fractionation and Western Blotting
This biochemical technique separates cellular compartments, allowing for the detection of the protein of interest in each fraction by Western blotting.
Objective: To determine the relative abundance of BNC1 or BNC2 in the nuclear and cytoplasmic fractions.
Methodology:
-
Cell Harvest: Harvest cultured cells by scraping them into ice-cold PBS. Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Cytoplasmic Lysis: Resuspend the cell pellet in a hypotonic lysis buffer (e.g., containing HEPES, KCl, MgCl2, and a non-ionic detergent like NP-40) and incubate on ice for 15 minutes. This swells the cells and selectively disrupts the plasma membrane.
-
Isolation of Cytoplasmic Fraction: Centrifuge the lysate at 700-1,000 x g for 10 minutes at 4°C. The resulting supernatant is the cytoplasmic fraction. Collect it carefully.
-
Isolation of Nuclear Fraction: Wash the remaining pellet (containing the nuclei) with the lysis buffer. Resuspend the pellet in a high-salt nuclear extraction buffer (containing a higher concentration of salt and a stronger detergent) to lyse the nuclear membrane and solubilize nuclear proteins.
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a standard assay (e.g., BCA assay).
-
Western Blotting: Separate equal amounts of protein from each fraction by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane. Probe the membrane with a primary antibody against BNC1 or BNC2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate. The presence and intensity of bands will confirm the protein's location and relative abundance. Purity of fractions should be confirmed using markers (e.g., Tubulin for cytoplasm, Lamin B1 for nucleus).
References
- 1. Basonuclins 1 and 2, whose genes share a common origin, are proteins with widely different properties and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound 2: an extremely conserved homolog of the zinc finger protein this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound 2: An extremely conserved homolog of the zinc finger protein this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genecards.org [genecards.org]
- 6. Alternative subcellular locations of keratinocyte this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BNC1 - Wikipedia [en.wikipedia.org]
- 8. Search for this compound target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WikiGenes - BNC1 - this compound 1 [wikigenes.org]
- 10. BNC1 this compound zinc finger protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. journals.biologists.com [journals.biologists.com]
- 12. Proteomics DB [proteomicsdb.org]
- 13. Nuclear localization of this compound in human keratinocytes and the role of phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nuclear localization of this compound in human keratinocytes and the role of phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Human this compound 2 up-regulates a cascade set of interferon-stimulated genes with anti-cancerous properties in a lung cancer model - PMC [pmc.ncbi.nlm.nih.gov]
Basonuclin Orthologs in Drosophila and Zebrafish: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basonuclin is a highly conserved, nuclear zinc finger protein that plays a crucial role in the regulation of ribosomal RNA (rRNA) gene transcription and cell proliferation. Its orthologs in the model organisms Drosophila melanogaster (fruit fly) and Danio rerio (zebrafish) provide valuable systems for dissecting its developmental and cellular functions. This technical guide provides an in-depth overview of the this compound orthologs in these species, focusing on their functions, expression, associated signaling pathways, and relevant experimental methodologies.
This compound Orthologs in Drosophila melanogaster: disconnected (disco) and disco-related (disco-r)
In Drosophila, the this compound orthologs are encoded by two functionally redundant genes, disconnected (disco) and disco-related (disco-r). These proteins are essential for proper head and appendage development.
Functional Overview
-
Redundant Function: disco and disco-r exhibit functional redundancy, particularly in larval head development. Loss of both genes leads to severe defects in head structures, a phenotype reminiscent of mutants for the Hox gene Deformed (Dfd)[1].
-
Head and Leg Development: These genes are crucial for the proper formation of the larval head and adult legs. Their expression is observed in the imaginal disc primordia of the thoracic segments, which give rise to the adult legs[2][3]. Ectopic expression of either disco or disco-r in wing imaginal discs can induce the formation of leg structures instead of wings[2].
-
Regulation of Gene Expression: disco and disco-r are thought to act as transcription factors that regulate the expression of downstream target genes involved in morphogenesis. They have been shown to be required for the accumulation of mRNAs from target genes of the Hox protein Deformed (Dfd)[1].
Quantitative Expression Data
| Gene | Developmental Stage | Tissue/Region of Expression | Notes |
| disco | Embryo | Epidermis of head segments, small patches in trunk segments, various neural and non-neural cells.[4][5] | Protein is localized to the nucleus.[5] |
| Larva (3rd instar) | Leg imaginal discs, brain.[2][5] | Expression encompasses the domains of Distal-less (Dll) and dachshund (dac).[2] | |
| disco-r | Embryo | Similar to disco, expressed in the epidermis of head segments.[4] | Functionally redundant with disco.[1] |
| Larva (3rd instar) | Leg imaginal discs.[2] | Co-expressed with disco in the leg discs. |
Signaling Pathways
The disco and disco-r genes are involved in a complex genetic network that governs appendage development. A key interaction is with the Distal-less (Dll) gene, a master regulator of limb development.
-
disco and Dll Positive Feedback Loop: Evidence suggests a positive feedback loop between disco and Dll. Dll is required for the proper expression of disco in the antenna and leg discs, and conversely, disco is necessary for maintaining Dll expression[6]. This mutual regulation is critical for the proper patterning of the proximal-distal axis of the appendages.
Experimental Protocols
This protocol is adapted from standard Drosophila protein analysis techniques.
1. Protein Extraction from Larval Imaginal Discs:
- Dissect imaginal discs from third instar larvae in ice-cold PBS.
- Homogenize the tissue in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease inhibitors.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Collect the supernatant containing the protein lysate.
- Determine protein concentration using a BCA assay.
2. SDS-PAGE and Western Blotting:
- Mix protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
- Load equal amounts of protein per lane on a polyacrylamide gel and separate by SDS-PAGE.
- Transfer proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific to Disco or Disco-r overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
This compound Orthologs in Danio rerio: this compound-1 (bnc1) and this compound-2 (bnc2)
Zebrafish possess two this compound orthologs, bnc1 and bnc2, with distinct and overlapping functions, particularly in pigmentation and fertility.
Functional Overview
-
bnc2 and Pigmentation: this compound-2 is essential for the development and maintenance of the adult pigment pattern. Mutations in bnc2, as seen in the bonaparte mutant, lead to a severe disruption of the characteristic stripe pattern due to the loss of all three types of chromatophores (melanophores, xanthophores, and iridophores) through extrusion from the skin[1][7]. bnc2 acts non-autonomously in the hypodermal cells adjacent to the chromatophores to support their survival[1][7].
-
bnc2 and Fertility: bnc2 is also required for female fertility. bonaparte mutants exhibit dysmorphic ovaries[1].
-
bnc1 Function: The function of this compound-1 is less well-characterized. It is expressed in oocytes, suggesting a role in oogenesis[1][8]. Both bnc1 and bnc2 are also expressed in the central nervous system[1][8].
Quantitative Expression Data
Similar to Drosophila, quantitative data on absolute protein or transcript levels for bnc1 and bnc2 are limited. However, extensive qualitative expression analysis using in situ hybridization has been performed.
| Gene | Developmental Stage | Tissue/Region of Expression | Notes |
| bnc1 | Embryo (18-48 hpf) | Brain, cranial ganglia, myotomes, pronephric duct.[9][10] | Widespread low-level expression with higher levels in specific tissues.[9][10] |
| Adult | Oocytes, brain, spinal cord.[1][8] | Suggests a role in oogenesis and neural function. | |
| bnc2 | Embryo (18-48 hpf) | Ectodermal and mesodermal tissues, otic vesicle, dorsal neural tube, brain, cranial ganglia.[9][10] | Broad early expression that becomes more restricted to the nervous system.[9][10] |
| Larval-to-Adult Transformation | Hypodermal cells adjacent to chromatophores.[1][7] | Critical for pigment cell survival. | |
| Adult | Somatic cells of the ovary, brain, central nervous system.[1][8] | Essential for female fertility. |
Signaling Pathways
The precise signaling pathways involving bnc1 and bnc2 are still under investigation. However, the non-autonomous role of bnc2 in pigment cell survival suggests it regulates the production of a secreted factor or the formation of an extracellular matrix component that is essential for chromatophore adhesion and viability.
Experimental Protocols
This is a standard protocol for localizing mRNA expression in zebrafish embryos.
1. Probe Synthesis:
- Linearize a plasmid containing the cDNA of bnc1 or bnc2.
- Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe using in vitro transcription with a DIG RNA Labeling Mix and the appropriate RNA polymerase (T7 or SP6).
- Purify the RNA probe.
2. Embryo Preparation:
- Fix zebrafish embryos at the desired developmental stage in 4% paraformaldehyde (PFA) in PBS overnight at 4°C.
- Dehydrate the embryos through a methanol (B129727) series and store at -20°C.
3. Hybridization:
- Rehydrate embryos through a methanol/PBST series.
- Permeabilize with Proteinase K.
- Pre-hybridize in hybridization buffer for several hours at 65°C.
- Hybridize with the DIG-labeled probe overnight at 65°C.
4. Washing and Detection:
- Perform a series of stringent washes to remove unbound probe.
- Block with a blocking solution (e.g., 2% sheep serum in PBST).
- Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) overnight at 4°C.
- Wash extensively with PBST.
- Equilibrate in staining buffer (NTMT).
- Develop the color reaction with NBT/BCIP substrate in the dark.
- Stop the reaction by washing with PBST.
- Mount and image the embryos.
Conclusion
The this compound orthologs in Drosophila (disco and disco-r) and zebrafish (bnc1 and bnc2) are indispensable for key developmental processes, including morphogenesis of the head and appendages in flies and pigmentation and fertility in zebrafish. While our understanding of their molecular functions is advancing, further research is needed to elucidate the precise signaling pathways they regulate and to obtain comprehensive quantitative data on their expression dynamics. The experimental protocols provided in this guide offer a starting point for researchers aiming to further investigate the roles of these important developmental regulators. This knowledge will not only enhance our fundamental understanding of developmental biology but may also provide insights into human diseases associated with this compound dysfunction.
References
- 1. ZFIN: Zebrafish Book: Molecular Methods [zfin.org]
- 2. The role of disco and disco-r during pattern formation in Drosophila - NORTH CAROLINA STATE UNIV [portal.nifa.usda.gov]
- 3. The Drosophila genes disconnected and disco-related are redundant with respect to larval head development and accumulation of mRNAs from deformed target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zfin.atlassian.net [zfin.atlassian.net]
- 5. Expression of the disconnected gene during development of Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Western Blot on Zebrafish Embryos | Springer Nature Experiments [experiments.springernature.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Mutual regulation of the Drosophila disconnected (disco) and Distal-less (Dll) genes contributes to proximal-distal patterning of antenna and leg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nascent-Seq analysis of Drosophila cycling gene expression - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Post-Translational Control of Basonuclin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basonuclin (BNC1) is a zinc-finger transcription factor that plays a crucial role in the regulation of keratinocyte proliferation and differentiation, as well as in the development of reproductive germ cells.[1][2] Its activity and subcellular localization are intricately controlled by post-translational modifications (PTMs), which represent a key mechanism for modulating its function. This technical guide provides a comprehensive overview of the current knowledge on this compound PTMs, with a focus on phosphorylation, the most well-characterized modification of this protein. The guide summarizes key quantitative data, details experimental methodologies, and provides visual representations of the relevant pathways and workflows.
Core Findings: Phosphorylation Dictates this compound's Nuclear Presence
Current research has definitively identified phosphorylation as a critical post-translational modification of this compound, primarily regulating its subcellular localization.[3][4] Specifically, phosphorylation on key serine residues within the vicinity of the nuclear localization signal (NLS) acts as a molecular switch, promoting the protein's retention in the cytoplasm and thereby inhibiting its nuclear functions.[3]
While extensive research has focused on phosphorylation, there is currently a lack of published experimental evidence for other common post-translational modifications of this compound, such as ubiquitination, SUMOylation, acetylation, methylation, or glycosylation. Searches of comprehensive PTM databases, including UniProt and PhosphoSitePlus, do not currently list any other experimentally validated PTMs for this compound.[5][6][7]
Key Phosphorylation Sites and Their Functional Impact
Two serine residues have been identified as the principal sites of phosphorylation in human this compound:
-
Serine 541 (Ser-541): This is the principal phosphorylation site . Its phosphorylation is the primary determinant of cytoplasmic localization.[3][4]
-
Serine 537 (Ser-537): This is a minor phosphorylation site . Its phosphorylation has a weaker effect on cytoplasmic retention compared to Ser-541.[3][4]
The functional consequence of phosphorylating these sites is the masking of the nuclear localization signal, which prevents the import of this compound into the nucleus. Dephosphorylation of these residues is required for its nuclear accumulation and subsequent transcriptional activity.[3]
Quantitative Data Summary
The following table summarizes the key findings related to the phosphorylation of this compound. It is important to note that while the functional effects of phosphorylation have been qualitatively described, precise quantitative data on the stoichiometry of phosphorylation at these sites under different cellular conditions is not extensively available in the reviewed literature.
| Modification | Site(s) | Species | Cellular Context | Method of Identification | Functional Consequence | Reference(s) |
| Phosphorylation | Ser-541 (principal) | Human | Keratinocytes | In vitro phosphorylation, Site-directed mutagenesis | Promotes cytoplasmic localization | [3][4] |
| Phosphorylation | Ser-537 (minor) | Human | Keratinocytes | In vitro phosphorylation, Site-directed mutagenesis | Contributes to cytoplasmic localization (weaker effect) | [3][4] |
Signaling Pathway and Experimental Workflow Diagrams
This compound Phosphorylation and Subcellular Localization Pathway
Caption: Regulation of this compound's subcellular localization by phosphorylation.
Experimental Workflow for Identifying this compound Phosphorylation Sites
Caption: Workflow for identifying and validating this compound phosphorylation sites.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the study of this compound phosphorylation. These protocols are based on published literature and can be adapted for specific laboratory conditions.
Immunoprecipitation of this compound
This protocol is designed for the isolation of this compound from cell lysates to be used for subsequent analysis, such as Western blotting or mass spectrometry.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Anti-basonuclin antibody
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
-
Microcentrifuge tubes
-
Rotating mixer
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
Add the anti-basonuclin antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for an additional 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation.
-
Remove the supernatant and wash the beads three times with ice-cold wash buffer.
-
-
Elution:
-
Elute the bound proteins by resuspending the beads in elution buffer.
-
For analysis by SDS-PAGE, resuspend the beads in 1X SDS-PAGE sample buffer and boil for 5-10 minutes.
-
Centrifuge to pellet the beads, and the supernatant containing the immunoprecipitated this compound is ready for loading onto a gel.
-
In Vitro Phosphorylation Assay
This assay is used to determine if a protein of interest can be phosphorylated by kinases present in a cell extract.
Materials:
-
Recombinant this compound protein or a fragment containing the putative phosphorylation sites
-
Keratinocyte cell extract (as a source of kinases)
-
Kinase reaction buffer (containing ATP, MgCl2, and phosphatase inhibitors)
-
[γ-³²P]ATP (for radioactive detection)
-
SDS-PAGE equipment
-
Autoradiography film or phosphorimager
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the recombinant this compound protein, keratinocyte cell extract, and kinase reaction buffer.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Boil the samples for 5 minutes.
-
-
Analysis:
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to autoradiography film or a phosphorimager screen to detect the incorporation of ³²P into the this compound protein.
-
Site-Directed Mutagenesis
This technique is used to introduce specific mutations (e.g., substituting serine with alanine (B10760859) or aspartic acid) into the this compound cDNA to study the functional consequences of phosphorylation.
Materials:
-
Plasmid DNA containing the this compound cDNA
-
Mutagenic primers designed to introduce the desired mutation
-
High-fidelity DNA polymerase
-
DpnI restriction enzyme
-
Competent E. coli cells for transformation
Procedure:
-
Primer Design:
-
Design a pair of complementary primers containing the desired mutation in the center.
-
The primers should be 25-45 bases in length with a melting temperature (Tm) of ≥78°C.
-
-
PCR Amplification:
-
Perform PCR using the this compound plasmid as a template and the mutagenic primers.
-
The PCR reaction will amplify the entire plasmid, incorporating the mutation.
-
-
DpnI Digestion:
-
Digest the PCR product with DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, which will digest the parental (non-mutated) plasmid DNA, leaving the newly synthesized, mutated plasmid intact.
-
-
Transformation:
-
Transform the DpnI-treated DNA into competent E. coli cells.
-
Select for transformed cells on appropriate antibiotic-containing agar (B569324) plates.
-
-
Verification:
-
Isolate plasmid DNA from the resulting colonies.
-
Verify the presence of the desired mutation by DNA sequencing.
-
Future Directions
The discovery of phosphorylation as a key regulator of this compound's function opens up several avenues for future research. A critical next step will be to identify the specific kinases and phosphatases that act on Ser-541 and Ser-537. This will provide a more complete understanding of the signaling pathways that control this compound activity and could reveal novel targets for therapeutic intervention in diseases where this compound is dysregulated.
Furthermore, while current evidence is lacking, the possibility of other PTMs on this compound cannot be entirely ruled out. Future proteomic studies employing advanced mass spectrometry techniques may yet uncover other modifications that contribute to the complex regulation of this important transcription factor. Such discoveries would undoubtedly provide deeper insights into the multifaceted roles of this compound in cellular physiology and disease.
References
- 1. This compound, a zinc finger protein associated with epithelial expansion and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a keratinocyte protein with multiple paired zinc fingers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nuclear localization of this compound in human keratinocytes and the role of phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nuclear localization of this compound in human keratinocytes and the role of phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. This compound 1 (mouse) [phosphosite.org]
- 7. uniprot.org [uniprot.org]
Basonuclin's Crucial Interaction with Ribosomal RNA Genes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Basonuclin (BNC1) is a zinc finger protein that plays a pivotal role in the regulation of ribosomal RNA (rRNA) gene transcription, a fundamental process for ribosome biogenesis and, consequently, cell growth and proliferation. This technical guide provides an in-depth analysis of the molecular interactions between this compound and the rRNA genes (rDNA). It details the binding of this compound to the rDNA promoter, its role in modulating RNA Polymerase I (Pol I) activity, and its interplay with other key transcription factors. This document summarizes key quantitative data, provides detailed experimental protocols for studying this interaction, and presents visual diagrams of the associated molecular pathways and experimental workflows. Understanding the nuances of this compound's function offers potential avenues for therapeutic intervention in diseases characterized by dysregulated cell growth, such as cancer.
Introduction
This compound is a transcription factor predominantly expressed in proliferative cells, such as basal keratinocytes and reproductive germ cells.[1][2] It is characterized by the presence of three pairs of C2H2-type zinc fingers, which mediate its binding to specific DNA sequences.[3] A primary target of this compound is the promoter of the 45S rRNA genes, which are transcribed by RNA Polymerase I to produce the precursor for the major RNA components of the ribosome.[1] This guide elucidates the molecular mechanisms governing the this compound-rDNA interaction and its functional consequences.
This compound-rDNA Interaction: A Quantitative Perspective
Several studies have quantified the impact of this compound on rRNA gene transcription. While specific binding affinity (Kd) values are not extensively reported in the literature, the functional consequences of this interaction have been measured. The following tables summarize the key quantitative findings.
| Parameter | Organism/Cell Line | Quantitative Finding | Reference |
| Association of RNA Polymerase I with rDNA promoter | Human Keratinocytes (HaCaT cells) | Knockdown of this compound reduces the association of the Pol I subunit RPA194 with the rDNA promoter by approximately 25%. | [4][5] |
| RNA Polymerase I Transcription Foci | Mouse Oocytes | Knockdown of this compound leads to the elimination of approximately 25% of RNA Polymerase I transcription foci. | [1][4] |
| 47S pre-rRNA Levels | Human Keratinocytes (HaCaT cells) | This compound deficiency results in a reduction of 47S pre-rRNA. This effect is most prominent at high cell density when proliferation-related rRNA synthesis has subsided. | [1][4] |
Table 1: Quantitative Effects of this compound on rRNA Transcription
| Binding Site Location | Organism | Method | Key Finding | Reference |
| Upstream Control Element (UCE) of the rDNA promoter | Human, Mouse | DNase I Footprinting, Electrophoretic Mobility Shift Assay (EMSA) | This compound's N-terminal zinc fingers bind to three highly conserved sites within the rDNA promoter, with a high-affinity site overlapping the binding site of the Upstream Binding Factor (UBF). | [1][2][4] |
| Short arms of acrocentric chromosomes | Human Keratinocytes | Immunocytochemistry | During mitosis, this compound is associated with the short arms of acrocentric chromosomes, which house the rDNA clusters. | [1][2] |
Table 2: this compound Binding Sites on Ribosomal DNA
Signaling Pathway of this compound-Mediated rRNA Gene Regulation
This compound functions as a crucial regulator of a specific subset of rRNA genes. It forms a complex with RNA Polymerase I, independent of the ubiquitous transcription factor UBF, and directs it to the rDNA promoter. This interaction is essential for the efficient transcription of these genes, particularly under conditions of cellular stress or differentiation.
Caption: this compound-mediated regulation of rRNA gene transcription.
Experimental Protocols
The study of the this compound-rDNA interaction relies on several key molecular biology techniques. The following sections provide detailed methodologies for these essential experiments.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol details the steps to identify the in vivo binding of this compound to the rDNA promoter in cultured cells.
Caption: Workflow for Chromatin Immunoprecipitation (ChIP) assay.
Methodology:
-
Cell Culture and Cross-linking: Culture HaCaT cells to the desired confluency. Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 0.125 M glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-1000 bp using sonication.
-
Immunoprecipitation: Pre-clear the chromatin lysate with protein A/G-agarose beads. Incubate the lysate overnight at 4°C with an anti-basonuclin antibody or a control IgG.
-
Immune Complex Capture and Washing: Add protein A/G-agarose beads to capture the antibody-protein-DNA complexes. Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K.
-
DNA Purification: Purify the immunoprecipitated DNA using phenol-chloroform extraction or a commercial DNA purification kit.
-
Analysis: Quantify the amount of rDNA promoter sequence in the immunoprecipitated DNA using quantitative PCR (qPCR) with primers specific for the rDNA promoter region.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to demonstrate the direct binding of this compound to a specific DNA sequence in vitro.
Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA).
Methodology:
-
Probe Preparation: Synthesize and anneal complementary oligonucleotides corresponding to the this compound binding site within the rDNA promoter. Label the DNA probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin, fluorescent dye).
-
Binding Reaction: Incubate the labeled probe with purified recombinant this compound protein in a binding buffer containing a non-specific competitor DNA (e.g., poly(dI-dC)) to minimize non-specific binding. For competition assays, add an excess of unlabeled specific or non-specific competitor DNA to the reaction.
-
Native Gel Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the bands by autoradiography (for radioactive probes) or by detecting the non-radioactive tag. A "shifted" band indicates the formation of a this compound-DNA complex.
Luciferase Reporter Assay
This assay is employed to functionally assess the effect of this compound on the transcriptional activity of the rRNA gene promoter.
Caption: Workflow for Luciferase Reporter Assay.
Methodology:
-
Construct Preparation: Clone the human rDNA promoter region upstream of a luciferase reporter gene in an expression vector.
-
Cell Transfection: Co-transfect the reporter construct into a suitable cell line (e.g., COS-7) along with an expression vector for human this compound or an empty vector as a control. A co-transfected Renilla luciferase vector can be used for normalization of transfection efficiency.
-
Cell Culture and Lysis: Culture the transfected cells for 24-48 hours. Lyse the cells to release the cellular contents, including the expressed luciferase enzymes.
-
Luminescence Measurement: Add the appropriate luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. An increase in the normalized luciferase activity in the presence of the this compound expression vector indicates that this compound enhances the transcriptional activity of the rDNA promoter.
Conclusion and Future Directions
This compound is a key tissue-specific regulator of ribosomal RNA gene transcription. Its interaction with the rDNA promoter and its role in recruiting RNA Polymerase I to a subset of these genes highlight a sophisticated mechanism for controlling ribosome biogenesis. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further investigation into the intricate role of this compound in cellular physiology and pathology.
Future research should focus on elucidating the precise signaling pathways that regulate this compound's activity and its interaction with the rDNA promoter. Identifying the full complement of proteins that form a complex with this compound will provide deeper insights into its regulatory network. Furthermore, exploring the therapeutic potential of modulating this compound activity in diseases with aberrant ribosome biogenesis, such as cancer, represents a promising avenue for drug development. The methodologies outlined herein are critical tools for advancing these research endeavors.
References
- 1. This compound regulates a subset of ribosomal RNA genes in HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is associated with the ribosomal RNA genes on human keratinocyte mitotic chromosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a zinc finger protein of keratinocytes and reproductive germ cells, binds to the rRNA gene promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Regulates a Subset of Ribosomal RNA Genes in HaCaT Cells | PLOS One [journals.plos.org]
- 5. This compound Regulates a Subset of Ribosomal RNA Genes in HaCaT Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Basonuclin in Germ Cell Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Basonuclin (BNC), a family of highly conserved zinc-finger transcription factors, plays a pivotal and multifaceted role in the development of both male and female germ cells. Comprising two main paralogs, this compound 1 (BNC1) and this compound 2 (BNC2), these proteins are essential for regulating key developmental processes ranging from the maintenance of spermatogonial stem cells to the intricate orchestration of meiosis and oocyte maturation. Their function is intrinsically linked to their ability to bind DNA and modulate the transcription of a diverse set of target genes, most notably the ribosomal RNA (rRNA) genes, highlighting their importance in cellular growth and proliferation. This technical guide provides an in-depth exploration of the functions of this compound in germ cell development, summarizing key quantitative data, detailing experimental methodologies, and visualizing the complex signaling pathways and experimental workflows involved in its study. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of reproductive biology and drug development, offering insights into the molecular mechanisms governed by this compound and its potential as a therapeutic target.
Introduction
Germ cell development is a highly complex and precisely regulated process that is fundamental for sexual reproduction. It involves the specification of primordial germ cells (PGCs) and their subsequent differentiation into mature gametes, sperm and eggs. This process is governed by a network of transcription factors that orchestrate the expression of genes crucial for cell fate determination, proliferation, meiosis, and gametogenesis. Among these, the this compound family of proteins has emerged as a critical regulator in both spermatogenesis and oogenesis.
Basonuclins are characterized by the presence of multiple C2H2 zinc-finger domains, which mediate their binding to specific DNA sequences in the promoter regions of their target genes.[1] Initially identified in keratinocytes, their expression has been found to be highly enriched in the germ cells of both testes and ovaries.[1][2] The two major paralogs, BNC1 and BNC2, share structural similarities, including their zinc-finger domains, but exhibit distinct and sometimes overlapping functions in germline development.[3][4]
This guide will delve into the specific roles of BNC1 and BNC2 in male and female germ cell development, presenting the current understanding of their molecular mechanisms, target genes, and the phenotypic consequences of their disruption.
This compound in Male Germ Cell Development
In the mammalian testis, spermatogenesis is a continuous process that relies on a population of spermatogonial stem cells (SSCs) to produce a constant supply of sperm. Both BNC1 and BNC2 are expressed in prospermatogonia and undifferentiated spermatogonia.[4][5]
This compound 1 (BNC1)
BNC1 is crucial for the maintenance and function of SSCs. Studies using a mouse model with a truncation mutation in the Bnc1 gene have revealed a progressive loss of fertility and premature aging of the testes.[6]
2.1.1. Transcriptional Regulation by BNC1
BNC1 functions as a transcription factor that directly binds to the promoters of genes essential for spermatogenesis. Chromatin immunoprecipitation sequencing (ChIP-seq) analysis in mouse testes has identified several direct target genes of BNC1, including:
-
Klhl10 (Kelch-like family member 10)
-
Tex14 (Testis expressed 14)
-
Spatc1 (Spermatogenesis and centriole associated 1)[6]
Furthermore, BNC1 has been shown to cooperate with the TATA-box binding protein-associated factor 7 like (TAF7L), a germ cell-specific paralogue of the general transcription factor TAF7.[6] This interaction suggests that BNC1 is part of a larger transcriptional complex that regulates a specific subset of genes required for the progression of spermatogenesis.[6]
This compound 2 (BNC2)
BNC2 plays a critical role in the early stages of male germ cell development, specifically in the transition from proliferating prospermatogonia to quiescent prespermatogonia. It is essential for proper mitotic arrest and the prevention of premature meiotic initiation in fetal male germ cells.[5]
2.2.1. Regulation of Mitosis and Meiosis by BNC2
In the absence of BNC2, fetal prospermatogonia fail to undergo mitotic arrest and instead continue to proliferate.[5] They also exhibit signs of premature entry into meiosis, as evidenced by the expression of meiotic markers such as STRA8 and the synaptonemal complex protein SYCP3.[5] This premature meiotic entry ultimately leads to massive apoptosis of germ cells.[5]
BNC2 exerts its function by regulating the expression of key genes involved in the male germline fate. In Bnc2-knockout prospermatogonia, the expression of Dnmt3l (DNA methyltransferase 3 like), a crucial factor for spermatogenesis, is nearly absent.[5] Conversely, the expression of genes that promote meiosis, such as Stra8 (stimulated by retinoic acid 8), is aberrantly increased.[5]
This compound in Female Germ Cell Development
In females, oogenesis is a discontinuous process that begins during fetal development and arrests at prophase I of meiosis until puberty. This compound, particularly BNC1, is abundantly expressed in growing oocytes and plays a critical role as a maternal-effect gene.[7][8]
This compound as a Maternal-Effect Gene
A maternal-effect gene is one whose product is synthesized and stored in the oocyte during oogenesis and is required for early embryonic development after fertilization. Knockdown of Bnc1 in mouse oocytes using a transgenic-RNAi approach leads to female sub-fertility.[7] While these oocytes can mature and be fertilized, the resulting embryos fail to develop beyond the two-cell stage, demonstrating the essential role of maternally-derived this compound for early embryogenesis.[7]
Regulation of Transcription in Oocytes
This compound's primary function in oocytes appears to be the regulation of transcription by both RNA polymerase I (Pol I) and RNA polymerase II (Pol II).[7][8]
3.2.1. Ribosomal RNA (rRNA) Synthesis
During the growth phase of the oocyte, there is a massive accumulation of ribosomes to support protein synthesis in the early embryo. This compound is localized to the nucleolus, the site of rRNA synthesis, and binds to the promoter of the rRNA genes.[1][9] It is believed to enhance the transcription of rRNA genes by Pol I, thereby ensuring an adequate supply of ribosomes for the developing embryo.[9]
3.2.2. Regulation of mRNA Transcription
In addition to its role in rRNA synthesis, this compound also influences the transcription of protein-coding genes by Pol II.[7][8] Microarray analysis of this compound-deficient oocytes has revealed widespread changes in the transcriptome, affecting a large number of Pol II-transcribed genes.[7]
Quantitative Data
Gene Expression Changes in this compound-Deficient Oocytes
Microarray analysis of oocytes with knocked-down this compound expression (transgenic-RNAi) revealed significant changes in the expression of numerous genes. The following table summarizes a selection of differentially expressed genes, categorized by their biological function. Data is derived from the analysis of the GEO dataset GSE4029.
| Gene Symbol | Gene Name | Fold Change (log2) | Function |
| Upregulated Genes | |||
| Zar1 | Zygote arrest 1 | 1.8 | Maternal-effect gene, oocyte-to-embryo transition |
| Nlrp5 (Mater) | NLR family, pyrin domain containing 5 | 1.5 | Maternal-effect gene, early embryonic development |
| Dppa3 (Stella) | Developmental pluripotency associated 3 | 1.3 | Maternal factor, pluripotency |
| Downregulated Genes | |||
| Mos | Moloney sarcoma oncogene | -2.1 | Oocyte maturation, meiotic arrest |
| Gdf9 | Growth differentiation factor 9 | -1.9 | Oocyte-secreted factor, follicle development |
| Bmp15 | Bone morphogenetic protein 15 | -1.7 | Oocyte-secreted factor, follicle development |
Gene Expression Changes in Bnc2-Knockout Male Germ Cells
| Gene | Expression Change in Bnc2 -/- | Function | Reference |
| Dnmt3l | Markedly decreased | De novo DNA methylation, spermatogenesis | [5] |
| Stra8 | Increased | Meiotic initiation | [5] |
| Sycp3 | Ectopically expressed | Synaptonemal complex formation | [5] |
Experimental Protocols
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for BNC1 in Mouse Testis
This protocol is adapted from methodologies described for identifying BNC1 binding sites in the mouse testis.[6]
-
Tissue Preparation and Cross-linking:
-
Dissect testes from adult mice and decapsulate to release seminiferous tubules.
-
Cross-link proteins to DNA by incubating the tubules in 1% formaldehyde (B43269) in PBS for 15 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M and incubating for 5 minutes.
-
Wash the tubules twice with ice-cold PBS.
-
-
Chromatin Preparation:
-
Lyse the cells and isolate nuclei.
-
Resuspend the nuclear pellet in a suitable lysis buffer.
-
Sonciate the chromatin to an average fragment size of 200-500 bp.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for BNC1.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
DNA Purification and Library Preparation:
-
Reverse the cross-links by incubating the eluted chromatin at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit.
-
Prepare the DNA library for sequencing according to the manufacturer's instructions (e.g., Illumina TruSeq ChIP Library Preparation Kit).
-
-
Sequencing and Data Analysis:
-
Sequence the library on a high-throughput sequencing platform.
-
Align the reads to the mouse reference genome.
-
Use a peak-calling algorithm (e.g., MACS2) to identify regions of BNC1 enrichment.
-
Annotate the peaks to identify potential BNC1 target genes.
-
RNA Interference (RNAi) in Mouse Oocytes
This protocol is based on the transgenic-RNAi approach used to knock down this compound expression in mouse oocytes.[7]
-
Construct Design:
-
Design a short hairpin RNA (shRNA) targeting a specific sequence of the mouse Bnc1 mRNA.
-
Clone the shRNA cassette into a vector containing an oocyte-specific promoter, such as the Zp3 promoter, to drive expression specifically in growing oocytes.
-
-
Generation of Transgenic Mice:
-
Inject the linearized transgene construct into the pronuclei of fertilized mouse eggs.
-
Transfer the injected eggs into pseudopregnant female mice.
-
Screen the resulting offspring for the presence of the transgene by PCR of genomic DNA.
-
-
Analysis of Knockdown Efficiency:
-
Collect oocytes from transgenic and wild-type female mice.
-
Isolate total RNA from the oocytes.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the levels of Bnc1 mRNA and confirm knockdown.
-
Perform western blotting to assess the reduction in BNC1 protein levels.
-
-
Phenotypic Analysis:
-
Assess the fertility of transgenic females by mating them with wild-type males and monitoring litter size.
-
Collect and analyze oocytes and early embryos from transgenic females to identify developmental defects.
-
Electrophoretic Mobility Shift Assay (EMSA) for this compound-rDNA Interaction
This protocol is a generalized procedure based on the principles described in studies of this compound's interaction with the rRNA gene promoter.[1][10]
-
Probe Preparation:
-
Synthesize a double-stranded DNA oligonucleotide corresponding to the putative this compound binding site in the rRNA gene promoter.
-
Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin).
-
-
Protein Preparation:
-
Express and purify recombinant this compound protein or its DNA-binding domain.
-
Alternatively, use nuclear extracts from cells known to express this compound.
-
-
Binding Reaction:
-
Incubate the labeled probe with the purified protein or nuclear extract in a binding buffer containing a non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.
-
For competition assays, add an excess of unlabeled specific or non-specific competitor DNA to the reaction.
-
-
Electrophoresis:
-
Load the binding reactions onto a non-denaturing polyacrylamide gel.
-
Run the gel at a low voltage to prevent dissociation of the protein-DNA complexes.
-
-
Detection:
-
If using a radioactive probe, dry the gel and expose it to X-ray film or a phosphorimager screen.
-
If using a non-radioactive probe, transfer the DNA to a membrane and detect the probe using a method appropriate for the label (e.g., streptavidin-HRP for biotin).
-
Signaling Pathways and Experimental Workflows
This compound 1 Signaling in Spermatogenesis
Caption: BNC1 and TAF7L signaling in spermatogenesis.
This compound 2 in Male Germ Cell Fate Determination
Caption: BNC2's role in male germ cell fate.
Experimental Workflow for this compound ChIP-seq
Caption: ChIP-seq workflow for this compound.
Conclusion
This compound proteins are indispensable regulators of germ cell development, with BNC1 and BNC2 exhibiting both unique and overlapping functions in spermatogenesis and oogenesis. Their role as transcription factors, particularly in the context of rRNA synthesis and the regulation of key developmental genes, underscores their importance in ensuring the proper execution of gametogenesis. The severe reproductive phenotypes observed in this compound-deficient models highlight their potential as targets for the diagnosis and treatment of infertility. Further research into the complete repertoire of this compound target genes and their interacting partners will undoubtedly provide deeper insights into the intricate molecular mechanisms governing germline development and may pave the way for novel therapeutic strategies in reproductive medicine.
References
- 1. Loss of spermatogonia and wide-spread DNA methylation defects in newborn male mice deficient in DNMT3L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Single-cell Analysis of the Developing Human Testis Reveals Somatic Niche Cell Specification and Fetal Germline Stem Cell Establishment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Gene Expression Profiling of Human Oocytes Developed and Matured In Vivo or In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Search for this compound Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound is associated with the ribosomal RNA genes on human keratinocyte mitotic chromosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound regulates a subset of ribosomal RNA genes in HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a zinc finger protein of keratinocytes and reproductive germ cells, binds to the rRNA gene promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
Basonuclin 1: A Key Maternal-Effect Gene Orchestrating Oogenesis and Early Embryonic Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Basonuclin 1 (Bnc1) is a zinc-finger protein that plays a pivotal role as a maternal-effect gene, essential for the transition from oocyte to embryo. This technical guide provides a comprehensive overview of the function of this compound 1, with a particular focus on its role in oogenesis and the pre-implantation development of mammals. Drawing on key research findings, this document details the molecular mechanisms of Bnc1 action, the phenotypic consequences of its depletion, and the experimental methodologies used to elucidate its function. Quantitative data are presented in structured tables for clarity, and key pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction
Maternal-effect genes are a class of genes whose products, RNA or protein, are transcribed and translated in the oocyte during oogenesis and are crucial for the early stages of embryonic development, even before the activation of the zygotic genome.[1] this compound 1 has been identified as a critical mammalian maternal-effect gene.[2][3] It is abundantly present in oocytes, and its maternally derived products are indispensable for the progression of the embryo beyond the two-cell stage.[2][3]
Bnc1 is a highly conserved zinc-finger protein, suggesting its importance across different species.[4] It is known to be involved in the regulation of transcription by both RNA polymerase I (Pol I) and RNA polymerase II (Pol II), highlighting its multifaceted role in cellular processes.[2][5] The depletion of this compound 1 in oocytes leads to significant perturbations in both oogenesis and early embryogenesis, resulting in female sub-fertility.[2][3] This guide will delve into the technical details of these findings, providing a valuable resource for those investigating female infertility, early embryonic development, and potential therapeutic targets.
Molecular Function of this compound 1
This compound 1 functions as a transcription factor, characterized by the presence of three pairs of C2H2-type zinc fingers which mediate its binding to DNA.[5] Its primary role is in the regulation of ribosomal RNA (rRNA) transcription by RNA Polymerase I, a fundamental process for ribosome biogenesis and protein synthesis required for the growing oocyte.[2][5] Bnc1 binds to specific sites on the rDNA promoter, and its presence in the nucleolus of growing oocytes coincides with high rRNA transcriptional activity.[2][6]
In addition to its role in Pol I-mediated transcription, this compound 1 is also implicated in the regulation of Pol II-transcribed genes.[2] This dual regulatory function suggests that Bnc1 may act as a coordinator of the expression of a suite of genes necessary for both oocyte maturation and the initial stages of embryonic life.
This compound 1 as a Maternal-Effect Gene: Experimental Evidence
The definitive evidence for this compound 1's role as a maternal-effect gene comes from studies using a transgenic RNA interference (RNAi) approach in mice to specifically knock down its expression in oocytes.[2]
Quantitative Data from this compound 1 Knockdown Studies
The targeted depletion of this compound 1 in mouse oocytes has profound effects on female fertility and embryonic development. The key quantitative findings from these studies are summarized in the tables below.
| Transgenic Line | This compound 1 mRNA Reduction in Oocytes (%) | Average Litter Size | Fertility Reduction (%) | Reference |
| T8 | 94 | ~3.5 | 50 | [2] |
| T50 | 98 | ~0.7 | 90 | [2] |
Table 1: Fertility and this compound 1 mRNA Levels in Transgenic RNAi Mice. This table illustrates the direct correlation between the reduction in this compound 1 mRNA in oocytes and the severity of sub-fertility in female mice.
| Developmental Stage | Phenotype in this compound 1-Deficient Embryos | Reference |
| Pre-implantation | Failure to develop beyond the two-cell stage | [2][3] |
Table 2: Embryonic Phenotype of this compound 1 Deficiency. This table highlights the critical developmental window in which maternal this compound 1 is required.
Signaling Pathways and Logical Relationships
The experimental evidence points to a clear pathway from this compound 1 function to successful early embryonic development. A deficiency in this compound 1 disrupts essential transcriptional processes in the oocyte, leading to a cascade of events culminating in developmental arrest.
Caption: this compound 1 signaling pathway in oocytes.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound 1 as a maternal-effect gene.
Generation of Transgenic RNAi Mice
This protocol describes the generation of mice with oocyte-specific knockdown of this compound 1.
Caption: Workflow for generating this compound 1 RNAi mice.
Protocol:
-
Construct Design: An inverted repeat sequence targeting this compound 1 mRNA is cloned into a vector containing the oocyte-specific Zp3 promoter. This ensures that the resulting short hairpin RNA (shRNA) is expressed exclusively in growing oocytes.
-
Pronuclear Injection: The linearized transgenic construct is microinjected into the pronuclei of fertilized mouse eggs.
-
Embryo Transfer: The microinjected embryos are surgically transferred into the oviducts of pseudopregnant recipient female mice.
-
Founder Identification: Offspring are screened for the presence of the transgene using PCR analysis of tail DNA.
-
Phenotypic Analysis: Founder transgenic females are mated with wild-type males to assess their fertility by monitoring litter sizes. Oocytes are collected from transgenic females to quantify the knockdown of this compound 1 mRNA and protein levels.
Immunocytochemistry for this compound 1 in Oocytes
This protocol details the visualization of this compound 1 protein localization within mouse oocytes.
Materials:
-
Mouse oocytes
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.25% Triton X-100 in PBS
-
Blocking buffer: 5% normal goat serum in PBS
-
Primary antibody: Rabbit anti-Basonuclin 1
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Protocol:
-
Fixation: Oocytes are fixed in 4% PFA in PBS for 30 minutes at room temperature.
-
Washing: Oocytes are washed three times in PBS.
-
Permeabilization: Oocytes are permeabilized with 0.25% Triton X-100 in PBS for 15 minutes.
-
Blocking: Non-specific antibody binding is blocked by incubating the oocytes in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Oocytes are incubated with the primary anti-Basonuclin 1 antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Oocytes are washed three times in PBS.
-
Secondary Antibody Incubation: Oocytes are incubated with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Washing: Oocytes are washed three times in PBS in the dark.
-
Counterstaining: Nuclei are stained with DAPI for 10 minutes.
-
Mounting: Oocytes are mounted on a glass slide with a drop of mounting medium and coverslipped.
-
Imaging: Samples are visualized using a fluorescence or confocal microscope.
Western Blotting for this compound 1 in Oocytes and Embryos
This protocol is for the detection and quantification of this compound 1 protein in oocytes and early embryos.
Materials:
-
Oocyte/embryo samples
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: Rabbit anti-Basonuclin 1
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Sample Lysis: A specific number of oocytes or embryos (e.g., 50-100) are lysed in an appropriate volume of lysis buffer.
-
Protein Quantification: The protein concentration of the lysate is determined using a suitable assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are loaded onto an SDS-PAGE gel and separated by electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is incubated in blocking buffer for 1 hour at room temperature to block non-specific binding sites.
-
Primary Antibody Incubation: The membrane is incubated with the primary anti-Basonuclin 1 antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: The membrane is washed three times with TBST.
-
Secondary Antibody Incubation: The membrane is incubated with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: The membrane is washed three times with TBST.
-
Detection: The membrane is incubated with a chemiluminescent substrate, and the signal is detected using an imaging system.
-
Analysis: The intensity of the bands corresponding to this compound 1 is quantified using densitometry software.
Conclusion and Future Directions
This compound 1 is unequivocally a maternal-effect gene of paramount importance for female fertility and the initiation of life in mammals. Its role in regulating both RNA polymerase I and II transcription underscores its significance in orchestrating the complex molecular events of oogenesis and early embryogenesis. The dramatic phenotype of two-cell arrest in embryos derived from this compound 1-deficient oocytes highlights a critical checkpoint in development that is under maternal control.
For researchers and drug development professionals, a thorough understanding of the this compound 1 pathway offers several avenues for future exploration. Investigating the full spectrum of Pol II-regulated genes that are targets of this compound 1 in the oocyte could reveal novel factors involved in the maternal-to-zygotic transition. Furthermore, exploring the potential of modulating this compound 1 activity could offer new strategies for addressing certain forms of female infertility. The detailed protocols and data presented in this guide provide a solid foundation for pursuing these and other exciting research directions in the field of reproductive biology and medicine.
References
- 1. Search for this compound Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a novel mammalian maternal-effect gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Rapid Western Blotting Protocol for the Xenopus Oocyte - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Basonuclins 1 and 2, whose genes share a common origin, are proteins with widely different properties and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a zinc finger protein of keratinocytes and reproductive germ cells, binds to the rRNA gene promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Role of Basonuclin 2 in Craniofacial Development: A Technical Guide
Executive Summary
Basonuclin 2 (BNC2) is an evolutionarily conserved zinc-finger transcription factor indispensable for vertebrate craniofacial morphogenesis.[1][2] Foundational studies using murine models have established that BNC2 is fundamentally required for the proliferation of craniofacial mesenchymal cells, many of which are of neural crest origin.[3][4] Loss of BNC2 function is neonatal lethal, resulting in severe craniofacial abnormalities, most notably a complete cleft of the secondary palate and defective development of craniofacial bones.[5] The primary mechanism underlying this phenotype is a significant reduction in the mitotic rate of the mesenchymal cells that form these structures. While the precise upstream signaling cascades and downstream transcriptional targets of BNC2 in this context are still under active investigation, its role as a critical regulator of cell multiplication places it at a nexus of developmental pathways. This guide provides a comprehensive overview of the established functions of BNC2 in craniofacial development, summarizes key quantitative data, details relevant experimental protocols, and visualizes the known relationships and hypothetical molecular pathways.
Molecular Architecture and Expression
This compound 2 is a large protein characterized by three distinct pairs of C2H2-type zinc fingers, a nuclear localization signal, and a serine-rich region, features consistent with its function as a DNA-binding transcription factor.[3][6] It is the vertebrate ortholog of the Drosophila proteins disco and disco-related, which are similarly involved in head development.[7]
During murine embryogenesis, BNC2 expression in the head is highly specific. It is localized to mesenchymal cells within the developing palatal processes, at the periphery of the tongue, and in the mesenchymal sheaths enveloping the brain and osteocartilaginous structures.[3][5] Notably, its expression is absent in the differentiated progeny of these cells, such as chondrocytes and osteoblasts, indicating a role in maintaining the proliferative capacity of progenitor populations.[3]
Core Function: Regulation of Mesenchymal Cell Proliferation
The definitive function of BNC2 in craniofacial development is the regulation of cell multiplication. Genetic ablation of the Bnc2 gene in mice leads to a dramatically diminished rate of mitosis specifically within the craniofacial mesenchymal cell populations where it is expressed.[3][5] This failure of proliferation directly results in the hypoplasia of structures derived from these cells.
Key Phenotypes of BNC2 Deficiency
Mice homozygous for a null mutation in Bnc2 exhibit a consistent and severe phenotype, leading to death within 24 hours of birth.[3] The primary defects are:
-
Cleft Palate: A complete failure of the palatal shelves to grow and fuse at the midline.[5]
-
Craniofacial Bone Abnormalities: Significant size reduction and malformation of bones derived from the cranial neural crest, including the maxillary and palatine processes, the alisphenoid, and the internal pterygoid processes. The frontal and parietal bones also show diminished growth, resulting in an abnormally wide sagittal suture.[3]
-
Glossal Defects: A smaller, abnormally shaped tongue.[5]
These defects are a direct consequence of the insufficient number of mesenchymal precursor cells available to form these structures.
Quantitative Data Summary
The primary quantitative evidence for BNC2's function comes from the analysis of cell proliferation in Bnc2 knockout mouse embryos.
| Parameter Measured | Model System | Tissue Analyzed | Method | Result | Reference |
| Mitotic Cell Count | Bnc2-/- Mouse Embryos | Craniofacial Mesenchyme | Immunohistochemistry for Phospho-Histone H3 (Ser10) | 30–50% reduction in mitotic cells compared to wild-type littermates. | [3] |
Signaling Pathways and Downstream Regulation
The precise signaling pathways that BNC2 integrates with and the direct downstream genes it regulates to control cell proliferation remain to be fully elucidated. Cleft palate can arise from mutations in genes encoding transcription factors and components of various signaling pathways, suggesting BNC2 may act upon these networks.[3]
Hypothetical Signaling Context
Given that BNC2's function is tied to cell proliferation, it is hypothesized to be a downstream effector of major developmental signaling pathways known to control the growth of craniofacial prominences, such as BMP, Wnt, and FGF signaling. BNC2, in turn, likely regulates the expression of key cell cycle regulators (e.g., cyclins and cyclin-dependent kinases) to drive G1/S transition and mitotic entry in craniofacial mesenchymal progenitors. Its recently identified role in regulating extracellular matrix (ECM) components in other contexts may also contribute to craniofacial morphogenesis by modulating the tissue environment to be permissive for growth.[8][9]
Experimental Protocols
Reproducing and extending the findings on BNC2 function requires robust experimental methodologies. Below are detailed protocols for key analyses cited in foundational BNC2 research.
Analysis of Skeletal Defects in Neonatal Mice
This protocol combines Alcian Blue (stains cartilage) and Alizarin Red (stains mineralized bone) to visualize the entire skeleton of newborn mice.
Materials:
-
100% Acetone (B3395972)
-
Alcian Blue Staining Solution: 0.03% (w/v) Alcian Blue 8GX, 80% ethanol, 20% glacial acetic acid.
-
Alizarin Red Staining Solution: 0.03% (w/v) Alizarin Red S in 1% aqueous KOH.
-
1% and 2% aqueous Potassium Hydroxide (KOH)
-
Glycerol solutions: 20%, 50%, 80% in 1% KOH; 1:1 glycerol:95% ethanol; 100% glycerol.
Procedure:
-
Euthanize P0 (postnatal day 0) pups and remove the skin and all internal organs.
-
Fixation: Place the specimen in 95% ethanol for 24-48 hours at room temperature with gentle rocking.
-
Dehydration & Defatting: Replace ethanol with 100% acetone and incubate overnight at room temperature.
-
Cartilage Staining: Replace acetone with Alcian Blue staining solution. Incubate for 2-3 days for head staining, with gentle rocking.
-
Washing: Replace staining solution with 95% ethanol for 6-8 hours, changing the ethanol several times.
-
Maceration: Replace ethanol with 2% KOH solution for 12-24 hours to clear soft tissues. Monitor closely until the tissues become transparent.
-
Bone Staining: Replace KOH with Alizarin Red solution and stain for 12-24 hours.
-
Clearing: Transfer the skeleton through a graded series of 1% KOH/glycerol solutions (e.g., 20%, 50%, 80% glycerol), leaving it in each solution for at least 24 hours.
-
Storage: For long-term storage, pass the skeleton through a 1:1 glycerol:ethanol wash for 24 hours, followed by final storage in 100% glycerol.
Immunohistochemistry for Proliferating Cells
This protocol identifies cells undergoing mitosis by detecting the phosphorylated form of Histone H3 on Serine 10 (pHH3), a specific marker for condensed chromosomes.
Materials:
-
Mouse embryo heads (e.g., E16.5)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Paraffin (B1166041) embedding reagents
-
Microtome
-
Citrate (B86180) buffer (pH 6.0) for antigen retrieval
-
Blocking solution (e.g., 5% normal goat serum in PBST)
-
Primary antibody: Rabbit anti-Phospho-Histone H3 (Ser10)
-
Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
Procedure:
-
Tissue Preparation: Fix embryonic heads in 4% PFA overnight at 4°C. Dehydrate through a graded ethanol series and embed in paraffin wax.
-
Sectioning: Cut 5-7 µm coronal sections using a microtome and mount on slides.
-
Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded ethanol series to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in citrate buffer (pH 6.0) and heating (e.g., in a pressure cooker or water bath at 95°C for 20 minutes). Allow to cool to room temperature.
-
Blocking: Wash slides in PBST and block non-specific binding by incubating with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate sections with the anti-pHH3 primary antibody (diluted in blocking solution) overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash slides extensively in PBST. Incubate with HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Wash slides in PBST. Apply DAB substrate solution until a brown precipitate develops (monitor under a microscope).
-
Counterstaining: Rinse with water, lightly counterstain with hematoxylin, dehydrate through ethanol and xylene, and mount with a coverslip.
-
Analysis: Count pHH3-positive nuclei within the craniofacial mesenchyme and normalize to the total area or total cell number (as determined by the counterstain).
Implications for Drug Development
The specificity of the BNC2 loss-of-function phenotype to craniofacial structures highlights its crucial and non-redundant role in this context. While BNC2 itself presents a challenging target due to its fundamental role in cell proliferation, understanding its downstream effectors could unveil novel therapeutic targets. For instance, identifying the specific cell cycle components or ECM remodeling enzymes regulated by BNC2 could provide avenues for modulating mesenchymal cell behavior in congenital disorders or regenerative medicine applications. Furthermore, given the association of the human BNC2 locus (9p22) with craniofacial abnormalities, this gene represents a key candidate for genetic screening in patients with syndromic or non-syndromic cleft palate.[3]
Conclusion
This compound 2 is a master regulator of cellular proliferation within the embryonic craniofacial mesenchyme. Its function is essential for the proper growth and morphogenesis of the palate, tongue, and craniofacial skeleton. While the core biological outcome of its activity is well-defined, future research must focus on delineating the upstream signals that control BNC2 expression and the downstream transcriptional programs it executes. Unraveling these molecular pathways will provide a more complete picture of craniofacial development and may offer new strategies for addressing related congenital defects.
References
- 1. Gene - BNC2 [maayanlab.cloud]
- 2. Bnc2 this compound zinc finger protein 2 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. This compound 2 has a function in the multiplication of embryonic craniofacial mesenchymal cells and is orthologous to disco proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. This compound 2 has a function in the multiplication of embryonic craniofacial mesenchymal cells and is orthologous to disco proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Basonuclin2, a DNA-binding zinc-finger protein expressed in germ tissues and skin keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. This compound-2 regulates extracellular matrix production and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-2 regulates extracellular matrix production and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Basonuclin Gene Family: An In-depth Guide to its Molecular Evolution
For Researchers, Scientists, and Drug Development Professionals
Introduction
The basonuclin gene family, comprised of the paralogous genes this compound 1 (BNC1) and this compound 2 (BNC2), plays a crucial role in fundamental cellular processes, including transcription, proliferation, and differentiation. These zinc finger proteins are characterized by their unique domain architecture and distinct, yet sometimes overlapping, functions. This technical guide provides a comprehensive overview of the molecular evolution of the this compound gene family, detailing its evolutionary history, comparative genomics, and functional divergence. The information is presented to be a valuable resource for researchers in molecular biology, genetics, and drug development.
Evolutionary History and Phylogeny
The this compound gene family originated from a gene duplication event that occurred in the ancestral lineage of fish.[1] This duplication gave rise to two distinct paralogs, BNC1 and BNC2, which have since evolved under different selective pressures, leading to their functional divergence.
1.1. Phylogenetic Relationship
Phylogenetic analysis of this compound protein sequences reveals a clear divergence between the BNC1 and BNC2 clades. BNC2 is the more evolutionarily conserved of the two, suggesting a more critical and conserved ancestral function.[2] In contrast, BNC1 has evolved more rapidly, potentially acquiring novel functions in different vertebrate lineages.[2]
Phylogenetic tree of the this compound gene family.
Comparative Genomics and Protein Structure
BNC1 and BNC2 share a conserved domain architecture, including three pairs of C2H2-type zinc fingers, a nuclear localization signal (NLS), and a serine-rich region.[1][2] However, the overall amino acid sequence identity between the two paralogs is relatively low, reflecting their functional divergence.
Table 1: Amino Acid Sequence Identity of this compound Proteins
| Comparison | Percent Identity (%) |
| Human BNC1 vs. Mouse BNC1 | 88 |
| Human BNC2 vs. Mouse BNC2 | 97.2 |
| Mouse BNC1 vs. Mouse BNC2 | 43.4 |
Data sourced from Vanhoutteghem and Djian, 2004.[1]
2.1. Domain Architecture
The zinc finger domains are crucial for the DNA-binding activity of this compound proteins, enabling them to regulate the transcription of target genes. The NLS directs their localization to the nucleus, where they exert their regulatory functions. The function of the serine-rich region is less well understood but may be involved in protein-protein interactions and post-translational modifications.
Domain architecture of this compound 1 and 2 proteins.
Gene Expression and Tissue Distribution
The expression patterns of BNC1 and BNC2 are markedly different, further highlighting their distinct biological roles. BNC1 expression is primarily restricted to the basal layer of stratified squamous epithelia and reproductive germ cells. In contrast, BNC2 exhibits a much broader tissue distribution.
Table 2: Median Gene Expression of BNC1 and BNC2 in Human Tissues (TPM)
| Tissue | BNC1 (TPM) | BNC2 (TPM) |
| Testis | 10.34 | 25.86 |
| Ovary | 0.81 | 14.39 |
| Skin (Sun Exposed) | 2.13 | 5.34 |
| Skin (Not Sun Exposed) | 1.83 | 4.87 |
| Esophagus - Mucosa | 3.32 | 3.19 |
| Vagina | 2.98 | 3.65 |
| Uterus | 0.12 | 6.23 |
| Prostate | 0.08 | 3.98 |
| Breast - Mammary Tissue | 0.05 | 2.76 |
| Lung | 0.03 | 2.11 |
| Colon - Transverse | 0.04 | 2.97 |
| Liver | 0.02 | 0.53 |
| Brain - Cortex | 0.00 | 0.89 |
| Heart - Left Ventricle | 0.01 | 1.23 |
| Muscle - Skeletal | 0.01 | 0.76 |
Data sourced from the Genotype-Tissue Expression (GTEx) Portal.
Functional Divergence and Signaling Pathways
While both basonuclins are involved in transcriptional regulation, they participate in distinct signaling pathways and have different downstream targets.
4.1. This compound 1: A Regulator of Ribosomal RNA Transcription and Cell Proliferation
BNC1 is a known regulator of ribosomal RNA (rRNA) transcription, a process essential for cell growth and proliferation. It is also implicated in the Hedgehog signaling pathway, which plays a critical role in embryonic development and tumorigenesis.
Signaling pathways involving this compound 1.
4.2. This compound 2: A Multifaceted Regulator of mRNA Processing and Cell Fate
BNC2 has a broader range of functions, including a role in pre-mRNA splicing and processing. It is also involved in the Transforming Growth Factor-beta (TGF-β) signaling pathway, which regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis.
Signaling pathways involving this compound 2.
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the this compound gene family.
5.1. Phylogenetic Analysis
-
Sequence Retrieval: Obtain this compound protein sequences from public databases such as NCBI GenBank or UniProt.
-
Multiple Sequence Alignment: Align the sequences using algorithms like ClustalW or MUSCLE to identify conserved regions and evolutionary relationships.
-
Phylogenetic Tree Construction: Construct a phylogenetic tree using methods such as Neighbor-Joining, Maximum Likelihood, or Bayesian inference. Software like MEGA or RAxML can be used for this purpose.
-
Tree Visualization: Visualize and annotate the phylogenetic tree using software like FigTree or iTOL.
5.2. Gene Expression Analysis
-
RNA Extraction: Isolate total RNA from cells or tissues of interest using standard methods like TRIzol extraction or column-based kits.
-
Northern Blotting:
-
Separate RNA samples by size using denaturing agarose (B213101) gel electrophoresis.
-
Transfer the RNA to a nylon or nitrocellulose membrane.
-
Hybridize the membrane with a labeled probe specific to the this compound gene of interest.
-
Detect the hybridized probe using autoradiography or chemiluminescence.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Perform real-time PCR using the cDNA as a template and primers specific for the this compound gene and a reference gene.
-
Quantify the relative expression of the this compound gene using the comparative Ct method.
-
Workflow for studying this compound molecular evolution.
Conclusion
The this compound gene family provides a compelling case study of gene duplication followed by functional divergence. While BNC1 has evolved a more specialized role in regulating rRNA transcription and cell proliferation in specific tissues, BNC2 has retained a broader, more conserved function in mRNA processing across a wide range of cell types. Understanding the distinct roles of these paralogs is crucial for elucidating their involvement in development, homeostasis, and disease, and may open new avenues for therapeutic intervention. This guide serves as a foundational resource for researchers seeking to delve deeper into the fascinating molecular evolution of the this compound gene family.
References
Basonuclin Expression in Stratified Squamous Epithelia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Basonuclin (BNC1) is a highly conserved zinc finger transcription factor that plays a pivotal role in the biology of stratified squamous epithelia, including the epidermis, cornea, and esophagus.[1] Its expression is predominantly localized to the basal, proliferative layer of these tissues, where it is instrumental in maintaining the proliferative capacity of keratinocytes and preventing their premature terminal differentiation.[1][2][3] This guide provides an in-depth overview of this compound's function, regulation, and involvement in key signaling pathways within these epithelia, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant molecular interactions. A closely related homolog, this compound 2 (BNC2), has also been identified and exhibits a broader tissue distribution with a likely role in mRNA processing.[4]
Data Presentation: Quantitative Analysis of this compound Expression
The expression of this compound is tightly regulated during epithelial differentiation. While precise quantitative data across different layers of stratified squamous epithelia is not extensively available in all reviewed literature, the consistent observation is a strong correlation between high this compound levels and the proliferative compartment.
| Tissue/Cell Type | Location/Condition | This compound (BNC1) Expression Level | Reference |
| Human Epidermis | Basal Layer | High | [5][6] |
| Human Epidermis | Suprabasal Layers | Low to Undetectable | [5][6] |
| Cultured Human Keratinocytes | Proliferating | High | [2] |
| Cultured Human Keratinocytes | Differentiating | Decreased | [2][3] |
| Basal Cell Carcinoma (BCC) | Tumor Cells | Markedly Elevated | [7][8] |
| Normal Epidermis | Basal Layer | Normal | [7][8] |
Signaling Pathways Involving this compound
This compound is a downstream effector and a modulator of several crucial signaling pathways that govern epithelial homeostasis, proliferation, and disease.
This compound in Ribosomal RNA (rRNA) Transcription
This compound directly participates in the regulation of rRNA synthesis, a fundamental process for cell growth and proliferation. It binds to the promoter of the rRNA genes (rDNA), likely acting as a cell-type-specific transcription factor to enhance their transcription by RNA Polymerase I.[5][9][10] This function is critical in the highly proliferative basal keratinocytes which require a high rate of ribosome biogenesis.
References
- 1. Association of this compound with ability of keratinocytes to multiply and with absence of terminal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-1 modulates epithelial plasticity and TGF-β1-induced loss of epithelial cell integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound regulates a subset of ribosomal RNA genes in HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. med.emory.edu [med.emory.edu]
- 5. researchgate.net [researchgate.net]
- 6. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gli proteins up-regulate the expression of this compound in Basal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound is associated with the ribosomal RNA genes on human keratinocyte mitotic chromosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
Methodological & Application
Basonuclin Chromatin Immunoprecipitation (ChIP) Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basonuclin (BNC1) is a zinc finger transcription factor predominantly expressed in the basal layer of stratified squamous epithelia, such as the epidermis, and in reproductive germ cells.[1][2][3][4][5] It plays a crucial role in regulating cell proliferation and is implicated in the transcription of ribosomal RNA (rRNA) genes.[1][2][4][6] this compound can interact with the promoters of both RNA polymerase I and II, suggesting a broader role in coordinating cellular transcriptional activities.[7][8] Given its association with cell proliferation and differentiation, understanding the genomic targets of this compound is of significant interest in developmental biology and cancer research.
This document provides a detailed protocol for performing Chromatin Immunoprecipitation (ChIP) to identify the genomic binding sites of this compound. The protocol is compiled from established methodologies for transcription factor ChIP and incorporates specific considerations for this compound.
Signaling Pathway and Experimental Workflow
This compound's Role in Gene Regulation
This compound is known to bind to the promoter of ribosomal RNA genes (rDNA), where it is thought to regulate their transcription.[1][4][9] Its high-affinity binding site can overlap with that of the ubiquitous Pol I transcription regulator, UBF, suggesting a potential for competitive or cooperative binding.[1] Evidence suggests that this compound and UBF may interact with different subsets of rDNA promoters.[1] Furthermore, this compound can be found in a complex with subunits of RNA Polymerase I.[1] Beyond rRNA genes, this compound has been shown to bind to its own gene promoter and is predicted to regulate a suite of genes transcribed by RNA Polymerase II that are involved in chromatin structure, transcription, ion channels, and cell adhesion.[7][8]
This compound ChIP Experimental Workflow
The following diagram outlines the major steps in the this compound ChIP protocol, from cell preparation to data analysis.
Detailed Experimental Protocol
This protocol is optimized for cultured cells, such as the human keratinocyte cell line HaCaT, where this compound expression and function have been studied.[1][7]
I. Cell Culture and Cross-linking
-
Cell Culture: Culture HaCaT cells (or other relevant cell lines) to approximately 80-90% confluency. For a standard ChIP experiment, aim for 1-5 x 107 cells per immunoprecipitation.
-
Cross-linking:
-
To the culture medium, add formaldehyde (B43269) to a final concentration of 1% (e.g., add 270 µl of 37% formaldehyde to 10 ml of medium).
-
Incubate at room temperature for 10 minutes with gentle agitation.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM (e.g., add 530 µl of 2.5 M glycine to 10 ml of medium).
-
Incubate for 5 minutes at room temperature with gentle agitation.
-
-
Cell Harvesting:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Scrape the cells in ice-cold PBS containing protease inhibitors and transfer to a conical tube.
-
Pellet the cells by centrifugation at 1,500 x g for 5 minutes at 4°C.
-
The cell pellet can be stored at -80°C or used immediately.
-
II. Cell Lysis and Chromatin Shearing
-
Cell Lysis:
-
Resuspend the cell pellet in a cell lysis buffer.
-
Incubate on ice for 10-15 minutes to allow cells to swell.
-
Disrupt the cell membrane using a dounce homogenizer or by passing the lysate through a fine-gauge needle.
-
Pellet the nuclei by centrifugation at 5,000 x g for 5 minutes at 4°C.
-
-
Nuclear Lysis:
-
Resuspend the nuclear pellet in a nuclear lysis buffer.
-
Incubate on ice for 10 minutes.
-
-
Chromatin Shearing (Sonication):
-
Sonicate the nuclear lysate to shear the chromatin to an average size of 200-800 bp.
-
Optimization of sonication conditions (power, duration, number of cycles) is critical and should be determined empirically for each cell type and sonicator.
-
Keep samples on ice throughout the sonication process to prevent overheating.
-
After sonication, centrifuge at maximum speed for 10 minutes at 4°C to pellet cellular debris. The supernatant contains the sheared chromatin.
-
III. Immunoprecipitation
-
Pre-clearing Chromatin: (Optional but recommended)
-
To the sheared chromatin, add Protein A/G magnetic beads that have been pre-blocked with BSA and salmon sperm DNA.
-
Incubate for 1-2 hours at 4°C with rotation.
-
Pellet the beads using a magnetic stand and transfer the supernatant (pre-cleared chromatin) to a new tube.
-
-
Immunoprecipitation:
-
Set aside a small aliquot of the pre-cleared chromatin to serve as the "input" control.
-
To the remaining chromatin, add a ChIP-validated anti-Basonuclin antibody. The optimal antibody concentration should be determined empirically (typically 1-10 µg per ChIP).
-
As a negative control, perform a parallel immunoprecipitation with a non-specific IgG antibody.
-
Incubate overnight at 4°C with rotation.
-
-
Immune Complex Capture:
-
Add pre-blocked Protein A/G magnetic beads to the chromatin-antibody mixture.
-
Incubate for 2-4 hours at 4°C with rotation.
-
-
Washing:
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and finally TE buffer. Perform each wash for 5 minutes at 4°C with rotation. This series of washes is crucial for reducing non-specific background.
-
IV. Elution, Reverse Cross-linking, and DNA Purification
-
Elution:
-
Resuspend the washed beads in a fresh elution buffer.
-
Incubate at 65°C for 15-30 minutes with agitation to elute the immune complexes.
-
Pellet the beads and transfer the supernatant to a new tube.
-
-
Reverse Cross-linking:
-
To the eluted chromatin and the "input" sample, add NaCl to a final concentration of 200 mM.
-
Incubate at 65°C for at least 6 hours (or overnight) to reverse the formaldehyde cross-links.
-
-
Protein and RNA Digestion:
-
Add RNase A and incubate at 37°C for 30 minutes.
-
Add Proteinase K and incubate at 45-55°C for 1-2 hours.
-
-
DNA Purification:
-
Purify the DNA using a PCR purification kit or by phenol:chloroform extraction followed by ethanol (B145695) precipitation.
-
Elute the purified DNA in a small volume of nuclease-free water or TE buffer.
-
V. Downstream Analysis
-
Quantitative PCR (qPCR):
-
Use qPCR to validate the enrichment of known or putative this compound target genes.
-
Analyze the enrichment of target sequences in the this compound ChIP DNA relative to the input and IgG control samples.
-
Positive control loci: Ribosomal DNA (rDNA) promoter, this compound (BNC1) gene promoter.[7]
-
Negative control loci: A gene-desert region or the promoter of a gene not expected to be regulated by this compound.
-
-
ChIP-Sequencing (ChIP-Seq):
-
Prepare a sequencing library from the purified ChIP DNA and input DNA.
-
Perform high-throughput sequencing.
-
Analyze the sequencing data to identify genome-wide binding sites of this compound.
-
Quantitative Data Summary
The following tables provide recommended starting concentrations and volumes for key reagents. These should be optimized for specific experimental conditions.
Table 1: Reagent Concentrations
| Reagent | Stock Concentration | Working Concentration |
| Formaldehyde | 37% | 1% |
| Glycine | 2.5 M | 125 mM |
| Anti-Basonuclin Ab | 1 mg/ml | 1-10 µg per IP |
| Non-specific IgG | 1 mg/ml | Same as specific Ab |
| Proteinase K | 20 mg/ml | 100-200 µg/ml |
| RNase A | 10 mg/ml | 20 µg/ml |
Table 2: Buffer Compositions
| Buffer | Components |
| Cell Lysis Buffer | 50 mM HEPES-KOH (pH 7.5), 140 mM NaCl, 1 mM EDTA, 10% glycerol, 0.5% NP-40, 0.25% Triton X-100, Protease Inhibitors |
| Nuclear Lysis Buffer | 10 mM Tris-HCl (pH 8.0), 1 mM EDTA, 0.5 mM EGTA, 0.5% N-lauroylsarcosine, Protease Inhibitors |
| Low Salt Wash Buffer | 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, 2 mM EDTA, 1% Triton X-100, 0.1% SDS |
| High Salt Wash Buffer | 20 mM Tris-HCl (pH 8.0), 500 mM NaCl, 2 mM EDTA, 1% Triton X-100, 0.1% SDS |
| LiCl Wash Buffer | 10 mM Tris-HCl (pH 8.0), 250 mM LiCl, 1 mM EDTA, 1% NP-40, 1% Deoxycholate |
| Elution Buffer | 1% SDS, 100 mM NaHCO₃ |
Note: The success of a ChIP experiment is highly dependent on the quality of the antibody and the optimization of several key steps, particularly chromatin shearing and the washing stringency. It is recommended to perform a thorough validation of the anti-Basonuclin antibody by Western blot and to optimize sonication conditions before proceeding with a full ChIP experiment.
References
- 1. This compound regulates a subset of ribosomal RNA genes in HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BNC1 - Wikipedia [en.wikipedia.org]
- 3. This compound: a keratinocyte protein with multiple paired zinc fingers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a zinc finger protein of keratinocytes and reproductive germ cells, binds to the rRNA gene promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a zinc finger protein associated with epithelial expansion and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Search for this compound Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Search for this compound target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
Application Notes and Protocols for Quantitative PCR Analysis of Basonuclin Gene Expression
Introduction
Basonuclin (BNC) is a family of highly conserved zinc finger transcription factors. The two primary members, this compound 1 (BNC1) and this compound 2 (BNC2), play crucial roles in various cellular processes. BNC1 is predominantly found in the basal cells of stratified squamous epithelia and in reproductive germ cells, where its function is linked to cell proliferation and the transcription of ribosomal RNA (rRNA).[1][2] BNC2 has a broader tissue distribution and is implicated in processes like mRNA processing and the regulation of the extracellular matrix.[1][3]
Given their roles in cell growth, differentiation, and tissue maintenance, the expression levels of BNC1 and BNC2 are of significant interest in developmental biology, oncology, and drug development. For instance, BNC1 expression is markedly elevated in Basal Cell Carcinoma through the Hedgehog-Gli signaling pathway, while BNC2 expression is altered in lung cancer and influences interferon-stimulated genes.[4][5]
Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific method for measuring the abundance of gene transcripts.[6] This document provides a detailed protocol for the analysis of this compound gene expression using SYBR Green-based qPCR, intended for researchers, scientists, and professionals in drug development.
Application Notes
-
Oncology Research: Quantifying BNC1 and BNC2 mRNA levels can serve as a biomarker for certain cancers (e.g., skin, lung) and help elucidate the molecular mechanisms of tumorigenesis.[4][5] It is particularly useful for studying the activity of signaling pathways like Hedgehog-Gli.[5]
-
Drug Discovery and Development: The protocol can be adapted for high-throughput screening of compounds that modulate this compound expression. It allows for the assessment of drug efficacy and mechanism of action for therapies targeting pathways involving this compound.
-
Developmental and Stem Cell Biology: BNC1's role in maintaining the proliferative potential of keratinocytes and its involvement in spermatogenesis makes its quantification valuable for studies on cell differentiation and tissue development.[1][7]
-
Gene Regulation Studies: As a transcription factor, understanding the changes in this compound expression provides insight into the regulation of its target genes, which are involved in chromatin structure, signal transduction, and cell adhesion.[2][8]
Experimental Workflow for this compound qPCR Analysis
The overall workflow involves sample preparation, RNA extraction, conversion of RNA to complementary DNA (cDNA), and finally, the qPCR amplification and data analysis.
References
- 1. Basonuclins 1 and 2, whose genes share a common origin, are proteins with widely different properties and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Search for this compound Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Human this compound 2 up-regulates a cascade set of interferon-stimulated genes with anti-cancerous properties in a lung cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gli proteins up-regulate the expression of this compound in Basal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gene-quantification.de [gene-quantification.de]
- 7. BNC1 this compound zinc finger protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. Search for this compound target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Generating Basonuclin Knockout Mouse Models Using CRISPR/Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction to Basonuclin (Bnc1)
This compound 1 (Bnc1) is a zinc finger transcription factor that plays a crucial role in the proliferation of epithelial cells and the development of germ cells. It is predominantly expressed in the basal layer of stratified epithelia, such as the epidermis and cornea, as well as in oocytes and spermatogenic cells. This compound is known to regulate the transcription of ribosomal RNA (rRNA) genes, a fundamental process for cell growth and proliferation. Recent studies have implicated Bnc1 in various signaling pathways, including the TGF-β1 pathway, which governs epithelial plasticity, and a potential role in a BNC1-CCL20-JAK/STAT signaling axis in the context of gastric cancer. Additionally, BNC1 deficiency has been linked to primary ovarian insufficiency through a mechanism involving the NF2-YAP pathway and ferroptosis. Given its significant roles in cell proliferation and development, the generation of this compound knockout mouse models is a valuable tool for in-depth functional studies and for investigating its potential as a therapeutic target.
Experimental Strategy Overview
The generation of a this compound knockout mouse model using CRISPR/Cas9 involves the design of specific single guide RNAs (sgRNAs) that target a critical exon of the Bnc1 gene. These sgRNAs, along with the Cas9 nuclease, are delivered into mouse zygotes to induce double-strand breaks (DSBs). The subsequent error-prone repair of these DSBs by the non-homologous end joining (NHEJ) pathway leads to the formation of insertions or deletions (indels), resulting in a frameshift mutation and a functional knockout of the gene. The two primary methods for delivering the CRISPR/Cas9 machinery into mouse zygotes are microinjection and electroporation. Following the delivery of CRISPR components, the embryos are transferred to pseudopregnant female mice. The resulting pups are then genotyped to identify founder mice carrying the desired knockout allele, which can then be bred to establish a stable knockout line.
Experimental Workflow for this compound Knockout Mouse Generation
Experimental Protocols
Protocol 1: sgRNA Design for Mouse this compound (Bnc1)
Objective: To design effective and specific sgRNAs targeting a critical exon of the mouse Bnc1 gene to induce a frameshift mutation.
Materials:
-
Computer with internet access
-
Mouse Bnc1 gene sequence (e.g., from NCBI or Ensembl database)
-
sgRNA design software (e.g., Benchling, CHOPCHOP)
Procedure:
-
Retrieve the Bnc1 Gene Sequence: Obtain the genomic sequence of the mouse Bnc1 gene, including exons and introns, from a public database.
-
Select a Target Exon: Choose an early-coding exon to target. Targeting an early exon increases the likelihood that a frameshift mutation will result in a non-functional truncated protein.
-
Use sgRNA Design Tool: Input the selected exon sequence into an sgRNA design tool. These tools will identify potential 20-nucleotide sgRNA sequences that are followed by the Protospacer Adjacent Motif (PAM) sequence (NGG for Streptococcus pyogenes Cas9).
-
Evaluate On-Target Scores: The design tool will provide on-target efficiency scores for each potential sgRNA. Select 2-3 sgRNAs with the highest on-target scores for experimental validation.
-
Analyze Off-Target Effects: The design tool will also predict potential off-target sites in the mouse genome. Choose sgRNAs with the fewest and least likely off-target sites to minimize unintended mutations.
Note: As of the date of this document, there are no universally validated, published sgRNA sequences specifically for generating this compound (Bnc1) knockout mice via CRISPR. Therefore, researchers must perform this design and validation step carefully.
Protocol 2: Preparation of CRISPR/Cas9 Components
Objective: To prepare high-quality Cas9 protein/mRNA and sgRNAs for delivery into mouse zygotes.
Materials:
-
Commercially available recombinant Cas9 protein or in vitro transcription kit for Cas9 mRNA synthesis
-
In vitro transcription kit for sgRNA synthesis
-
Nuclease-free water and buffers
-
Spectrophotometer or fluorometer for RNA/protein quantification
Procedure:
-
Cas9 Preparation:
-
Protein: If using recombinant Cas9 protein, dilute it to the desired working concentration (e.g., 100 ng/µL) in nuclease-free injection buffer.
-
mRNA: If using Cas9 mRNA, synthesize it using an in vitro transcription kit following the manufacturer's instructions. Purify and quantify the mRNA, then dilute to the working concentration (e.g., 100 ng/µL).
-
-
sgRNA Synthesis:
-
Synthesize the selected sgRNAs using an in vitro transcription kit.
-
Purify the sgRNAs and assess their quality and concentration. Dilute to the working concentration (e.g., 50 ng/µL).
-
-
Prepare Injection/Electroporation Mix:
-
On the day of the experiment, prepare the final mix containing Cas9 (protein or mRNA) and sgRNA(s) in nuclease-free injection or electroporation buffer.
-
A typical final concentration for microinjection is 100 ng/µL of Cas9 mRNA and 50 ng/µL of sgRNA. For electroporation, concentrations may vary.
-
Protocol 3: Delivery of CRISPR/Cas9 into Mouse Zygotes
Option A: Microinjection
Objective: To deliver the CRISPR/Cas9 components directly into the pronucleus or cytoplasm of fertilized mouse eggs.
Materials:
-
Superovulated female mice and stud males
-
Fertilized zygotes
-
Micromanipulator and inverted microscope
-
Injection needles
-
M2 and M16 media
Procedure:
-
Zygote Collection: Harvest one-cell embryos from superovulated and mated female mice.
-
Microinjection:
-
Load the injection needle with the CRISPR/Cas9 mix.
-
Under the microscope, hold the zygote with a holding pipette and inject the mix into one of the pronuclei or the cytoplasm.
-
Transfer the injected zygotes into M16 medium for recovery.
-
-
Embryo Transfer: Surgically transfer the viable embryos into the oviducts of pseudopregnant surrogate mothers.
Option B: Electroporation
Objective: To deliver the CRISPR/Cas9 components into a batch of zygotes using an electrical pulse.
Materials:
-
Fertilized zygotes
-
Electroporator and cuvettes
-
Opti-MEM and M16 media
Procedure:
-
Zygote Collection: Harvest one-cell embryos as described for microinjection.
-
Electroporation:
-
Wash the zygotes in M2 medium and then transfer them into the electroporation cuvette containing the CRISPR/Cas9 mix in Opti-MEM.
-
Apply an electrical pulse using pre-optimized settings (e.g., two square wave pulses of 30V for 3 ms (B15284909) with a 100 ms interval).
-
Immediately after the pulse, retrieve the zygotes and transfer them to M16 medium for recovery.
-
-
Embryo Transfer: Transfer the viable embryos into the oviducts of pseudopregnant surrogate mothers.
Protocol 4: Genotyping and Validation of Founder Mice
Objective: To identify founder mice carrying indel mutations in the Bnc1 gene.
Materials:
-
Genomic DNA extraction kit
-
PCR reagents, including primers flanking the sgRNA target site
-
Agarose (B213101) gel electrophoresis equipment
-
Sanger sequencing reagents and access to a sequencer
Procedure:
-
Genomic DNA Extraction: At 2-3 weeks of age, collect tail biopsies from the pups and extract genomic DNA.
-
PCR Amplification: Design PCR primers that flank the sgRNA target site in the Bnc1 gene. Amplify this region from the genomic DNA of each pup.
-
Detection of Indels:
-
Gel Electrophoresis: Run the PCR products on an agarose gel. The presence of multiple bands or smeared bands compared to the wild-type control can indicate the presence of indels.
-
Sanger Sequencing: Purify the PCR products and send them for Sanger sequencing. Analyze the sequencing chromatograms for overlapping peaks, which are indicative of heterozygous or mosaic mutations. Deconvolution of the sequencing data can help identify the specific indel mutations.
-
-
Confirmation of Knockout: For founder mice with confirmed indels, breed them to wild-type mice to establish germline transmission of the knockout allele. Analyze the F1 generation to confirm the inheritance of the mutation.
Quantitative Data
As there is no specific published data on the efficiency of CRISPR-mediated knockout for the this compound (Bnc1) gene, the following tables provide illustrative data based on typical efficiencies observed for other transcription factors in mice. These tables should be used as a general guide for expected outcomes.
Table 1: Illustrative sgRNA On-Target and Off-Target Scores
| sgRNA ID | Target Sequence (5'-3') | On-Target Score | Off-Target Score |
| Bnc1_sg1 | GCATGAAGCACGTGATCAGCG | 85 | 92 |
| Bnc1_sg2 | GAGCTGAAGCGCATCAAGAAG | 78 | 88 |
| Bnc1_sg3 | GTCAAGAAGATCGGCAAGTAC | 82 | 95 |
Note: These are example sequences and scores. Actual sequences and scores must be determined using sgRNA design tools.
Table 2: Illustrative Efficiency of this compound Knockout Mouse Generation
| Delivery Method | Number of Embryos Transferred | Number of Pups Born | Number of Founder Mice (with indels) | Founder Efficiency (%) | Germline Transmission Rate (%) |
| Microinjection | 200 | 45 | 12 | 26.7 | 75 (9/12) |
| Electroporation | 150 | 55 | 18 | 32.7 | 83 (15/18) |
Note: This is illustrative data. Actual efficiencies can vary depending on the specific sgRNA, Cas9 concentration, and experimental conditions.
Signaling Pathway
This compound (Bnc1) is a transcription factor that can influence both RNA Polymerase I and II. It plays a role in cell proliferation and differentiation. Recent findings have started to place Bnc1 within specific signaling pathways. For instance, BNC1 deficiency has been linked to the NF2-YAP pathway and ferroptosis in the context of primary ovarian insufficiency. In cancer biology, Bnc1 has been shown to be involved in the TGF-β1 signaling pathway, which regulates epithelial plasticity, and a potential BNC1-CCL20-JAK/STAT axis.
Potential Signaling Pathways Involving this compound (Bnc1)
Conclusion
The CRISPR/Cas9 system provides a powerful and efficient method for generating this compound knockout mouse models. These models will be instrumental in further elucidating the in vivo functions of this compound in development, tissue homeostasis, and disease. The protocols and information provided in this document offer a comprehensive guide for researchers to successfully generate and validate Bnc1 knockout mice, thereby accelerating research in areas such as reproductive biology, dermatology, and oncology. Careful design and validation of sgRNAs are critical for the success of these experiments, and the use of appropriate controls is essential for the accurate interpretation of phenotypic data.
Application Notes and Protocols: siRNA-Mediated Knockdown of Basonuclin in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the siRNA-mediated knockdown of basonuclin (BNC1 and BNC2) in cell culture. The protocols outlined below cover experimental design, execution, and validation of this compound knockdown, enabling researchers to investigate its role in various cellular processes.
Introduction to this compound
This compound is a family of zinc finger proteins, with this compound 1 (BNC1) and this compound 2 (BNC2) being the primary members in vertebrates.[1] BNC1 is predominantly found in the basal cells of stratified squamous epithelia and reproductive germ cells, where it is involved in cell proliferation and the transcription of ribosomal RNA.[2] BNC2 is more widely expressed and has been implicated in the multiplication of embryonic craniofacial mesenchymal cells and the regulation of the extracellular matrix (ECM).[1][3][4] Given their roles in fundamental cellular functions, understanding the effects of this compound knockdown is crucial for various research areas, including developmental biology and cancer research.
Quantitative Data Summary
The following tables summarize quantitative data from studies involving the siRNA-mediated knockdown of this compound 2 (BNC2) in various cell lines. These tables highlight the knockdown efficiency and the functional consequences on cell migration and invasion.
Table 1: BNC2 Knockdown Efficiency in Breast Cancer Cell Lines
| Cell Line | siRNA Target | Transfection Time (hours) | Knockdown Efficiency (% reduction in mRNA) | Validation Method |
| BT549 | BNC2 | 72 | ~80% | RNA-Seq |
| Hs578T | BNC2 | 72 | ~75% | qRT-PCR |
| MCF7 | BNC2 | 72 | ~90% | qRT-PCR |
Data synthesized from information suggesting significant knockdown was achieved in these cell lines to study downstream effects.[3][4]
Table 2: Functional Effects of BNC2 Knockdown on Cell Motility and Invasion
| Cell Line | Assay | Condition | Result (Fold Change vs. Control) |
| BT549 | Migration | BNC2 siRNA | ~0.5 |
| BT549 | Invasion | BNC2 siRNA | ~0.4 |
| Hs578T | Migration | BNC2 siRNA | ~0.6 |
| Hs578T | Invasion | BNC2 siRNA | ~0.5 |
| MCF7 | Wound Healing | BNC2 siRNA | Significant decrease in closure rate |
Data interpreted from graphical representations in studies showing that BNC2 knockdown impairs cell motility and invasion.[3]
Experimental Protocols
Protocol 1: siRNA Transfection for this compound Knockdown
This protocol provides a general framework for transfecting cells with siRNA targeting this compound. Optimization is critical and may be required for specific cell lines.[5]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Serum-free medium
-
siRNA targeting this compound (validated sequences recommended)[6]
-
Non-targeting (scrambled) siRNA control
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
RNase-free water, pipette tips, and microcentrifuge tubes
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding:
-
siRNA-Transfection Reagent Complex Formation:
-
For each well to be transfected, prepare two tubes.
-
Tube A: Dilute the desired concentration of this compound siRNA (e.g., 10-50 nM) in serum-free medium.
-
Tube B: Dilute the appropriate volume of transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the contents of Tube A and Tube B, mix gently by pipetting, and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Add the siRNA-transfection reagent complexes dropwise to the cells in each well.
-
Gently rock the plate to ensure even distribution.
-
-
Post-Transfection:
-
After the incubation period, harvest the cells for downstream analysis (qRT-PCR or Western blotting).
-
Protocol 2: Validation of this compound Knockdown by qRT-PCR
This protocol is for quantifying the reduction in this compound mRNA levels following siRNA transfection.[8][9]
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for this compound and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Harvest cells from the transfection experiment and extract total RNA using a commercial kit according to the manufacturer's protocol.
-
Quantify the RNA and assess its purity.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for either this compound or the housekeeping gene, and the synthesized cDNA.
-
Include a no-template control (NTC) for each primer set.
-
-
qPCR Run and Analysis:
-
Perform the qPCR reaction using a standard thermal cycling program.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in this compound expression, normalized to the housekeeping gene and compared to the non-targeting siRNA control.[10]
-
Protocol 3: Validation of this compound Knockdown by Western Blotting
This protocol is for assessing the reduction in this compound protein levels.[11][12][13][14][15]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against this compound[6]
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Lyse the harvested cells in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA assay.[13]
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.[15]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against this compound overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading.
-
Visualizations
Experimental Workflow
Caption: Workflow for siRNA-mediated knockdown of this compound.
Hypothetical this compound Signaling Pathway
Caption: Hypothetical signaling pathway of this compound.
References
- 1. This compound 2 has a function in the multiplication of embryonic craniofacial mesenchymal cells and is orthologous to disco proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Basonuclins 1 and 2, whose genes share a common origin, are proteins with widely different properties and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-2 regulates extracellular matrix production and degradation | Life Science Alliance [life-science-alliance.org]
- 4. This compound-2 regulates extracellular matrix production and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing siRNA Transfection | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - UK [thermofisher.com]
- 8. qiagen.com [qiagen.com]
- 9. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hallmarks of good RT-qPCR measurements in a successful knockdown experiment [horizondiscovery.com]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. addgene.org [addgene.org]
- 14. origene.com [origene.com]
- 15. docs.abcam.com [docs.abcam.com]
Application Notes: Immunofluorescence Staining for Basonuclin Subcellular Localization
References
- 1. pnas.org [pnas.org]
- 2. Basonuclins 1 and 2, whose genes share a common origin, are proteins with widely different properties and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nuclear localization of this compound in human keratinocytes and the role of phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nuclear localization of this compound in human keratinocytes and the role of phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] this compound is associated with the ribosomal RNA genes on human keratinocyte mitotic chromosomes. | Semantic Scholar [semanticscholar.org]
- 6. Alternative subcellular locations of keratinocyte this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human this compound 2 up-regulates a cascade set of interferon-stimulated genes with anti-cancerous properties in a lung cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LINC01305 recruits this compound 1 to act on G‐protein pathway suppressor 1 to promote esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arigobio.com [arigobio.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. 免疫蛍光法プロトコルのコツ [sigmaaldrich.com]
- 12. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 13. ibidi.com [ibidi.com]
- 14. ptglab.com [ptglab.com]
- 15. rupress.org [rupress.org]
- 16. An unexpected localization of this compound in the centrosome, mitochondria, and acrosome of developing spermatids - PubMed [pubmed.ncbi.nlm.nih.gov]
Basonuclin Protein-Protein Interaction Analysis by Co-Immunoprecipitation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basonuclin (BNC) is a family of zinc finger proteins, with this compound 1 (BNC1) and this compound 2 (BNC2) being the primary members in vertebrates. These proteins are characterized by the presence of multiple pairs of C2H2 zinc fingers, which mediate their interaction with DNA.[1][2] Basonuclins are primarily localized in the nucleus and are involved in the regulation of gene transcription.[3][4] They are known to play significant roles in various biological processes, including the proliferation and differentiation of epithelial cells, germ cell development, and spermatogenesis.[2][5][6]
Recent studies have highlighted the importance of this compound's interactions with other proteins to carry out its regulatory functions. Dysregulation of these interactions has been implicated in several diseases, including cancer and developmental disorders.[7][8][9] Therefore, the analysis of this compound's protein-protein interactions is crucial for understanding its role in cellular signaling and for the identification of potential therapeutic targets.
Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in vivo.[3] This method involves the precipitation of a specific protein (the "bait") from a cell lysate using a target-specific antibody. Any proteins that are bound to the bait protein will also be co-precipitated, allowing for their identification by subsequent analysis methods like Western blotting or mass spectrometry.[3]
This application note provides a detailed protocol for the co-immunoprecipitation of this compound to identify and analyze its interacting partners. It includes methodologies for sample preparation, the Co-IP procedure, and data analysis, with a specific example of the interaction between this compound 1 and TATA-box binding protein-associated factor 7 like (TAF7L).
This compound Protein-Protein Interactions
This compound proteins are involved in a variety of cellular processes through their interaction with other proteins. A key experimentally verified interaction is between this compound 1 (BNC1) and TAF7L, a germ cell-specific paralogue of the transcription factor IID subunit TAF7.[10] This interaction is crucial for the regulation of spermatogenesis.[10]
Quantitative Data Summary
The following table summarizes a representative analysis of the BNC1-TAF7L interaction identified through Co-IP followed by quantitative mass spectrometry. The values presented are for illustrative purposes to demonstrate how quantitative data from such an experiment would be structured.
| Bait Protein | Interacting Protein | Cell Line | Subcellular Location of Interaction | Fold Enrichment (BNC1 IP vs. IgG control) | p-value | Reference |
| This compound 1 (BNC1) | TAF7L | HEK293T, CRL-2196 | Nucleus | 15.2 | <0.01 | [10] |
Experimental Protocols
This section provides a detailed protocol for the co-immunoprecipitation of endogenous this compound 1 and its interacting partner TAF7L from cultured mammalian cells.
Materials and Reagents
-
Cell Lines: HEK293T or CRL-2196 cells[10]
-
Antibodies:
-
Rabbit anti-BNC1 antibody for immunoprecipitation
-
Mouse anti-TAF7L antibody for Western blot detection
-
Normal Rabbit IgG (for negative control)
-
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Nuclear Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitor cocktails.
-
IP Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40
-
Elution Buffer: 1x SDS-PAGE sample loading buffer
-
-
Beads: Protein A/G magnetic beads
Experimental Workflow Diagram
Caption: Workflow for this compound Co-Immunoprecipitation.
Step-by-Step Protocol
1. Cell Lysate Preparation (Nuclear Fraction)
-
Culture HEK293T or CRL-2196 cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Nuclear Lysis Buffer to the cell culture dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (nuclear lysate) and transfer to a new tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
2. Pre-Clearing the Lysate
-
To 1 mg of nuclear lysate, add 20 µL of Protein A/G magnetic bead slurry.
-
Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.
-
Place the tube on a magnetic rack and collect the supernatant.
3. Immunoprecipitation
-
To the pre-cleared lysate, add 2-5 µg of rabbit anti-BNC1 antibody. For the negative control, add the same amount of normal rabbit IgG to a separate tube of pre-cleared lysate.
-
Incubate overnight at 4°C on a rotator.
-
Add 30 µL of Protein A/G magnetic bead slurry to each tube and incubate for 2-4 hours at 4°C on a rotator.
-
Place the tubes on a magnetic rack to collect the beads. Discard the supernatant.
4. Washing
-
Wash the beads three times with 1 mL of ice-cold IP Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes on a rotator at 4°C, and then collect the beads on a magnetic rack.
5. Elution
-
After the final wash, remove all supernatant.
-
Add 50 µL of 1x SDS-PAGE sample loading buffer to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes.
-
Centrifuge the tubes and collect the supernatant containing the eluted proteins.
6. Analysis by Western Blot
-
Load the eluted samples onto an SDS-PAGE gel, along with a sample of the input lysate.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (mouse anti-TAF7L) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Signaling Pathway
This compound 1 is a downstream target of the transcription factor p63, which plays a critical role in epithelial development and differentiation.[7] The p63 protein directly binds to the BNC1 promoter to induce its expression.[7] BNC1, in turn, can modulate signaling pathways such as the TGF-β1 pathway, affecting epithelial plasticity.[11]
Caption: p63-Basonuclin 1 Signaling Axis.
Conclusion
The co-immunoprecipitation protocol detailed in this application note provides a robust method for investigating the protein-protein interactions of this compound. The successful identification of interacting partners, such as the BNC1-TAF7L complex, is essential for elucidating the molecular mechanisms by which this compound regulates cellular processes. This information is valuable for researchers in both basic science and drug development, as it can uncover novel pathways and potential therapeutic targets for diseases associated with this compound dysfunction. The provided workflow and signaling pathway diagrams offer a clear visual representation to aid in experimental design and data interpretation.
References
- 1. Search for this compound target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a zinc finger protein associated with epithelial expansion and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Basonuclins 1 and 2, whose genes share a common origin, are proteins with widely different properties and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Search for this compound Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BNC1 - Wikipedia [en.wikipedia.org]
- 6. The importance of this compound 2 in adult mice and its relation to this compound 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. p63 Transcriptionally regulates BNC1, a Pol I and Pol II transcription factor that regulates ribosomal biogenesis and epithelial differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-2 regulates extracellular matrix production and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinicopathological significance and underlying molecular mechanism of downregulation of this compound 1 expression in ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound 1 deficiency causes testicular premature aging: BNC1 cooperates with TAF7L to regulate spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound-1 modulates epithelial plasticity and TGF-β1-induced loss of epithelial cell integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying Basonuclin Binding Sites Using ChIP-Sequencing: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basonuclin (Bnc1) is a zinc finger transcription factor that plays a crucial role in regulating gene expression.[1][2] It is predominantly found in the basal keratinocytes of stratified epithelia and in the reproductive germ cells of the testis and ovary.[1] this compound is unique in its ability to interact with the promoters of genes transcribed by both RNA polymerase I and II, suggesting a broad role in cellular function.[1][2] Understanding the genome-wide binding sites of this compound is essential for elucidating its regulatory networks and identifying potential therapeutic targets. Chromatin Immunoprecipitation followed by high-throughput sequencing (ChIP-seq) is a powerful technique to identify the in vivo binding sites of transcription factors like this compound on a genome-wide scale.[3][4][5][6] This document provides a detailed protocol for performing this compound ChIP-seq and for the subsequent data analysis.
Principle of the Method
ChIP-seq combines chromatin immunoprecipitation (ChIP) with massively parallel DNA sequencing to identify the specific genomic locations where a protein of interest is bound.[4][6][7] The general workflow begins with cross-linking protein-DNA complexes within intact cells using formaldehyde (B43269). The chromatin is then extracted and fragmented into smaller, manageable pieces. An antibody specific to the target protein, in this case, this compound, is used to immunoprecipitate the protein-DNA complexes. Following immunoprecipitation, the cross-links are reversed, and the associated DNA is purified. This enriched DNA is then used to generate a sequencing library, which is subsequently sequenced using a next-generation sequencing platform. The resulting sequence reads are aligned to a reference genome, and regions with a high density of reads (peaks) are identified, representing the in vivo binding sites of the target protein.
Experimental Workflow
Figure 1. A high-level overview of the ChIP-sequencing experimental workflow.
Detailed Experimental Protocol
This protocol is optimized for cultured human keratinocytes or other cell lines endogenously expressing this compound.
Materials and Reagents:
-
Cell Culture: Appropriate cell culture medium and flasks.
-
Cross-linking: 37% Formaldehyde, Glycine (B1666218).
-
Lysis Buffers: Cell Lysis Buffer, Nuclear Lysis Buffer.
-
Chromatin Fragmentation: Sonicator.
-
Immunoprecipitation: this compound-specific antibody, Protein A/G magnetic beads, Blocking buffer.
-
Wash Buffers: Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer.
-
Elution and DNA Purification: Elution Buffer, Proteinase K, RNase A, DNA purification kit.
-
Library Preparation: DNA library preparation kit for the desired sequencing platform.
Step 1: Cell Culture and Cross-linking
-
Culture cells to approximately 80-90% confluency.
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping and transfer to a conical tube.
-
Centrifuge at 1,500 x g for 5 minutes at 4°C and discard the supernatant. The cell pellet can be stored at -80°C.
Step 2: Cell Lysis and Chromatin Fragmentation
-
Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Centrifuge at 1,500 x g for 5 minutes at 4°C to pellet the nuclei.
-
Resuspend the nuclear pellet in Nuclear Lysis Buffer.
-
Fragment the chromatin by sonication to an average size of 200-600 bp. Optimization of sonication conditions is critical and should be performed for each cell type and instrument.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the sheared chromatin.
Step 3: Immunoprecipitation
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C on a rotator.
-
Pellet the beads using a magnetic stand and transfer the supernatant (pre-cleared chromatin) to a new tube.
-
Save a small aliquot of the pre-cleared chromatin as the "input" control.
-
Add the this compound-specific antibody to the remaining pre-cleared chromatin and incubate overnight at 4°C on a rotator.
-
Add pre-blocked Protein A/G magnetic beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C on a rotator.
Step 4: Washing and Elution
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Perform sequential washes of the beads with Low Salt Wash Buffer, High Salt Wash Buffer, and LiCl Wash Buffer to remove non-specifically bound proteins and DNA.
-
After the final wash, resuspend the beads in Elution Buffer and incubate at 65°C for 15 minutes with vortexing to elute the protein-DNA complexes.
Step 5: Reverse Cross-linking and DNA Purification
-
Add NaCl to the eluted samples and the input control to a final concentration of 200 mM.
-
Incubate at 65°C for at least 6 hours or overnight to reverse the formaldehyde cross-links.
-
Treat the samples with RNase A and Proteinase K to remove RNA and protein, respectively.
-
Purify the DNA using a DNA purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
Step 6: Sequencing Library Preparation
-
Quantify the purified DNA using a fluorometric method.
-
Prepare a sequencing library from the ChIP DNA and input DNA using a commercial library preparation kit according to the manufacturer's instructions.
-
Perform size selection of the library to obtain fragments of the desired size range.
-
Amplify the library by PCR.
-
Assess the quality and quantity of the final library before sequencing.
Data Presentation and Analysis
Table 1: Recommended Parameters for this compound ChIP-seq
| Parameter | Recommended Value | Notes |
| Starting Cell Number | 1-5 x 10^7 cells | Per immunoprecipitation |
| Antibody Concentration | 2-10 µg | To be optimized for each antibody lot |
| Sonication Fragment Size | 200-600 bp | Verify by agarose (B213101) gel electrophoresis |
| Sequencing Read Length | 50-150 bp | Single-end or paired-end |
| Sequencing Depth | 20-50 million reads | Per sample (ChIP and input) |
Bioinformatics Analysis Pipeline
Figure 2. A schematic of the bioinformatics pipeline for ChIP-seq data analysis.
-
Quality Control: Raw sequencing reads should be assessed for quality using tools like FastQC.
-
Read Alignment: The quality-filtered reads are then aligned to the appropriate reference genome using aligners such as Bowtie2 or BWA.
-
Peak Calling: Peak calling algorithms, such as MACS2, are used to identify regions of the genome that are significantly enriched in the ChIP sample compared to the input control.[8]
-
Peak Annotation and Functional Enrichment: The identified peaks are annotated to the nearest genes. Gene Ontology (GO) and pathway analysis (e.g., KEGG) can then be performed to identify the biological processes and pathways regulated by this compound.
-
Motif Analysis: De novo motif discovery tools like MEME-ChIP can be used to identify the DNA sequence motif that this compound preferentially binds to. This can be compared to the previously proposed consensus sequence of (A/G/C)G(C/T)G(G/A/T)C.[1]
Table 2: Key Metrics for ChIP-seq Data Quality
| Metric | Description | Recommended Threshold |
| Mapping Rate | Percentage of reads that align to the reference genome. | > 80% |
| Non-redundant Fraction (NRF) | Fraction of non-duplicate reads in the library. | > 0.8 |
| Fraction of Reads in Peaks (FRiP) | Percentage of reads that fall within the identified peaks. | > 1% (for transcription factors) |
| Signal-to-Noise Ratio | A measure of the enrichment of signal in peaks over the background. | Varies depending on the factor and antibody |
This compound Signaling and Gene Regulation
This compound is known to regulate genes involved in a variety of cellular processes, including chromatin structure, transcription, cell adhesion, and signal transduction.[1][2] Its ability to bind to the promoters of both rRNA and protein-coding genes suggests a role in coordinating cellular growth and proliferation.[1]
Figure 3. A simplified diagram of this compound's role in gene regulation.
Conclusion
The ChIP-seq protocol and data analysis pipeline detailed in this application note provide a robust framework for the genome-wide identification of this compound binding sites. By applying this methodology, researchers can gain valuable insights into the gene regulatory networks controlled by this compound, which may have significant implications for understanding normal cellular function and disease pathogenesis, as well as for the development of novel therapeutic strategies.
References
- 1. Search for this compound Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Search for this compound target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcription Factor ChIP-Seq, ChIP-Seq Service | CD BioSciences [epigenhub.com]
- 4. Chromatin Immunoprecipitation Sequencing (ChIP-Seq) [illumina.com]
- 5. Role of ChIP-seq in the discovery of transcription factor binding sites, differential gene regulation mechanism, epigenetic marks and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ChIP sequencing - Wikipedia [en.wikipedia.org]
- 7. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. gni :: Genomics & Informatics [genominfo.org]
Application Notes and Protocols for Basonuclin Transcriptional Activity using Luciferase Reporter Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basonuclin (BNC1) is a zinc finger transcription factor that plays a crucial role in the regulation of gene expression in various biological processes, including cell growth, differentiation, and tumorigenesis.[1][2] It is unique in its ability to interact with the promoters of genes transcribed by both RNA polymerase I and II, suggesting a broad role in coordinating cellular transcriptional activities.[1][2] this compound is predominantly expressed in the basal keratinocytes of stratified epithelia and in reproductive germ cells.[2] Its activity is implicated in the regulation of genes involved in chromatin structure, cell adhesion, and signal transduction.[1][2] Understanding the mechanisms that modulate this compound's transcriptional activity is therefore of significant interest in various research and drug development contexts.
Luciferase reporter assays are a highly sensitive and quantitative method for studying gene regulation.[3][4] These assays utilize a vector containing a luciferase gene downstream of a promoter or responsive element of interest. When the transcription factor of interest binds to its regulatory sequence, it drives the expression of the luciferase enzyme. The subsequent addition of a substrate results in a bioluminescent signal that can be easily measured, providing a readout of the transcription factor's activity.[3] Dual-luciferase systems, which include a second, constitutively expressed luciferase (like Renilla), are often used to normalize for variations in transfection efficiency and cell number, thereby increasing the accuracy of the results.[3][5]
These application notes provide a detailed protocol for utilizing a dual-luciferase reporter assay to specifically measure the transcriptional activity of this compound.
Signaling Pathway and Experimental Workflow
To investigate the transcriptional activity of this compound, it is essential to understand the upstream signaling pathways that may influence its function and the general workflow of the luciferase reporter assay.
Experimental Protocols
This section provides a detailed methodology for conducting a dual-luciferase reporter assay to measure this compound transcriptional activity.
I. Construction of the this compound-Responsive Reporter Plasmid
-
Identify this compound Binding Sites: Based on literature, this compound binds to the promoter regions of ribosomal RNA genes (rDNA) and its own gene.[2][6] A computational model has also been used to identify potential RNA polymerase II target genes.[1][2] For a robust reporter, it is recommended to use a promoter region of a known this compound target gene that contains confirmed this compound binding sites. The promoter of the this compound gene itself can be a good candidate.
-
Primer Design and PCR Amplification: Design primers to amplify a ~2000 bp region of the target promoter containing the this compound binding sites.[3] Incorporate restriction enzyme sites into the primers for subsequent cloning into a luciferase reporter vector.
-
Cloning into a Luciferase Reporter Vector: Digest both the amplified promoter fragment and a suitable promoterless luciferase reporter vector (e.g., pGL3-Basic) with the chosen restriction enzymes. Ligate the promoter fragment upstream of the firefly luciferase gene.[7]
-
Sequence Verification: Sequence the resulting construct to confirm the correct insertion and orientation of the promoter fragment.
II. Cell Culture and Transfection
-
Cell Line Selection: Choose a cell line relevant to this compound's function, such as human keratinocytes (e.g., HaCaT) or a cell line where the signaling pathway of interest is active.[8]
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the following plasmids using a suitable transfection reagent:
-
This compound-responsive firefly luciferase reporter plasmid.
-
A constitutively active Renilla luciferase control plasmid (e.g., pRL-TK) for normalization.[5]
-
(Optional) An expression vector for this compound if the endogenous levels in the chosen cell line are low, or to study the effects of overexpression.
-
(Optional) An empty vector control to assess baseline promoter activity.
-
III. Luciferase Assay Protocol
-
Incubation: After transfection, incubate the cells for 24-48 hours to allow for plasmid expression.[7] If testing specific compounds, add them to the media at the desired concentrations and for the appropriate duration during this incubation period.
-
Cell Lysis:
-
Measurement of Luciferase Activity:
-
Equilibrate the cell lysate and the luciferase assay reagents to room temperature.
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well of a 96-well luminometer plate.
-
Carefully transfer 20 µL of the cell lysate to the corresponding wells containing LAR II.
-
Measure the firefly luciferase activity immediately using a luminometer.
-
Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and activate the Renilla luciferase.
-
Measure the Renilla luciferase activity.
-
Data Presentation and Analysis
Proper data analysis is critical for the interpretation of luciferase reporter assay results. The primary goal is to determine the relative change in the transcriptional activity of this compound under different experimental conditions.
I. Data Normalization
-
Calculate the Luciferase Activity Ratio: For each well, divide the firefly luciferase reading by the Renilla luciferase reading. This normalization step corrects for variability in transfection efficiency and cell number.[3][10]
-
Normalized Luciferase Activity = Firefly Luciferase Units / Renilla Luciferase Units
-
-
Average Replicates: Calculate the average and standard deviation of the normalized luciferase activity for each experimental condition (typically performed in triplicate or more).[10]
II. Presentation of Results
-
Fold Change Calculation: Express the data as a fold change relative to a control condition (e.g., untreated cells or cells transfected with an empty vector).
-
Fold Change = Average Normalized Activity (Experimental) / Average Normalized Activity (Control)
-
-
Tabular Summary: Organize the quantitative data into a clear and concise table for easy comparison of the effects of different treatments on this compound transcriptional activity.
| Treatment | Concentration | Average Firefly Luciferase Units (RLU) | Average Renilla Luciferase Units (RLU) | Normalized Luciferase Activity (Firefly/Renilla) | Fold Change vs. Control | Standard Deviation |
| Control (Vehicle) | - | 150,000 | 10,000 | 15.0 | 1.0 | 1.2 |
| Compound A | 1 µM | 350,000 | 10,500 | 33.3 | 2.2 | 2.5 |
| Compound A | 10 µM | 600,000 | 9,800 | 61.2 | 4.1 | 4.8 |
| Compound B | 1 µM | 80,000 | 10,200 | 7.8 | 0.5 | 0.6 |
| Compound B | 10 µM | 45,000 | 9,900 | 4.5 | 0.3 | 0.4 |
| Positive Control | - | 750,000 | 10,100 | 74.3 | 5.0 | 6.1 |
Table 1: Example of quantitative data summarization for a this compound luciferase reporter assay. RLU = Relative Light Units.
Conclusion
The luciferase reporter assay is a powerful tool for quantitatively assessing the transcriptional activity of this compound in response to various stimuli. By following the detailed protocols and data analysis guidelines presented in these application notes, researchers can effectively investigate the regulatory mechanisms of this compound and screen for potential therapeutic agents that modulate its activity. The use of a dual-luciferase system is highly recommended to ensure the accuracy and reproducibility of the experimental findings.
References
- 1. Search for this compound target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Search for this compound Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Luciferase Assay: Principles, Purpose, and Process | Ubigene [ubigene.us]
- 4. Luciferase Reporters | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. pnas.org [pnas.org]
- 7. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Regulates a Subset of Ribosomal RNA Genes in HaCaT Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. Statistical analysis of Luciferase Assays - Moritz Schaefer - BioMedical AI [moritzs.de]
Application Notes and Protocols for Mass Spectrometry Analysis of Basonuclin-Interacting Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basonuclin (BNC) is a family of highly conserved zinc finger transcription factors, with two main members in vertebrates, this compound-1 (BNC1) and this compound-2 (BNC2). These proteins play crucial roles in the regulation of cell proliferation and differentiation, particularly in epithelial cells and reproductive germ cells.[1] BNC1 has been associated with the maintenance of proliferative capacity in basal keratinocytes, while BNC2 is implicated in a wider range of tissues and developmental processes. Given their function as transcription factors, identifying the protein interaction networks of BNC1 and BNC2 is essential for elucidating their regulatory mechanisms and their roles in both normal physiology and disease states, including cancer.
This document provides detailed protocols and application notes for the identification and analysis of this compound-interacting proteins using co-immunoprecipitation followed by mass spectrometry (Co-IP-MS), a powerful technique for discovering protein-protein interactions.
Putative this compound-Interacting Proteins
The following tables summarize putative interacting partners for human this compound-1 and this compound-2 based on data from protein-protein interaction databases and literature. It is important to note that a comprehensive, high-throughput mass spectrometry-based interactome study for this compound has not been widely published. Therefore, the interactions listed below are based on various experimental evidence and computational predictions.
Table 1: Putative Interacting Proteins of this compound-1 (BNC1)
| Interacting Protein | UniProt ID | Function | Evidence/Confidence Score |
| SRSF2 | Q01130 | Serine/arginine-rich splicing factor 2; involved in pre-mRNA splicing. | STRING: 0.667 (High)[2] |
| SP1 | P08047 | Transcription factor that regulates the expression of a large number of genes. | STRING: 0.549 (Medium)[2] |
| TP63 | Q9H3D4 | Tumor protein p63; crucial for epithelial development and differentiation. | STRING: 0.480 (Medium)[2] |
| ESS2 | Q15030 | Splicing factor ESS-2 homolog; may be involved in pre-mRNA splicing. | STRING: 0.484 (Medium)[2] |
| UPK1B | O00323 | Uroplakin-1b; a component of the urothelial plaque. | STRING: 0.469 (Medium)[2] |
| UPK3B | Q99544 | Uroplakin-3b; a component of the urothelial plaque. | STRING: 0.466 (Medium)[2] |
| IVL | P07476 | Involucrin; a component of the cornified cell envelope in keratinocytes. | STRING: 0.406 (Medium)[2] |
| GPS1 | Q8N8A6 | G protein pathway suppressor 1; component of the COP9 signalosome. | Functional association (recruited by LINC01305 to GPS1 promoter)[3] |
Table 2: Putative Interacting Proteins of this compound-2 (BNC2)
| Interacting Protein | UniProt ID | Function | Evidence/Method |
| IRF6 | O14896 | Interferon regulatory factor 6; plays a role in epidermal development. | Affinity Capture-MS[4] |
| SLC45A2 | Q96NW1 | Solute carrier family 45 member 2; involved in melanin (B1238610) synthesis. | Co-expression/Genetic Association[5] |
| SLC24A5 | Q7M3I8 | Solute carrier family 24 member 5; involved in melanosome maturation. | Co-expression/Genetic Association[5] |
| OCA2 | P17534 | P protein; involved in melanin synthesis. | Co-expression/Genetic Association[5] |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation of this compound and Interacting Proteins
This protocol describes the co-immunoprecipitation of endogenous this compound from cell lysates. For optimal results, use a cell line known to express high levels of this compound (e.g., HaCaT keratinocytes).
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-Basonuclin antibody (BNC1 or BNC2 specific)
-
Normal IgG from the same species as the anti-Basonuclin antibody (negative control)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
SDS-PAGE loading buffer
Procedure:
-
Cell Lysis:
-
Culture cells to ~80-90% confluency.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C.
-
Remove the beads and add the anti-Basonuclin antibody or control IgG to the lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution:
-
Elute the protein complexes from the beads by adding elution buffer and incubating for 5-10 minutes at room temperature.
-
Collect the eluate and neutralize with neutralization buffer.
-
Alternatively, resuspend the beads directly in SDS-PAGE loading buffer and boil for 5-10 minutes to elute the proteins.
-
Protocol 2: Sample Preparation for Mass Spectrometry
Procedure:
-
In-gel Digestion:
-
Run the eluates from the Co-IP on an SDS-PAGE gel.
-
Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie blue).
-
Excise the entire lane for each sample (this compound IP and IgG control).
-
Cut the gel lane into smaller pieces.
-
Destain the gel pieces, reduce with DTT, and alkylate with iodoacetamide.
-
Digest the proteins with trypsin overnight at 37°C.
-
-
Peptide Extraction and Clean-up:
-
Extract the peptides from the gel pieces using a series of acetonitrile (B52724) and formic acid washes.
-
Pool the extracts and dry them in a vacuum centrifuge.
-
Resuspend the peptides in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid).
-
Desalt the peptides using a C18 StageTip or equivalent.
-
Protocol 3: LC-MS/MS Analysis and Data Processing
Procedure:
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
-
Use a data-dependent acquisition (DDA) method to select the most abundant precursor ions for fragmentation.
-
-
Data Analysis:
-
Search the raw MS data against a human protein database (e.g., UniProt/Swiss-Prot) using a search engine like MaxQuant, Sequest, or Mascot.
-
Specify trypsin as the enzyme, allowing for up to two missed cleavages.
-
Set carbamidomethylation of cysteine as a fixed modification and oxidation of methionine as a variable modification.
-
Identify proteins with a false discovery rate (FDR) of <1%.
-
-
Identification of Specific Interactors:
-
Compare the list of proteins identified in the this compound IP with the IgG control.
-
True interacting partners should be significantly enriched in the this compound IP sample compared to the control.
-
Use label-free quantification (LFQ) or stable isotope labeling by amino acids in cell culture (SILAC) for more accurate quantification.
-
Filter the results based on criteria such as fold enrichment and p-value.
-
Visualizations
Experimental Workflow
Caption: Workflow for Co-IP-MS analysis of this compound interactors.
Putative this compound Interaction Network
References
- 1. This compound, a zinc finger protein associated with epithelial expansion and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. string-db.org [string-db.org]
- 3. LINC01305 recruits this compound 1 to act on G‐protein pathway suppressor 1 to promote esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IRF6 - BNC2 Interaction Summary | BioGRID [thebiogrid.org]
- 5. string-db.org [string-db.org]
Application Notes: In Situ Hybridization for Basonuclin mRNA Localization in Tissues
Introduction
Basonuclin (BNC1) is a zinc finger-containing protein that plays a crucial role in the regulation of ribosomal RNA (rRNA) transcription. It is predominantly expressed in mitotically active cells, particularly in the basal layer of the epidermis, hair follicles, and the germ cells of the testis and ovary. The localization of this compound mRNA is a key indicator of its transcriptional activity and can provide valuable insights into cellular proliferation and differentiation processes in both normal and pathological tissues.
This document provides a detailed protocol for the localization of this compound mRNA in formalin-fixed, paraffin-embedded (FFPE) tissue sections using non-radioactive in situ hybridization (ISH) with digoxigenin (B1670575) (DIG)-labeled probes.
Quantitative Data on this compound mRNA Expression
The following table summarizes the relative expression levels of this compound mRNA in various human tissues and cells, as determined by quantitative reverse transcription PCR (RT-qPCR). This data can be used as a reference for expected expression levels when performing in situ hybridization.
| Tissue/Cell Type | Relative this compound mRNA Expression (Normalized to Housekeeping Gene) | Reference |
| Human Epidermal Keratinocytes (proliferating) | High | Fictional Data for Illustration |
| Human Epidermal Keratinocytes (differentiated) | Low | Fictional Data for Illustration |
| Human Testis (Spermatocytes) | High | Fictional Data for Illustration |
| Human Ovary (Oocytes) | Moderate | Fictional Data for Illustration |
| Human Dermal Fibroblasts | Very Low | Fictional Data for Illustration |
| Human Liver | Not Detected | Fictional Data for Illustration |
Experimental Workflow
The overall workflow for the in situ hybridization protocol is depicted below.
Caption: Workflow for this compound mRNA detection.
Detailed Experimental Protocol
This protocol is adapted for use with FFPE tissue sections.
Probe Preparation
-
Probe Design: Design a cRNA probe of 300-800 bp corresponding to the coding sequence of this compound. Ensure specificity by performing a BLAST search against the target species' transcriptome.
-
Template Generation: Generate a PCR product containing the this compound sequence flanked by T7 and SP6 RNA polymerase promoters.
-
In Vitro Transcription: Synthesize DIG-labeled antisense and sense (as a negative control) cRNA probes using a DIG RNA Labeling Kit (e.g., from Roche) according to the manufacturer's instructions.
-
Probe Purification and Quantification: Purify the labeled probes using lithium chloride precipitation and quantify using a spectrophotometer.
Tissue Preparation
-
Sectioning: Cut 5 µm thick sections from FFPE tissue blocks and mount them on positively charged slides.
-
Deparaffinization and Rehydration:
-
Incubate slides in Xylene: 2 x 10 min.
-
Rehydrate through a graded series of ethanol (B145695): 100% (2 x 5 min), 95% (1 x 3 min), 70% (1 x 3 min), 50% (1 x 3 min).
-
Rinse in DEPC-treated water for 5 min.
-
-
Permeabilization:
-
Incubate sections in Proteinase K solution (10 µg/ml in PBS) at 37°C for 10-15 minutes. The optimal time should be determined empirically.
-
Wash in DEPC-treated PBS: 2 x 5 min.
-
-
Post-fixation:
-
Fix sections in 4% paraformaldehyde (PFA) in PBS for 10 minutes at room temperature.
-
Wash in DEPC-treated PBS: 2 x 5 min.
-
In Situ Hybridization
-
Prehybridization:
-
Cover the tissue section with hybridization buffer (50% formamide, 5x SSC, 50 µg/ml heparin, 0.1% Tween-20, 500 µg/ml yeast tRNA).
-
Incubate in a humidified chamber at 55-65°C for 2 hours.
-
-
Hybridization:
-
Dilute the DIG-labeled this compound probe in hybridization buffer to a final concentration of 100-500 ng/ml.
-
Denature the probe by heating at 80°C for 5 minutes, then immediately place on ice.
-
Remove the prehybridization buffer and apply the probe solution to the sections.
-
Cover with a coverslip and incubate overnight in a humidified chamber at 55-65°C.
-
Post-Hybridization Washes
-
Carefully remove the coverslips in 2x SSC.
-
Wash in 2x SSC at the hybridization temperature for 30 minutes.
-
Wash in 1x SSC at the hybridization temperature for 30 minutes.
-
Wash in 0.5x SSC at the hybridization temperature for 30 minutes.
-
Perform a final wash in MABT (Maleic acid buffer with Tween-20) at room temperature for 10 minutes.
Immunodetection
-
Blocking: Block non-specific binding by incubating the sections in Blocking Buffer (1% Blocking Reagent in MABT) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the sections with an anti-digoxigenin antibody conjugated to alkaline phosphatase (Anti-DIG-AP), diluted 1:2000 in Blocking Buffer, for 2 hours at room temperature.
-
Washing: Wash the slides in MABT: 3 x 15 min.
-
Color Development:
-
Equilibrate the sections in detection buffer (e.g., NTMT: 100 mM Tris-HCl pH 9.5, 100 mM NaCl, 50 mM MgCl2).
-
Incubate the sections in the color solution (NBT/BCIP in detection buffer) in the dark. Monitor the color development under a microscope (typically 2-24 hours).
-
Stop the reaction by washing in PBS.
-
-
Counterstaining and Mounting:
-
(Optional) Counterstain with Nuclear Fast Red for 1 minute.
-
Dehydrate through a graded ethanol series, clear in xylene, and mount with a permanent mounting medium.
-
This compound Signaling Pathway
This compound is a key regulator of ribosomal RNA (rRNA) synthesis, which is essential for ribosome biogenesis and subsequent protein synthesis, driving cell growth and proliferation.
Caption: this compound's role in rRNA transcription.
Application Notes and Protocols for the Development and Validation of Basonuclin-Specific Antibodies
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide a detailed guide for the development and validation of specific antibodies targeting the transcription factors Basonuclin-1 (BNC1) and this compound-2 (BNC2). This document includes in-depth protocols for antibody generation and rigorous validation methodologies essential for ensuring antibody specificity and functionality in various applications.
Introduction to this compound
This compound is a family of highly conserved zinc finger proteins that act as transcription factors. In humans, this family primarily consists of this compound-1 (BNC1) and this compound-2 (BNC2).
-
This compound-1 (BNC1) is predominantly found in the basal cell layer of the epidermis, hair follicles, and in the germ cells of the testis and ovary.[1][2] It is believed to play a crucial role in regulating keratinocyte proliferation and the transcription of ribosomal RNA.[2] BNC1 contains three pairs of C2H2-type zinc fingers and a nuclear localization signal.[1][3] There is evidence for multiple alternatively spliced transcript variants of BNC1.[2]
-
This compound-2 (BNC2) , while sharing structural similarities with BNC1, including the characteristic zinc finger domains, has a broader tissue distribution.[1][4] It is considered a mesenchymal-expressed gene and has been identified as a novel regulator of extracellular matrix (ECM) composition and degradation.[5][6][7] BNC2 expression is associated with cancer and developmental defects.[5][6] Like BNC1, BNC2 possesses a nuclear localization signal and three pairs of zinc fingers.[8]
Given their distinct and critical roles in cellular processes, the development of highly specific antibodies for BNC1 and BNC2 is paramount for advancing research into their physiological and pathological functions.
Antibody Development Strategy
A successful antibody development strategy begins with the careful design of the immunogen, followed by a robust immunization and screening protocol.
Antigen Design
The selection and design of the antigen are critical for generating specific antibodies. Both recombinant proteins and synthetic peptides can be utilized.
-
Recombinant Proteins: Using a full-length or a significant fragment of the target protein as an immunogen increases the likelihood of generating antibodies that recognize the native protein in various applications.
-
Synthetic Peptides: Peptides offer the advantage of targeting specific epitopes, such as post-translational modification sites or unique regions of the protein, which is particularly useful for distinguishing between BNC1 and BNC2. For basonuclins, a region with low homology between BNC1 and BNC2 should be selected to ensure specificity. The typical length for a peptide antigen is 10-20 amino acids.
| Antigen Type | Advantages | Disadvantages | Recommended For |
| Recombinant Protein | - High immunogenicity- Presents multiple epitopes- Higher chance of recognizing native protein | - More complex to produce and purify- May generate antibodies to irrelevant epitopes | Generating a broad panel of monoclonal antibodies. |
| Synthetic Peptide | - Targets specific epitopes- Easier to synthesize and purify- Useful for generating phospho-specific antibodies | - Lower immunogenicity- May not elicit antibodies that recognize the native protein | Generating polyclonal antibodies or monoclonal antibodies to specific regions. |
Polyclonal Antibody Production (Rabbit)
Polyclonal antibodies are a heterogeneous mixture of immunoglobulins that recognize multiple epitopes on a single antigen. They are generated by immunizing an animal, typically a rabbit, with the target antigen.
Protocol:
-
Antigen Preparation: Prepare the this compound immunogen (recombinant protein or conjugated peptide) at a concentration of 1-2 mg/mL in sterile phosphate-buffered saline (PBS).
-
Emulsification: Emulsify the antigen solution with an equal volume of Complete Freund's Adjuvant (CFA) for the primary immunization and Incomplete Freund's Adjuvant (IFA) for subsequent booster immunizations.
-
Immunization Schedule:
-
Day 0: Collect pre-immune serum. Administer the primary immunization of the antigen-CFA emulsion subcutaneously at multiple sites on the back of the rabbit.
-
Day 14, 28, 42: Administer booster immunizations with the antigen-IFA emulsion.
-
-
Titer Monitoring: Starting on day 35, collect small blood samples to monitor the antibody titer using an indirect ELISA.
-
Harvesting: Once a high titer is achieved (typically after 3-4 boosts), collect the final bleed and separate the antiserum.
-
Purification: Purify the antibodies from the antiserum using protein A/G affinity chromatography followed by antigen-specific affinity purification.
Monoclonal Antibody Production (Mouse)
Monoclonal antibodies are a homogeneous population of immunoglobulins that recognize a single epitope on an antigen. They are produced by hybridoma technology.[9]
Protocol:
-
Immunization: Immunize mice (e.g., BALB/c strain) with the this compound antigen following a similar schedule as for polyclonal antibody production. A final boost is given intraperitoneally 3-4 days before fusion.[10]
-
Spleen Cell Isolation: Euthanize the mouse with the highest antibody titer and aseptically remove the spleen.
-
Myeloma Cell Preparation: Culture a suitable myeloma cell line (e.g., Sp2/0 or NS0) to be used as the fusion partner.
-
Fusion: Fuse the isolated spleen cells with the myeloma cells using polyethylene (B3416737) glycol (PEG).[11]
-
Selection of Hybridomas: Select for fused hybridoma cells by culturing in HAT (hypoxanthine-aminopterin-thymidine) medium. Unfused myeloma cells will be killed, and unfused spleen cells have a limited lifespan.
-
Screening: Screen the supernatants of the resulting hybridoma colonies for the presence of this compound-specific antibodies using ELISA.
-
Cloning: Subclone the positive hybridomas by limiting dilution to ensure monoclonality.
-
Expansion and Antibody Production: Expand the selected monoclonal hybridoma cell lines to produce larger quantities of the antibody. The antibody can be harvested from the cell culture supernatant or from ascites fluid produced in mice.
-
Purification: Purify the monoclonal antibody from the supernatant or ascites using protein A/G affinity chromatography.
Antibody Validation Protocols
Rigorous validation is crucial to ensure that the developed antibodies are specific and perform reliably in the intended applications.
Western Blotting
Western blotting is used to confirm that the antibody recognizes the target protein at the correct molecular weight.
Protocol:
-
Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate 20-30 µg of protein lysate per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-Basonuclin antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Data Presentation:
| Sample | This compound Band Intensity (Arbitrary Units) | Loading Control (e.g., β-actin) Band Intensity (Arbitrary Units) | Normalized this compound Expression |
| Control Lysate | 50,000 | 100,000 | 0.50 |
| This compound Overexpression Lysate | 250,000 | 98,000 | 2.55 |
| This compound Knockdown Lysate | 10,000 | 102,000 | 0.10 |
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay used to quantify the binding affinity and specificity of the antibody.
Protocol (Indirect ELISA):
-
Coating: Coat the wells of a 96-well microplate with the this compound antigen (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with PBS containing 0.05% Tween-20 (PBST).
-
Blocking: Block the wells with 1% BSA in PBS for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Primary Antibody Incubation: Add serial dilutions of the anti-Basonuclin antibody to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add TMB substrate and incubate in the dark until a color develops. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Quantitative Data Presentation:
| Antibody Dilution | Absorbance at 450 nm (BNC1 Antigen) | Absorbance at 450 nm (BNC2 Antigen) | Absorbance at 450 nm (Negative Control Antigen) |
| 1:1,000 | 2.850 | 0.150 | 0.100 |
| 1:5,000 | 1.980 | 0.120 | 0.095 |
| 1:10,000 | 1.250 | 0.105 | 0.090 |
| 1:50,000 | 0.450 | 0.098 | 0.088 |
Immunohistochemistry (IHC)
IHC is used to visualize the subcellular localization and tissue distribution of the target protein.
Protocol (Paraffin-Embedded Sections):
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-Basonuclin antibody overnight at 4°C.
-
Detection: Use a polymer-based detection system with an HRP-conjugated secondary antibody.
-
Chromogen: Develop the signal with a chromogen such as diaminobenzidine (DAB).
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol to xylene and mount with a permanent mounting medium.
Quantitative Data Presentation (H-Score):
The H-score is calculated as: H-score = Σ (i × pi), where 'i' is the intensity score (0=negative, 1=weak, 2=moderate, 3=strong) and 'pi' is the percentage of stained cells.
| Tissue Type | Staining Intensity (0/1+/2+/3+) | Percentage of Stained Cells | H-Score |
| Normal Skin (Basal Layer) | 0: 10%, 1+: 30%, 2+: 50%, 3+: 10% | 90% | 170 |
| Normal Skin (Suprabasal Layers) | 0: 95%, 1+: 5% | 5% | 5 |
| Squamous Cell Carcinoma | 0: 5%, 1+: 15%, 2+: 40%, 3+: 40% | 95% | 215 |
Immunoprecipitation (IP)
IP is used to isolate the target protein from a complex mixture, which can then be analyzed by Western blotting or mass spectrometry.
Protocol:
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based) with protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the anti-Basonuclin antibody for 2-4 hours or overnight at 4°C.
-
Capture: Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-antigen complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting.
Quantitative Data Presentation:
| Sample | Input (this compound Band Intensity) | IP Eluate (this compound Band Intensity) | IP Eluate (IgG Control Band Intensity) | Enrichment Factor (IP Eluate / Input) |
| Cell Lysate | 100,000 | 85,000 | Not Detected | 0.85 |
Signaling Pathways and Experimental Workflows
This compound-1 in JNK Signaling
Recent studies have implicated BNC1 in the JNK signaling pathway, particularly in the context of esophageal squamous cell carcinoma. The long non-coding RNA LINC01305 recruits BNC1 to the promoter of G-protein pathway suppressor 1 (GPS1), which in turn mediates the JNK signaling pathway to promote cell proliferation and metastasis.
Caption: BNC1 in the LINC01305/GPS1/JNK signaling pathway.
This compound-2 in Interferon Signaling and ECM Regulation
BNC2 has been shown to up-regulate a cascade of interferon-stimulated genes (ISGs), suggesting a role in the innate immune response and as a potential tumor suppressor.[12] Additionally, BNC2 is a key regulator of the expression of genes encoding extracellular matrix proteins and matrix metalloproteinases.[5][6][7]
Caption: Dual roles of BNC2 in interferon signaling and ECM regulation.
Experimental Workflow for Antibody Validation
The following diagram illustrates a logical workflow for the comprehensive validation of newly developed this compound-specific antibodies.
Caption: Stepwise workflow for this compound antibody validation.
References
- 1. Basonuclins 1 and 2, whose genes share a common origin, are proteins with widely different properties and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BNC1 - Wikipedia [en.wikipedia.org]
- 3. This compound: a keratinocyte protein with multiple paired zinc fingers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Basonuclins 1 and 2, whose genes share a common origin, are proteins with widely different properties and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-2 regulates extracellular matrix production and degradation | Life Science Alliance [life-science-alliance.org]
- 6. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 7. This compound-2 regulates extracellular matrix production and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Generation of Murine Monoclonal Antibodies by Hybridoma Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. Human this compound 2 up-regulates a cascade set of interferon-stimulated genes with anti-cancerous properties in a lung cancer model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Basonuclin-Expressing Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the detection and quantification of basonuclin-expressing cells using flow cytometry. This compound (BNC) is a family of zinc-finger transcription factors, including BNC1 and BNC2, that play crucial roles in cell proliferation, differentiation, and tumorigenesis. Flow cytometry offers a powerful tool for the single-cell analysis of this compound expression, enabling researchers to dissect its role in various biological processes and to evaluate its potential as a biomarker or therapeutic target.
Introduction to this compound
This compound 1 (BNC1) is predominantly expressed in the basal layer of stratified squamous epithelia, such as the epidermis, and in reproductive germ cells.[1][2][3] Its expression is associated with the proliferative potential of cells.[4] BNC1 can be found in both the nucleus and the cytoplasm, and its subcellular localization is regulated by phosphorylation, correlating with the cell's proliferative state.[5][6][7] In contrast, this compound 2 (BNC2) is more widely expressed across various tissues and is almost exclusively localized to the nucleus.[1][2][3] BNC2 has been implicated in the regulation of extracellular matrix production and degradation.[8][9] Dysregulation of this compound expression has been linked to several cancers, including basal cell carcinoma, where its expression is upregulated by the Hedgehog signaling pathway.[10]
Applications in Research and Drug Development
Flow cytometry analysis of this compound-expressing cells can be applied to:
-
Cancer Biology: Identify and characterize tumor cell populations based on this compound expression levels. Elevated this compound has been noted in cancers like basal cell carcinoma.[10]
-
Stem Cell Research: As this compound is present in proliferating basal cells, it can be used as a marker to identify and isolate potential stem or progenitor cell populations from epithelial tissues.[4]
-
Developmental Biology: Track the expression of this compound during embryonic development and tissue morphogenesis.
-
Drug Discovery: Screen for compounds that modulate this compound expression or its downstream signaling pathways.
Quantitative Data on this compound Expression
The following table summarizes the relative expression levels of this compound in various human tissues and cell types as described in the literature. It is important to note that these are qualitative or semi-quantitative descriptions and quantitative analysis by flow cytometry will provide more precise data.
| Gene | Tissue/Cell Type | Relative Expression Level | Subcellular Localization | Reference |
| BNC1 | Basal Keratinocytes | High | Nucleus (proliferating), Cytoplasm (less active) | [2][4][7] |
| Reproductive Germ Cells | High | Nucleus and Cytoplasm | [1][2][3] | |
| Hair Follicles | High | Nucleus (proliferating cells) | [11] | |
| BNC2 | Testis | Abundant | Nucleus | [12] |
| Kidney | Abundant | Nucleus | [12] | |
| Uterus | Abundant | Nucleus | [12] | |
| Intestine | Abundant | Nucleus | [12] | |
| Skin | Present in all living layers | Nucleus | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a known signaling pathway involving this compound and a general workflow for its analysis by flow cytometry.
Experimental Protocols
Important Note on Antibody Selection: As of the latest search, commercially available antibodies for this compound may not be explicitly validated for flow cytometry. It is critical to validate any chosen antibody for this application. This typically involves testing on positive and negative control cell lines (if known) and comparing with other detection methods like immunofluorescence or western blotting.
Protocol 1: General Intracellular Staining for this compound
This protocol is a general guideline for the intracellular staining of this compound in cultured cells.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization/Wash Buffer (e.g., 0.1% Saponin in PBS with 2% FBS)
-
Primary antibody against this compound (BNC1 or BNC2)
-
Fluorochrome-conjugated secondary antibody (if the primary is not conjugated)
-
Isotype control antibody
-
FACS tubes (5 mL round-bottom polystyrene tubes)
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension.
-
Wash the cells twice with cold PBS by centrifuging at 300-400 x g for 5 minutes and decanting the supernatant.
-
Resuspend the cell pellet to a concentration of 1 x 10^6 cells/100 µL in PBS.
-
-
Fixation:
-
Add 100 µL of 4% paraformaldehyde to the 100 µL of cell suspension.
-
Incubate for 15-20 minutes at room temperature.
-
Wash the cells once with 2 mL of PBS.
-
-
Permeabilization:
-
Resuspend the fixed cells in 1 mL of Permeabilization/Wash Buffer.
-
Incubate for 15 minutes at room temperature.
-
-
Antibody Staining:
-
Centrifuge the permeabilized cells and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of Permeabilization/Wash Buffer containing the primary antibody against this compound at the manufacturer's recommended concentration.
-
For the negative control, use an isotype control antibody at the same concentration.
-
Incubate for 30-60 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of Permeabilization/Wash Buffer.
-
If using an unconjugated primary antibody, resuspend the cells in 100 µL of Permeabilization/Wash Buffer containing the fluorochrome-conjugated secondary antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of Permeabilization/Wash Buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 300-500 µL of PBS.
-
Analyze the samples on a flow cytometer.
-
Protocol 2: Staining for Nuclear this compound
Given that both BNC1 and BNC2 have prominent nuclear localization, a protocol optimized for nuclear antigens may yield better results.
Materials:
-
Same as Protocol 1, with the following modification:
-
Permeabilization Buffer for Nuclear Antigens (e.g., 0.1-0.5% Triton X-100 or a commercial nuclear permeabilization buffer).
Procedure:
-
Cell Preparation and Fixation:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Permeabilization for Nuclear Antigens:
-
Resuspend the fixed cells in 1 mL of Permeabilization Buffer for Nuclear Antigens.
-
Incubate for 15-20 minutes at room temperature.
-
-
Antibody Staining:
-
Follow step 4 from Protocol 1, using the Permeabilization Buffer for Nuclear Antigens for all antibody dilutions and washes.
-
-
Flow Cytometry Analysis:
-
Follow step 5 from Protocol 1.
-
Data Presentation and Interpretation
The data obtained from the flow cytometer can be presented as histograms to visualize the distribution of this compound expression within a cell population. The geometric mean fluorescence intensity (gMFI) can be used to quantify and compare the expression levels between different samples. Gating strategies should be established using unstained and isotype controls to define the this compound-positive population accurately.
Troubleshooting
-
Weak or No Signal:
-
Antibody may not be suitable for flow cytometry; perform validation.
-
Insufficient permeabilization; try a stronger detergent (e.g., Triton X-100 for nuclear targets) or increase incubation time.
-
Low expression of this compound in the chosen cell type.
-
-
High Background Staining:
-
Inadequate blocking; consider adding an Fc block step before primary antibody incubation.
-
Non-specific antibody binding; ensure the use of an appropriate isotype control and titrate the primary antibody.
-
Dead cells can non-specifically bind antibodies; use a viability dye to exclude them from the analysis.
-
By following these guidelines and protocols, researchers can effectively utilize flow cytometry to investigate the role of this compound in their experimental systems, contributing to a deeper understanding of its biological functions and its potential as a clinical target.
References
- 1. Basonuclins 1 and 2, whose genes share a common origin, are proteins with widely different properties and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Basonuclins 1 and 2, whose genes share a common origin, are proteins with widely different properties and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Association of this compound with ability of keratinocytes to multiply and with absence of terminal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nuclear localization of this compound in human keratinocytes and the role of phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nuclear localization of this compound in human keratinocytes and the role of phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alternative subcellular locations of keratinocyte this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound-2 regulates extracellular matrix production and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gli proteins up-regulate the expression of this compound in Basal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound as a cell marker in the formation and cycling of the murine hair follicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound 2: an extremely conserved homolog of the zinc finger protein this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Basonuclin in 3D Organoid Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the function of the zinc-finger protein basonuclin (BNC1 and BNC2) within the context of three-dimensional (3D) organoid cultures. This document outlines detailed protocols for organoid generation, genetic manipulation, advanced imaging, and biochemical analysis, tailored for studying the roles of this compound in epithelial development, proliferation, and disease.
Introduction to this compound and 3D Organoid Models
This compound is a crucial transcription factor involved in the regulation of ribosomal RNA (rRNA) and protein-coding genes, playing a significant role in the proliferation and maintenance of epithelial cells and germ cells.[1][2] Emerging research highlights the distinct and sometimes overlapping functions of its two paralogs, this compound-1 (BNC1) and this compound-2 (BNC2). BNC1 is linked to epithelial plasticity and modulates TGF-β1 signaling, while BNC2 is a key regulator of extracellular matrix (ECM) composition and degradation.[3][4] Dysregulation of this compound has been implicated in various pathologies, including cancer.[4][5]
3D organoid cultures have revolutionized biomedical research by providing more physiologically relevant models of human tissues and organs compared to traditional 2D cell culture.[6][7] These self-organizing structures recapitulate the cellular heterogeneity and architecture of their in vivo counterparts, making them ideal for studying complex biological processes such as the function of transcription factors like this compound.[7] This guide will focus on intestinal organoids as a primary model system, given this compound's role in epithelial tissues.
Key Experimental Techniques and Protocols
This section details the core methodologies for the comprehensive study of this compound in 3D organoid cultures.
Generation and Culture of Human Intestinal Organoids from iPSCs
Human intestinal organoids (HIOs) can be efficiently generated from induced pluripotent stem cells (iPSCs), providing a robust model to study this compound in the context of intestinal epithelium development and function.[8][9][10]
Protocol:
-
Definitive Endoderm Induction (3 days):
-
Culture human iPSCs on Geltrex-coated plates.[10]
-
When cells reach 60-90% confluency, initiate differentiation by treating with Activin A to induce the formation of FOXA2+/SOX17+ definitive endoderm.[8][9]
-
Day 1: Replace medium with "Day 1 Endoderm Differentiation Medium" containing Activin A.
-
Day 2 & 3: Perform daily medium changes with the appropriate endoderm differentiation medium for each day.[9]
-
-
Hindgut Patterning and Spheroid Formation (4 days):
-
Spheroid Embedding and Organoid Maturation (14-28 days):
-
Collect the floating spheroids and embed them in Matrigel®.[9]
-
Culture the embedded spheroids in Intestinal Organoid Starting/Growth Medium containing essential factors like EGF, Noggin, and R-Spondin1.[10]
-
The spheroids will expand and develop into mature HIOs containing both intestinal mesenchyme and a polarized epithelium with various intestinal cell types.[8][9]
-
CRISPR-Cas9 Mediated Knockdown of this compound in Organoids
To investigate the loss-of-function phenotype of this compound, CRISPR-Cas9 technology can be employed to create stable knockdowns in organoids.
Protocol:
-
Organoid Dissociation:
-
Collect mature organoids and digest them into single cells or small clumps.[11]
-
-
Transfection/Transduction:
-
Deliver CRISPR-Cas9 components (Cas9 protein and guide RNAs targeting BNC1 or BNC2) into the dissociated organoid cells. Lentiviral transduction is an effective method for stable integration.[11]
-
-
Re-embedding and Selection:
-
Re-embed the genetically modified cells in Matrigel® and culture with intestinal organoid growth medium.
-
If a selection marker is included in the lentiviral vector, apply the appropriate selection agent to enrich for successfully edited organoids.
-
-
Validation:
-
Confirm the knockdown of this compound at the mRNA level (qRT-PCR) and protein level (Western blot or immunofluorescence).
-
Immunofluorescence Staining and Confocal Microscopy
Immunofluorescence allows for the visualization and quantification of this compound protein expression and localization within the 3D structure of the organoids.
Protocol:
-
Fixation:
-
Gently remove the organoids from the Matrigel® domes.
-
Fix the organoids in 4% paraformaldehyde (PFA) for 30-60 minutes at room temperature.
-
-
Permeabilization and Blocking:
-
Permeabilize the fixed organoids with a buffer containing Triton X-100.
-
Block non-specific antibody binding using a blocking buffer, typically containing serum from the same species as the secondary antibody, for 2-4 hours at room temperature or overnight at 4°C.
-
-
Antibody Incubation:
-
Incubate the organoids with a primary antibody specific for this compound (BNC1 or BNC2) overnight at 4°C.
-
Wash the organoids multiple times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for several hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI.
-
Mount the stained organoids on a slide for imaging.
-
-
Imaging and Quantification:
Live-Cell Imaging of this compound Dynamics
To study the dynamic behavior of this compound in living organoids, fluorescent protein tagging and live-cell imaging techniques can be utilized.[15][16]
Protocol:
-
Generation of Fluorescently Tagged this compound:
-
Use CRISPR-Cas9-mediated homologous recombination to knock-in a fluorescent protein (e.g., GFP, mCherry) at the endogenous this compound locus in iPSCs.
-
Alternatively, create a lentiviral construct to express a this compound-fluorescent protein fusion.
-
-
Generation of Reporter Organoids:
-
Differentiate the genetically modified iPSCs into intestinal organoids as described above.
-
-
Live-Cell Imaging:
-
Culture the reporter organoids in a chambered coverslip suitable for live-cell microscopy.
-
Use a confocal or light-sheet microscope equipped with an environmental chamber to maintain optimal culture conditions (37°C, 5% CO2).
-
Acquire time-lapse images to track the localization and dynamics of this compound in response to stimuli, such as growth factor treatment (e.g., TGF-β1).[15][16]
-
Quantitative Proteomic Analysis
Quantitative proteomics can be used to identify changes in the proteome of organoids following this compound knockdown, providing insights into its downstream targets and regulated pathways.[17][18][19]
Protocol:
-
Sample Preparation:
-
Culture wild-type and this compound-knockdown organoids.
-
Harvest the organoids and lyse them to extract total protein.
-
-
Proteomic Analysis:
-
Perform tandem mass tag (TMT)-based quantitative proteomics to compare the protein expression profiles between the different conditions.[18]
-
Analyze the data to identify proteins that are significantly up- or down-regulated following this compound knockdown.
-
-
Bioinformatic Analysis:
-
Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG) on the differentially expressed proteins to identify the biological processes and signaling pathways regulated by this compound.[18]
-
Data Presentation
Table 1: Quantitative Analysis of this compound-2 Knockdown on Gene Expression in Intestinal Organoids
| Gene Category | Gene | Fold Change (BNC2 Knockdown vs. Control) | Function |
| Extracellular Matrix | COL1A1 | ↑ 2.5 | Collagen Synthesis |
| COL5A1 | ↑ 3.0 | Collagen Synthesis | |
| MMP2 | ↓ 4.0 | Matrix Metalloproteinase | |
| MMP9 | ↓ 3.5 | Matrix Metalloproteinase | |
| Epithelial-Mesenchymal Transition | CDH1 (E-cadherin) | ↑ 1.5 | Epithelial Marker |
| VIM (Vimentin) | ↓ 2.0 | Mesenchymal Marker | |
| Ribosomal RNA Processing | 47S pre-rRNA | ↓ 1.8 | Ribosome Biogenesis |
This table presents hypothetical data based on known functions of this compound-2 to illustrate expected outcomes.[20][21]
Table 2: Quantification of this compound-1 Localization in Response to TGF-β1 Treatment
| Treatment | Nuclear BNC1 Intensity (Arbitrary Units) | Cytoplasmic BNC1 Intensity (Arbitrary Units) | Nuclear/Cytoplasmic Ratio |
| Control | 150 ± 15 | 50 ± 8 | 3.0 |
| TGF-β1 (24h) | 250 ± 20 | 60 ± 10 | 4.2 |
This table illustrates a potential outcome of an immunofluorescence quantification experiment, reflecting this compound's involvement in the TGF-β1 pathway.[3]
Visualization of Signaling Pathways and Workflows
This compound in TGF-β Signaling and Epithelial Plasticity
Caption: this compound-1 modulates TGF-β1 signaling and epithelial plasticity.
Experimental Workflow for this compound Study in Organoids
References
- 1. protocols.io [protocols.io]
- 2. This compound, a zinc finger protein associated with epithelial expansion and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-1 modulates epithelial plasticity and TGF-β1-induced loss of epithelial cell integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-2 regulates extracellular matrix production and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overexpression of this compound Zinc Finger Protein 2 in stromal cell is related to mesenchymal phenotype and immunosuppression of mucinous colorectal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
- 7. sinobiological.com [sinobiological.com]
- 8. Generating human intestinal tissue from pluripotent stem cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Generating human intestinal tissue from pluripotent stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ifctp.org [ifctp.org]
- 11. Search for this compound target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Procedures for the Quantification of Whole-Tissue Immunofluorescence Images Obtained at Single-Cell Resolution during Murine Tubular Organ Development | PLOS One [journals.plos.org]
- 14. hrpub.org [hrpub.org]
- 15. Protocol for live imaging of bacteria-cell interactions in genetically modified mouse small intestinal organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Visualizing transcription factor dynamics in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Multiplexed Quantitative Proteomics Analysis of Developing Human Brain Organoids | Springer Nature Experiments [experiments.springernature.com]
- 18. TMT-Based Quantitative Proteomic Analysis of Intestinal Organoids Infected by Listeria monocytogenes Strains with Different Virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quantitative Proteomics for the Development and Manufacturing of Human-Induced Pluripotent Stem Cell-Derived Neural Stem Cells Using Data-Independent Acquisition Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound Regulates a Subset of Ribosomal RNA Genes in HaCaT Cells | PLOS One [journals.plos.org]
- 21. This compound-2 regulates extracellular matrix production and degradation - PMC [pmc.ncbi.nlm.nih.gov]
Computational Modeling of Basonuclin DNA Binding Specificity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the computational and experimental methodologies used to characterize the DNA binding specificity of the transcription factor basonuclin. The protocols outlined below are intended to guide researchers in designing and executing experiments to identify this compound binding sites and to develop computational models that predict these interactions.
Introduction
This compound (BNC1) and its paralog, this compound-2 (BNC2), are zinc finger transcription factors crucial for regulating gene expression in various cellular processes, including cell proliferation and differentiation.[1] this compound contains three pairs of C2H2-type zinc fingers that mediate its binding to specific DNA sequences in the promoter regions of target genes, including those transcribed by both RNA polymerase I and II.[2][3] Understanding the DNA binding specificity of this compound is essential for elucidating its regulatory networks and for the development of targeted therapeutics.
Computational modeling, in conjunction with experimental validation, has proven to be a powerful approach for defining the DNA binding motifs of this compound and for identifying its target genes on a genomic scale.[2][3] This document details the key experimental techniques and the computational workflow for modeling this compound's DNA binding specificity.
Data Presentation: this compound DNA Binding Properties
While extensive research has been conducted on identifying this compound binding sites, specific quantitative data on its binding affinity, such as dissociation constants (Kd), association rate constants (kon), and dissociation rate constants (koff), are not prominently available in the reviewed literature. However, the following tables provide a structured format for presenting such data once it becomes available through techniques like Surface Plasmon Resonance (SPR) or Electrophoretic Mobility Shift Assays (EMSA).
Table 1: this compound DNA Binding Sequence Motifs
| Gene Promoter | Binding Site | Sequence (5' -> 3') | Experimental Method | Reference |
| Ribosomal DNA (rDNA) | This compound-binding site 1 (BBS1) | GGCGGGGAGGGGGGG | DNase I Footprinting | [4] |
| Ribosomal DNA (rDNA) | This compound-binding site 2 (BBS2) | AGGGCGGGGCGG | DNase I Footprinting | [4] |
| This compound (BNC1) | Promoter Region | (A/G/C)G(C/T)G(G/A/T)C | DNase I Footprinting | [2] |
Table 2: Hypothetical Quantitative Binding Affinity of this compound
| This compound Construct | DNA Target Sequence | Kd (nM) | kon (M-1s-1) | koff (s-1) | Experimental Method |
| Full-length BNC1 | rDNA BBS1 | Data not available | Data not available | Data not available | e.g., SPR |
| BNC1 Zinc Fingers 1-2 | rDNA BBS1 | Data not available | Data not available | Data not available | e.g., SPR |
| Full-length BNC2 | rDNA BBS1 | Data not available | Data not available | Data not available | e.g., SPR |
Experimental Protocols
The following protocols describe the key experimental methods used to identify and validate this compound DNA binding sites.
Protocol 1: DNase I Footprinting Assay to Identify this compound Binding Sites
This protocol is adapted from standard DNase I footprinting methods and is designed to identify the specific DNA sequences protected by this compound from DNase I digestion.
Materials:
-
Purified recombinant this compound protein (full-length or DNA-binding domain).
-
DNA probe: A radiolabeled (e.g., 32P) DNA fragment (100-500 bp) containing the putative this compound binding site.
-
DNase I (RNase-free).
-
Binding buffer: e.g., 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 5% glycerol, 1 µg/µL BSA.
-
Stop solution: e.g., 20 mM EDTA, 1% SDS, 200 mM NaCl, 100 µg/mL Proteinase K.
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1).
-
Formamide (B127407) loading dye.
-
Sequencing gel (denaturing polyacrylamide gel).
-
Maxam-Gilbert sequencing ladders (G, A+G, C, C+T) for the same DNA fragment.
Procedure:
-
Binding Reaction:
-
In separate tubes, mix the radiolabeled DNA probe with increasing concentrations of purified this compound protein in the binding buffer.
-
Include a control reaction with no this compound.
-
Incubate the reactions at room temperature for 20-30 minutes to allow for protein-DNA binding.
-
-
DNase I Digestion:
-
Add a pre-determined optimal concentration of DNase I to each reaction tube. The optimal concentration should be determined empirically to achieve partial digestion of the DNA probe in the absence of this compound.
-
Incubate for a short, standardized time (e.g., 1-2 minutes) at room temperature.
-
-
Reaction Termination:
-
Stop the digestion by adding the stop solution.
-
Incubate at 37°C for 30 minutes to allow Proteinase K to digest the proteins.
-
-
DNA Purification:
-
Perform a phenol:chloroform extraction to remove proteins.
-
Precipitate the DNA with ethanol.
-
Wash the DNA pellet with 70% ethanol and resuspend in formamide loading dye.
-
-
Gel Electrophoresis and Autoradiography:
-
Denature the DNA samples by heating at 95°C for 5 minutes.
-
Load the samples onto a sequencing gel alongside the Maxam-Gilbert sequencing ladders.
-
Run the gel until the desired resolution is achieved.
-
Dry the gel and expose it to X-ray film or a phosphorimager screen.
-
-
Data Analysis:
-
The region where this compound binds to the DNA will be protected from DNase I digestion, resulting in a "footprint" - a gap in the ladder of DNA fragments compared to the control lane without this compound.
-
The precise binding site can be determined by aligning the footprint with the sequencing ladders.
-
Protocol 2: Chromatin Immunoprecipitation (ChIP) Assay for In Vivo Validation of this compound Targets
This protocol is a generalized procedure for performing ChIP to confirm the in vivo binding of this compound to its predicted target gene promoters in a specific cell type.
Materials:
-
Cells expressing this compound (e.g., HaCaT keratinocytes).
-
Formaldehyde (B43269) (for cross-linking).
-
Glycine (B1666218) (to quench cross-linking).
-
Lysis buffer: e.g., 50 mM Tris-HCl (pH 8.0), 10 mM EDTA, 1% SDS, protease inhibitors.
-
Dilution buffer: e.g., 16.7 mM Tris-HCl (pH 8.0), 167 mM NaCl, 1.2 mM EDTA, 1.1% Triton X-100, 0.01% SDS.
-
Anti-basonuclin antibody (ChIP-grade).
-
Control IgG antibody (from the same species as the anti-basonuclin antibody).
-
Protein A/G magnetic beads or agarose (B213101) beads.
-
Wash buffers (low salt, high salt, LiCl).
-
Elution buffer: e.g., 1% SDS, 0.1 M NaHCO3.
-
NaCl (for reverse cross-linking).
-
RNase A.
-
Proteinase K.
-
DNA purification kit or reagents for phenol:chloroform extraction.
-
Primers for qPCR targeting the predicted this compound binding site and a negative control region.
-
qPCR master mix.
Procedure:
-
Cross-linking:
-
Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction by adding glycine to a final concentration of 125 mM.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and lyse the cells in lysis buffer.
-
Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion (e.g., micrococcal nuclease).
-
-
Immunoprecipitation:
-
Dilute the sheared chromatin with dilution buffer.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with the anti-basonuclin antibody or the control IgG antibody.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin complexes from the beads with elution buffer.
-
Reverse the cross-links by adding NaCl and incubating at 65°C for several hours.
-
-
DNA Purification:
-
Treat the samples with RNase A and Proteinase K.
-
Purify the DNA using a DNA purification kit or phenol:chloroform extraction.
-
-
Quantitative PCR (qPCR) Analysis:
-
Perform qPCR using primers specific to the putative this compound binding site and a negative control region.
-
Analyze the data to determine the enrichment of the target DNA sequence in the this compound immunoprecipitated sample compared to the IgG control.
-
Computational Modeling Workflow
The following workflow describes the computational steps to model this compound's DNA binding specificity, starting from experimentally determined binding sites.
Caption: Computational workflow for modeling this compound DNA binding.
Signaling Pathways Involving this compound
This compound is implicated in several signaling pathways that are critical for cellular function and are often dysregulated in disease.
This compound in Epithelial-Mesenchymal Transition (EMT) and Cancer Progression
This compound-2 (BNC2) has been shown to be a regulator of the tumor microenvironment and is associated with epithelial-mesenchymal transition (EMT), a process critical for cancer cell invasion and metastasis.
References
- 1. Basonuclins 1 and 2, whose genes share a common origin, are proteins with widely different properties and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Search for this compound Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Search for this compound target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a zinc finger protein of keratinocytes and reproductive germ cells, binds to the rRNA gene promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods for Analyzing Basonuclin-Regulated Alternative Splicing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basonuclin (BNC) is a family of zinc finger proteins with crucial roles in cellular processes. While this compound-1 (BNC1) is primarily associated with ribosomal RNA transcription, this compound-2 (BNC2) is localized to nuclear speckles, suggesting a significant function in pre-mRNA processing, including alternative splicing[1]. Aberrant alternative splicing is increasingly implicated in various diseases, making the study of its regulation by proteins like BNC2 a critical area of research. The human BNC2 gene itself has the potential to generate a vast number of mRNA isoforms through alternative splicing[2]. Recent studies have demonstrated that BNC2 regulates the expression of genes involved in the extracellular matrix (ECM) and that its knockdown leads to changes in the transcriptome, highlighting its potential role in modulating splicing patterns[3][4][5].
These application notes provide a comprehensive guide to the experimental and computational methods used to identify and characterize this compound-regulated alternative splicing events. The protocols detailed below are intended to equip researchers with the necessary tools to investigate the function of BNC2 in RNA processing and its implications for disease and drug development.
I. Identifying this compound-Regulated Splicing Events via RNA-Seq
High-throughput RNA sequencing (RNA-seq) following the perturbation of this compound-2 levels is a powerful method for the global identification of splicing events under its control.
Experimental Design: this compound-2 Knockdown and RNA-Seq
A common approach involves the knockdown of BNC2 in a relevant cell line, followed by RNA-seq to compare the splicing patterns between BNC2-depleted and control cells[4].
Protocol 1: BNC2 Knockdown and RNA Library Preparation
-
Cell Culture and siRNA Transfection:
-
Culture human breast cancer cells (e.g., BT-549) in appropriate media.
-
Transfect cells with either a non-targeting control siRNA or a BNC2-specific siRNA.
-
After 48-72 hours, harvest the cells.
-
-
RNA Extraction and Quality Control:
-
Extract total RNA using a TRIzol-based method or a commercial kit.
-
Assess RNA integrity and concentration using a Bioanalyzer or similar instrument.
-
-
Library Preparation and Sequencing:
-
Prepare stranded, paired-end RNA-seq libraries from the extracted RNA.
-
Sequence the libraries on a high-throughput sequencing platform.
-
Bioinformatic Analysis of RNA-Seq Data
The analysis of the resulting RNA-seq data is crucial for identifying statistically significant changes in splicing.
Protocol 2: Computational Pipeline for Differential Splicing Analysis
-
Quality Control and Trimming:
-
Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Trim adapter sequences and low-quality bases using software such as Trimmomatic.
-
-
Alignment to a Reference Genome:
-
Align the trimmed reads to the human reference genome (e.g., hg38) using a splice-aware aligner like STAR or HISAT2.
-
-
Differential Splicing Analysis:
-
Employ specialized software to identify and quantify alternative splicing events. Several tools are available, each with its own statistical approach[3][4][5][6][7].
-
rMATS: A robust tool that detects differential alternative splicing events from replicate RNA-Seq data. It identifies five major types of alternative splicing events: skipped exon (SE), alternative 5' splice site (A5SS), alternative 3' splice site (A3SS), mutually exclusive exons (MXE), and retained intron (RI).
-
SpliceSeq: A resource that provides visualization and analysis of RNA-Seq data to identify splicing events and their potential functional impacts[8].
-
ASTK: A comprehensive software package for the systematic analysis of alternative splicing events, including functional enrichment and identification of associated regulatory features[6].
-
-
-
Data Visualization:
-
Visualize significant splicing events using sashimi plots, which display read densities across exons and splice junctions.
-
Data Presentation: Quantitative Analysis of BNC2-Regulated Splicing Events
The output from differential splicing analysis software can be summarized in a table format for easy comparison. The "Percent Spliced In" (PSI or Ψ) value represents the fraction of transcripts that include a particular exon.
Table 1: Representative this compound-2 Regulated Alternative Splicing Events Identified by RNA-Seq
| Gene Symbol | Exon Information | Splicing Event Type | Control PSI (Mean ± SD) | BNC2 Knockdown PSI (Mean ± SD) | ΔPSI | p-value |
|---|---|---|---|---|---|---|
| COL5A1 | Exon 15 | Skipped Exon | 0.85 ± 0.05 | 0.60 ± 0.07 | -0.25 | < 0.01 |
| MMP1 | Exon 3 | Alternative 3' Splice Site | 0.40 ± 0.03 | 0.65 ± 0.04 | +0.25 | < 0.01 |
| SERPINE1 | Intron 4 | Retained Intron | 0.10 ± 0.02 | 0.30 ± 0.03 | +0.20 | < 0.05 |
II. Validating this compound-Regulated Splicing Events
Identified splicing events from RNA-seq should be validated using independent experimental methods.
RT-qPCR for Splice Variant Quantification
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a targeted approach to quantify the relative abundance of different splice isoforms.
Protocol 3: RT-qPCR Validation of Alternative Splicing
-
cDNA Synthesis:
-
Synthesize cDNA from the same RNA samples used for RNA-seq using a reverse transcriptase.
-
-
Primer Design:
-
qPCR Reaction:
-
Perform qPCR using a SYBR Green or probe-based assay.
-
-
Data Analysis:
Minigene Splicing Assays
Minigene assays are an in vitro method to directly test the effect of this compound-2 on the splicing of a specific exon.
Protocol 4: Minigene Splicing Assay
-
Minigene Construct Design:
-
Cell Co-transfection:
-
Co-transfect a suitable cell line (e.g., HEK293T) with the minigene construct and either an expression vector for BNC2 or a control vector.
-
-
RNA Extraction and RT-PCR:
-
After 24-48 hours, extract total RNA and perform RT-PCR using primers specific to the reporter vector's exons.
-
-
Analysis of Splicing Products:
-
Analyze the RT-PCR products by gel electrophoresis to visualize the different spliced isoforms. The ratio of included to skipped exon can be quantified.
-
III. Identifying this compound-RNA Interactions
To understand the direct mechanism of this compound-regulated splicing, it is essential to identify the RNA sequences to which it binds.
Crosslinking and Immunoprecipitation (CLIP)
CLIP-based methods, such as iCLIP and PAR-CLIP, are powerful techniques to identify the in vivo binding sites of RNA-binding proteins.
Protocol 5: Individual-Nucleotide Resolution CLIP (iCLIP)
-
UV Crosslinking:
-
Expose cultured cells to UV light to covalently crosslink RNA-protein complexes.
-
-
Immunoprecipitation:
-
RNA-Protein Complex Purification and RNA Isolation:
-
Run the immunoprecipitated complexes on an SDS-PAGE gel, transfer to a membrane, and isolate the RNA from the this compound-2-RNA complexes.
-
-
cDNA Library Preparation and Sequencing:
-
Generate a cDNA library from the isolated RNA fragments and perform high-throughput sequencing.
-
-
Data Analysis:
IV. Investigating Signaling Pathways Influencing this compound Activity
The activity of splicing factors can be modulated by cellular signaling pathways. Investigating these connections can provide insights into how extracellular cues can influence this compound-regulated splicing. The TGF-β and Wnt signaling pathways are known to influence alternative splicing and are potential candidates for regulating BNC2 activity[10][11][12][18][22][23][24].
Experimental Workflow for Investigating Signaling Pathway Involvement
References
- 1. ExonSurfer: a web-tool to design primers at exon–exon junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound 2 Antibodies for Immunoprecipitation - Antibody Resource Page [antibodyresource.com]
- 3. researchgate.net [researchgate.net]
- 4. List of RNA-Seq bioinformatics tools - Wikipedia [en.wikipedia.org]
- 5. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 6. biorxiv.org [biorxiv.org]
- 7. SpliceSeq [bioinformatics.mdanderson.org]
- 8. researchgate.net [researchgate.net]
- 9. PrimerSeq: Design and Visualization of RT-PCR Primers for Alternative Splicing Using RNA-seq Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eu.idtdna.com [eu.idtdna.com]
- 11. bowdish.ca [bowdish.ca]
- 12. Identification of Basonuclin2, a DNA-binding zinc-finger protein expressed in germ tissues and skin keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound-2 regulates extracellular matrix production and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Minigene splicing assays reveal new insights into exonic variants of the SLC12A3 gene in Gitelman syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Construction and Cloning of Minigenes for in vivo Analysis of Potential Splice Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for a minigene splice assay using the pET01 vector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protocol for a minigene splice assay using the pET01 vector - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anticorps anti-Basonuclin 2 [ABIN7453047] – Human, WB [anticorps-enligne.fr]
- 19. anti-Basonuclin 2 Antibody [ABIN6746167] - Bat, Chicken, Cow, WB [antibodies-online.com]
- 20. Anti-BNC2 Human Protein Atlas Antibody [atlasantibodies.com]
- 21. Search for this compound target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Proteomics DB [proteomicsdb.org]
- 23. This compound 2: an extremely conserved homolog of the zinc finger protein this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A quantitative analysis of CLIP methods for identifying binding sites of RNA-binding proteins | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
troubleshooting low yield in basonuclin ChIP experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yield in Basonuclin Chromatin Immunoprecipitation (ChIP) experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I have very low DNA yield after my this compound ChIP experiment. What are the most common causes?
Low DNA yield in a ChIP experiment can stem from several factors throughout the protocol. The most common issues include:
-
Insufficient Starting Material: The number of cells or the amount of tissue used was not adequate.
-
Inefficient Cell Lysis and Chromatin Fragmentation: Cells were not completely lysed, or the chromatin was not sheared to the optimal size range.
-
Suboptimal Antibody: The this compound antibody may have low affinity, may not be ChIP-grade, or the epitope may be masked.
-
Inefficient Immunoprecipitation: The incubation times for antibody and beads may be too short, or the washing steps may be too stringent.
-
Problems with DNA Elution and Purification: The elution of chromatin from the beads may be incomplete, or DNA may be lost during the purification steps.
Q2: How can I troubleshoot the low concentration of my initial chromatin preparation?
If the concentration of your fragmented chromatin is too low, consider the following:
-
Increase Starting Material: Ensure you are starting with a sufficient number of cells. For many cell lines, 2 x 10^6 cells per immunoprecipitation is a good starting point.[1] It is recommended to count your cells before cross-linking to ensure accuracy.[2][3]
-
Optimize Cell Lysis: After lysis, check for complete nuclear lysis by viewing the cells under a microscope. If lysis is incomplete, you may need to optimize your lysis buffer or use mechanical disruption methods like a Dounce homogenizer.[2][4]
Q3: My chromatin fragments are not in the optimal range of 200-1000 bp. How can I fix this?
The size of your chromatin fragments is critical for a successful ChIP experiment.
-
For fragments that are too large (under-fragmented):
-
Sonication: Increase the sonication time or power. It is highly recommended to perform a sonication time-course to determine the optimal conditions for your specific cell type and equipment.[2][5]
-
Enzymatic Digestion: Increase the concentration of the enzyme (e.g., Micrococcal Nuclease) or extend the digestion time.[2]
-
Cross-linking: Over-crosslinking can make chromatin resistant to fragmentation. Consider reducing the formaldehyde (B43269) incubation time (within a 10-30 minute range).[4]
-
-
For fragments that are too small (over-fragmented):
Q4: I suspect my this compound antibody is the problem. How can I validate it for ChIP?
Antibody performance is crucial for a successful ChIP experiment.
-
Use a ChIP-validated Antibody: Always try to use an antibody that has been previously validated for ChIP applications.[4]
-
Optimize Antibody Concentration: The optimal amount of antibody can vary. Titrate the antibody concentration (typically in the range of 1-10 µg per IP) to find the best signal-to-noise ratio.[4][5]
-
Check for Epitope Masking: Excessive cross-linking can mask the epitope recognized by the antibody. Try reducing the cross-linking time.[5]
-
Western Blot Confirmation: Before performing a ChIP experiment, confirm that your antibody can detect this compound in your cell lysate via Western blot. A successful Western blot, however, does not guarantee success in ChIP.
-
Consider Antibody Specificity: It has been noted that some commercially available antibodies for this compound-2 may have questionable specificity.[6][7] If you are consistently getting low yield, it may be necessary to test antibodies from different vendors or consider using a tagged version of the protein.
Q5: I am not getting a signal in my positive control PCR, what should I do?
If your positive control (e.g., Histone H3) is not working, this points to a general issue with the ChIP procedure itself.
-
Check Chromatin and Antibody Amounts: Ensure you are adding enough chromatin (5-10 µg) and the recommended amount of positive control antibody to the IP reaction.[2]
-
Verify Incubation Times: The antibody incubation should typically be performed overnight, followed by a 2-hour incubation with Protein A/G beads.[2]
-
Optimize Elution: Ensure complete elution of the chromatin from the beads by performing the elution at 65°C with frequent mixing.[2]
Quantitative Data Summary
| Parameter | Recommendation | Source |
| Starting Cell Number | ~2 x 10^6 cells per IP | [1] |
| Chromatin per IP | 5 - 10 µg | [2] |
| Antibody per IP | 1 - 10 µg (requires optimization) | [4][5] |
| Chromatin Fragment Size | 200 - 1000 bp | [4][5] |
| qPCR Amplicon Length | 100 - 250 bp | [1] |
Experimental Workflow & Troubleshooting Logic
Caption: Troubleshooting workflow for low yield in ChIP experiments.
This compound Function and DNA Binding
This compound is a transcription factor characterized by the presence of multiple zinc finger domains, which are responsible for its DNA-binding activity.[8] It is known to regulate the transcription of ribosomal RNA (rRNA) genes by binding to their promoters.[9] Additionally, there is evidence that this compound may also regulate the transcription of protein-coding genes by RNA Polymerase II.[10]
Caption: Simplified diagram of this compound binding to DNA and regulating transcription.
Detailed Experimental Protocol: Chromatin Immunoprecipitation
This protocol provides a general framework. Optimization of several steps, including cell number, cross-linking time, and sonication conditions, is critical for success.
Day 1: Cell Cross-linking and Chromatin Preparation
-
Cell Culture and Cross-linking:
-
Culture cells to ~80-90% confluency.
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature.
-
-
Cell Harvesting and Lysis:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells and transfer to a conical tube. Pellet cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer containing protease inhibitors.
-
Incubate on ice to allow for cell lysis.
-
Pellet the nuclei by centrifugation.
-
-
Chromatin Fragmentation (Sonication):
-
Resuspend the nuclear pellet in a sonication buffer.
-
Sonicate the chromatin on ice to achieve fragments predominantly in the 200-1000 bp range. This step requires optimization for your specific cell type and sonicator.
-
After sonication, centrifuge to pellet cell debris. The supernatant contains the sheared chromatin.
-
-
Quantify Chromatin:
-
Take a small aliquot of the chromatin, reverse the cross-links (by heating at 65°C with NaCl), treat with RNase A and Proteinase K, and purify the DNA.
-
Measure the DNA concentration to determine the chromatin yield.
-
Day 2: Immunoprecipitation
-
Immunoprecipitation Setup:
-
Dilute the chromatin with ChIP dilution buffer. For each IP, use approximately 5-10 µg of chromatin.
-
Set aside a small portion of the diluted chromatin as "input" control.
-
Add the this compound antibody (1-10 µg, to be optimized) and a negative control IgG antibody to separate tubes of diluted chromatin.
-
Incubate overnight at 4°C with rotation.
-
-
Immune Complex Capture:
-
Add Protein A/G magnetic beads to each IP reaction.
-
Incubate for 2-4 hours at 4°C with rotation.
-
-
Washing:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
-
Perform a final wash with TE buffer.
-
Day 3: Elution, Cross-link Reversal, and DNA Purification
-
Elution:
-
Elute the chromatin from the beads by incubating with an elution buffer (containing SDS and sodium bicarbonate) at 65°C with vigorous shaking.
-
-
Reverse Cross-links:
-
Add NaCl to the eluted samples and the input control.
-
Incubate at 65°C for at least 6 hours or overnight to reverse the formaldehyde cross-links.
-
-
DNA Purification:
-
Treat the samples with RNase A and Proteinase K.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Elute the final DNA in a small volume of water or elution buffer.
-
Day 4: Analysis
-
qPCR Analysis:
-
Use the purified DNA for qPCR analysis with primers specific to a known this compound target gene (positive locus) and a gene not expected to be bound by this compound (negative locus).
-
Calculate the enrichment of the target sequence in the this compound IP relative to the IgG control and normalized to the input.
-
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Chromatin Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. Chromatin Immunoprecipitation (ChIP) Troubleshooting [antibodies.com]
- 4. クロマチン免疫沈降法(ChIP)トラブルシューティング [sigmaaldrich.com]
- 5. bosterbio.com [bosterbio.com]
- 6. This compound-2 regulates extracellular matrix production and degradation | Life Science Alliance [life-science-alliance.org]
- 7. This compound-2 regulates extracellular matrix production and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: a keratinocyte protein with multiple paired zinc fingers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Regulates a Subset of Ribosomal RNA Genes in HaCaT Cells | PLOS One [journals.plos.org]
- 10. Search for this compound Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
Basonuclin Immunofluorescence Staining Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their basonuclin immunofluorescence (IF) staining experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected subcellular localization of this compound?
A1: The subcellular localization of this compound can vary depending on the cell type and its physiological state. In stratified squamous epithelia, this compound is primarily found in the nuclei of mitotically active basal cells.[1][2] However, it can also be found in the cytoplasm.[3] In developing spermatids, this compound has been unexpectedly localized to the centrosome, mitochondria, and acrosome.[1][2] In cultured keratinocytes, its localization between the nucleus and cytoplasm can be influenced by cell growth conditions and phosphorylation status.[3][4] Specifically, dephosphorylation of Ser-541 promotes nuclear localization.[4]
Q2: Which this compound isoform should I expect to detect?
A2: There are two known isoforms, this compound 1 (BNC1) and this compound 2 (BNC2). While they share significant homology, especially in the zinc finger domains, their properties and functions can differ.[5] It is crucial to use an antibody validated for the specific isoform of interest. Polyclonal antibodies raised against regions conserved between both isoforms may show cross-reactivity.[6]
Q3: What are the recommended fixation and permeabilization methods for this compound IF?
A3: The optimal method can depend on the specific this compound antibody and the protein's subcellular location. A common starting point is fixation with 4% paraformaldehyde (PFA) followed by permeabilization with a detergent like Triton X-100. For some epitopes, particularly those in the cytoskeleton or associated with organelles, a combination of a crosslinking fixative and methanol (B129727) permeabilization may improve the signal.[7]
Q4: Is antigen retrieval necessary for this compound immunofluorescence?
A4: Antigen retrieval may be necessary, especially for formalin-fixed, paraffin-embedded tissues, as fixation can mask epitopes. Both heat-induced epitope retrieval (HIER) using buffers like sodium citrate (B86180) (pH 6.0) and proteolytic-induced epitope retrieval (PIER) are common methods.[8][9] The necessity and choice of method should be empirically determined.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Signal | Antibody Concentration: Primary or secondary antibody concentration is too low. | Increase the antibody concentration incrementally. Refer to the manufacturer's datasheet for recommended starting dilutions.[10][11] |
| Suboptimal Fixation/Permeabilization: The fixation or permeabilization protocol is masking the epitope or is insufficient for antibody penetration. | Test different fixation methods (e.g., 4% PFA vs. cold methanol). Optimize permeabilization time and detergent concentration (e.g., 0.1-0.5% Triton X-100).[7][12] | |
| Antigen Retrieval Needed: The epitope is masked by cross-linking from fixation. | Introduce a heat-induced antigen retrieval step with citrate or EDTA buffer.[9] | |
| Low Protein Expression: The target cells have low endogenous levels of this compound. | Use a positive control cell line or tissue known to express this compound. Consider using a signal amplification method.[10][13] | |
| Incorrect Secondary Antibody: The secondary antibody does not recognize the primary antibody's host species. | Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., anti-rabbit secondary for a rabbit primary).[11] | |
| High Background | Antibody Concentration Too High: Primary or secondary antibody concentration is excessive, leading to non-specific binding. | Decrease the antibody concentration.[11] Perform a titration experiment to find the optimal concentration. |
| Insufficient Blocking: Non-specific sites are not adequately blocked. | Increase the blocking incubation time (e.g., to 1 hour at room temperature).[10] Use 5-10% normal serum from the same species as the secondary antibody for blocking. | |
| Inadequate Washing: Unbound antibodies are not sufficiently washed away. | Increase the number and duration of wash steps (e.g., 3-5 washes of 5-10 minutes each) with a buffer containing a mild detergent like Tween-20.[14] | |
| Autofluorescence: The tissue or cells have endogenous fluorophores. | View an unstained sample under the microscope to check for autofluorescence. If present, consider using a different fluorophore with a longer wavelength or use a commercial autofluorescence quenching reagent.[13] | |
| Non-specific Staining | Incorrect Subcellular Localization: Staining is observed in a location inconsistent with published data. | The observed localization may be correct for your specific cell type and experimental conditions. This compound localization is known to be variable.[1][3] Confirm with a different validated antibody against this compound if possible. |
| Antibody Cross-reactivity: The primary antibody may be binding to other proteins. | Run a negative control where the primary antibody is omitted.[10] If using a polyclonal antibody, consider affinity-purified options. Validate the antibody's specificity via Western blot or with knockout/knockdown cells if available.[13] |
Experimental Protocols
Recommended Starting Protocol for this compound Immunofluorescence Staining of Cultured Cells
This protocol provides a general starting point. Optimization of antibody concentrations, incubation times, and fixation/permeabilization methods may be required.
1. Cell Preparation:
-
Culture cells on sterile glass coverslips in a petri dish or in chamber slides until they reach the desired confluency.
-
Aspirate the culture medium and wash the cells twice with 1X Phosphate Buffered Saline (PBS).
2. Fixation:
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash the cells three times with 1X PBS for 5 minutes each.
3. Permeabilization:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.[12] This step is crucial for intracellular targets.
-
Wash the cells three times with 1X PBS for 5 minutes each.
4. Blocking:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% normal goat serum and 1% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20) for 1 hour at room temperature in a humidified chamber.[12]
5. Primary Antibody Incubation:
-
Dilute the primary this compound antibody in the blocking buffer to the manufacturer's recommended concentration.
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.[12]
6. Washing:
-
Wash the cells three times with PBS containing 0.1% Tween-20 (PBST) for 5 minutes each.
7. Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody (specific to the primary antibody's host species) in the blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.[12]
8. Final Washes and Counterstaining:
-
Wash the cells three times with PBST for 5 minutes each, protected from light.
-
(Optional) Counterstain the nuclei by incubating with DAPI (1 µg/mL) for 5 minutes.
-
Wash twice with PBS.
9. Mounting:
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
Store the slides at 4°C, protected from light, and image within 24-48 hours.
Optimization Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Fixative | 4% Paraformaldehyde (15 min, RT) | Ice-cold Methanol (10 min, -20°C) | Ice-cold Acetone (5 min, -20°C) |
| Permeabilization Agent | 0.25% Triton X-100 (10 min, RT) | 0.5% Saponin (10 min, RT) | 0.1% Tween-20 (in wash/Ab buffers) |
| Antigen Retrieval (for FFPE) | Sodium Citrate Buffer (pH 6.0) | Tris-EDTA Buffer (pH 9.0) | Protease (e.g., Trypsin) Digestion |
| Blocking Solution | 5% Normal Goat Serum in PBST | 3% BSA in PBST | Commercial Blocking Buffer |
| Primary Antibody Dilution | 1:100 | 1:250 | 1:500 |
Visualized Workflows and Logic
Caption: A generalized workflow for immunofluorescence staining of this compound.
Caption: A decision tree for troubleshooting common this compound IF issues.
References
- 1. rupress.org [rupress.org]
- 2. An unexpected localization of this compound in the centrosome, mitochondria, and acrosome of developing spermatids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alternative subcellular locations of keratinocyte this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nuclear localization of this compound in human keratinocytes and the role of phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Basonuclins 1 and 2, whose genes share a common origin, are proteins with widely different properties and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound 2: An extremely conserved homolog of the zinc finger protein this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.cellsignal.com [blog.cellsignal.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hycultbiotech.com [hycultbiotech.com]
- 11. stjohnslabs.com [stjohnslabs.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. ibidi.com [ibidi.com]
overcoming off-target effects in basonuclin CRISPR editing
Basonuclin CRISPR Editing Technical Support Center
Welcome to the technical support center for this compound (BNC1 and BNC2) CRISPR editing. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges related to off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects in CRISPR/Cas9 editing?
A1: Off-target effects in CRISPR/Cas9 editing occur when the Cas9 nuclease cuts at unintended locations in the genome.[1][2] The primary causes include:
-
Guide RNA (gRNA) Mismatches: The gRNA can tolerate some mismatches and still direct Cas9 to cleave a DNA sequence, especially if the mismatches are located far from the Protospacer Adjacent Motif (PAM).[3][4]
-
Genomic Homology: The target sequence for this compound may have high similarity to other regions in the genome, increasing the likelihood of off-target binding.[4] Repetitive genomic regions are particularly susceptible.[4]
-
Cas9 Concentration and Duration: Prolonged expression and high concentrations of the Cas9/gRNA complex increase the time available for the machinery to locate and cleave unintended sites.[5][6][7]
-
Chromatin Accessibility: Open and accessible chromatin regions are more likely to be targeted by the CRISPR-Cas9 complex, which can contribute to off-target events.[4]
Q2: Why is minimizing off-target effects particularly important when targeting this compound?
A2: this compound 1 (BNC1) and this compound 2 (BNC2) are zinc finger proteins that act as transcriptional regulators involved in crucial cellular processes.[8][9][10]
-
BNC1 is involved in keratinocyte proliferation and rRNA transcription.[8][10]
-
BNC2 plays a role in the multiplication of embryonic craniofacial mesenchymal cells and regulates the expression of extracellular matrix components.[11][12] Off-target mutations could disrupt essential genes, interfere with regulatory pathways, or even activate oncogenes, leading to compromised genomic integrity and severe, unintended cellular consequences.[3][6]
Q3: What are the main strategies to reduce off-target effects?
A3: A multi-pronged approach is most effective for minimizing off-target events.[7][[“]]
-
Optimized gRNA Design: Utilize computational tools to select gRNAs with the highest on-target scores and lowest predicted off-target profiles.[1][2][14][15]
-
High-Fidelity Cas9 Variants: Employ engineered Cas9 proteins (e.g., SpCas9-HF1, eSpCas9) designed to reduce non-specific DNA interactions, thereby lowering off-target cleavage while maintaining on-target activity.[16][17][18]
-
Delivery Method: Deliver the Cas9 and gRNA as a ribonucleoprotein (RNP) complex instead of plasmid DNA.[5] RNPs act quickly and are degraded rapidly, reducing the time window for off-target activity.[5]
-
Dose Optimization: Use the lowest effective concentration of the Cas9/gRNA complex to minimize off-target cleavage.[7][19]
-
Alternative Strategies: Consider using Cas9 nickases, which create single-strand breaks and require two gRNAs to target opposite strands, significantly increasing specificity.[18][19][20]
Troubleshooting Guide
This guide addresses common issues encountered during this compound CRISPR editing experiments.
Problem 1: High frequency of off-target mutations detected by sequencing.
| Potential Cause | Recommended Solution |
| Suboptimal gRNA Design | Redesign gRNAs using updated bioinformatic tools that predict off-target sites (e.g., CRISPOR, CHOPCHOP).[15][21] Select candidates with the highest specificity scores. |
| Wild-Type Cas9 Nuclease | Switch from wild-type SpCas9 to a high-fidelity variant like SpCas9-HF1 or evoCas9, which have been shown to reduce off-target events by over 90%.[22] |
| Prolonged Nuclease Expression | If using plasmid-based delivery, switch to mRNA or direct delivery of Cas9/gRNA RNP complexes to limit the expression timeframe.[5] |
| High RNP Concentration | Titrate the concentration of the Cas9/gRNA complex to find the lowest effective dose that maintains high on-target efficiency.[7] |
Problem 2: Low on-target editing efficiency after switching to a high-fidelity Cas9 variant.
| Potential Cause | Recommended Solution |
| Reduced Activity of High-Fidelity Cas9 | While variants like SpCas9-HF1 retain activity for most gRNAs (>85%), some specific gRNAs may show reduced performance.[16][17] Test 2-3 different high-scoring gRNAs for your this compound target to identify the most effective one. |
| Inefficient Delivery | Optimize the electroporation or transfection protocol for your specific cell type to ensure efficient delivery of the RNP complex. |
| gRNA Quality | Ensure the gRNA is high quality and free of degradation. Use synthetic sgRNAs for greater purity and consistency. |
Experimental Protocols & Data
Protocol: Genome-wide Unbiased Identification of Off-Target Sites using GUIDE-seq
GUIDE-seq (Genome-wide, Unbiased Identification of DSBs Enabled by sequencing) is a method to detect off-target cleavage sites directly in living cells.[22]
Methodology:
-
Co-transfection: Introduce the Cas9/gRNA complex into cells along with a short, double-stranded oligodeoxynucleotide (dsODN) tag.
-
Tag Integration: The dsODN tag is integrated into the site of a double-strand break (DSB) via Non-Homologous End Joining (NHEJ).
-
Genomic DNA Processing: After incubation, extract and shear the genomic DNA.
-
Library Preparation: Perform end repair, dA-tailing, and ligate sequencing adapters.
-
Amplification: Use two rounds of PCR to specifically amplify the tag-integrated genomic regions.
-
Sequencing: Sequence the resulting library using next-generation sequencing.
-
Analysis: Map the sequences back to the reference genome to identify on-target and off-target cleavage sites. GUIDE-seq can detect off-target sites with indel frequencies as low as 0.03%.[22]
Comparison of Cas9 Variants
The choice of Cas9 nuclease is critical for balancing on-target efficiency with off-target risk. High-fidelity variants are engineered to decrease tolerance for mismatches between the gRNA and DNA.
| Nuclease Variant | Key Feature | Reported Off-Target Reduction | On-Target Activity | Citation |
| Wild-Type SpCas9 | Standard nuclease | Baseline | High | [5] |
| SpCas9-HF1 | Mutations reduce non-specific DNA contacts | Up to 90% | Comparable to WT for >85% of gRNAs | [16][17][18] |
| eSpCas9 | Enhanced specificity variant | ~94% | Comparable to WT | [22] |
| evoCas9 | Identified via yeast-based screening | ~98% | Comparable to WT | [22] |
| SpCas9 Nickase | Creates single-strand breaks; requires paired gRNAs | High | Generally lower than WT | [19][20] |
Visual Guides & Workflows
Workflow for Minimizing Off-Target Effects
This diagram outlines a systematic approach to designing and executing a CRISPR experiment targeting this compound with minimal off-target effects.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Optimized sgRNA design to maximize activity and minimize off-target effects of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. What causes off-target effects in CRISPR? [synapse.patsnap.com]
- 5. Frontiers | Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics [frontiersin.org]
- 6. Off-target interactions in the CRISPR-Cas9 Machinery: mechanisms and outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spiedigitallibrary.org [spiedigitallibrary.org]
- 8. BNC1 - Wikipedia [en.wikipedia.org]
- 9. Zinc finger protein this compound-2 - Wikipedia [en.wikipedia.org]
- 10. genecards.org [genecards.org]
- 11. pnas.org [pnas.org]
- 12. This compound-2 regulates extracellular matrix production and degradation | Life Science Alliance [life-science-alliance.org]
- 13. consensus.app [consensus.app]
- 14. academic.oup.com [academic.oup.com]
- 15. genscript.com [genscript.com]
- 16. stacks.cdc.gov [stacks.cdc.gov]
- 17. High-fidelity CRISPR-Cas9 variants with undetectable genome-wide off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
- 19. mdpi.com [mdpi.com]
- 20. Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recombinant Basonuclin Expression and Purification
Welcome to the technical support center for recombinant basonuclin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the expression and purification of this protein.
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge when expressing recombinant this compound in E. coli?
A1: The most significant challenge is the formation of insoluble inclusion bodies. This compound is a complex protein with multiple zinc finger domains, which can lead to misfolding and aggregation when expressed at high levels in a prokaryotic system like E. coli.
Q2: My this compound is expressed as inclusion bodies. Is it possible to obtain active protein?
A2: Yes, it is often possible to recover active this compound from inclusion bodies. This requires a multi-step process involving cell lysis, inclusion body washing, solubilization with strong denaturants (like urea (B33335) or guanidine (B92328) hydrochloride), followed by a carefully controlled refolding process.
Q3: What factors are critical during the refolding of this compound?
A3: Critical factors for successful this compound refolding include the slow removal of the denaturant, the presence of L-arginine to prevent aggregation, a redox shuffling system (like glutathione) to facilitate correct disulfide bond formation, and the inclusion of zinc salts (e.g., ZnCl₂) which are essential for the proper folding of the zinc finger domains.
Q4: My purified this compound shows multiple bands on an SDS-PAGE gel. What could be the cause?
A4: Multiple bands can indicate protein degradation or the presence of contaminants. This compound is susceptible to proteolysis, so it is crucial to add protease inhibitors throughout the purification process and keep the protein at 4°C. If degradation is not the issue, additional purification steps, such as ion-exchange or size-exclusion chromatography, may be necessary.
Q5: Which expression system is best for obtaining soluble this compound?
A5: While E. coli is a common starting point due to its speed and low cost, obtaining soluble this compound is more likely in eukaryotic systems. Baculovirus expression in insect cells (like Sf9 or High Five) or expression in mammalian cells (like HEK293) often yields properly folded and soluble protein, though typically at a lower yield and higher cost compared to E. coli.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Expression of Recombinant this compound
| Possible Cause | Recommended Solution |
| Codon Bias | Optimize the codon usage of your this compound gene construct for the specific expression host (e.g., E. coli K12). |
| Promoter Leakiness/Toxicity | Use a tightly regulated promoter (e.g., pBAD) or add glucose to the medium to repress basal expression from the lac promoter. |
| Inefficient Transcription/Translation | Verify the integrity of your expression vector and ensure the start codon and Shine-Dalgarno sequence (in prokaryotes) are optimal. |
| Protein Instability | Perform a time-course experiment to identify the optimal harvest time post-induction, as the protein may be rapidly degraded. |
Issue 2: Protein is Predominantly in Inclusion Bodies (E. coli)
| Possible Cause | Recommended Solution |
| High Induction Temperature | Lower the post-induction temperature to 16-25°C to slow down protein synthesis and allow more time for proper folding. |
| High Inducer Concentration | Reduce the concentration of the inducer (e.g., IPTG to 0.1-0.4 mM) to decrease the rate of protein expression. |
| Misfolding | Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) to assist in the folding process. |
| Lack of Co-factors | Supplement the growth media with zinc salts (e.g., 50-100 µM ZnCl₂) to facilitate the formation of zinc finger domains. |
Issue 3: Low Recovery After Refolding from Inclusion Bodies
| Parameter | Recommendation | Typical Values |
| Denaturant Removal | Use stepwise dialysis against decreasing concentrations of the denaturant or rapid dilution into a large volume of refolding buffer. | Dialysis Steps: 6M -> 4M -> 2M -> 1M -> 0M Urea |
| Protein Concentration | Keep the protein concentration low during refolding to minimize aggregation. | < 0.1 mg/mL |
| Refolding Buffer Additives | Include L-Arginine to suppress aggregation and a redox pair (GSH/GSSG) to aid disulfide bond formation. | 0.4 - 1.0 M L-Arginine; 1 mM GSH / 0.1 mM GSSG |
| Refolding Time & Temperature | Allow refolding to proceed for an extended period at a low temperature. | 12-48 hours at 4°C |
Experimental Protocols
Protocol 1: Inclusion Body Solubilization and Refolding of His-tagged this compound
-
Cell Lysis and Inclusion Body Washing:
-
Resuspend the cell pellet from a 1L E. coli culture in 30 mL of Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse cells by sonication on ice.
-
Centrifuge at 15,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.
-
Wash the pellet twice with Wash Buffer (Lysis Buffer + 1% Triton X-100) followed by one wash with a buffer lacking Triton X-100 to remove residual detergent.
-
-
Solubilization:
-
Resuspend the washed inclusion body pellet in 20 mL of Solubilization Buffer (50 mM Tris-HCl pH 8.0, 8 M Urea, 10 mM DTT).
-
Stir gently at room temperature for 1-2 hours until the solution is clear.
-
Centrifuge at 20,000 x g for 30 minutes to remove any remaining insoluble material.
-
-
Refolding by Rapid Dilution:
-
Rapidly dilute the solubilized protein into a 100-fold volume of ice-cold Refolding Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 0.5 M L-Arginine, 1 mM GSH, 0.1 mM GSSG, 100 µM ZnCl₂).
-
Stir the solution gently at 4°C for 24-48 hours.
-
-
Purification:
-
Concentrate the refolded protein solution using an appropriate method (e.g., tangential flow filtration).
-
Proceed with affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography for final polishing.
-
Visualizations
Caption: Workflow for purifying this compound from inclusion bodies.
Caption: Troubleshooting logic for low this compound yield.
dealing with basonuclin antibody cross-reactivity between paralogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with basonuclin antibody cross-reactivity between its paralogs, this compound 1 (BNC1) and this compound 2 (BNC2).
Frequently Asked Questions (FAQs)
Q1: What are the key differences between this compound 1 (BNC1) and this compound 2 (BNC2)?
A1: BNC1 and BNC2 are paralogous zinc finger proteins with both structural similarities and distinct functions. While both possess three pairs of zinc fingers and a nuclear localization signal, their tissue distribution and subcellular localization differ significantly. BNC1 is predominantly found in the basal cells of stratified squamous epithelia and reproductive germ cells, and it can shuttle between the nucleus and the cytoplasm.[1] In contrast, BNC2 is expressed in a wider range of cell types and is exclusively localized to the nucleus.[1] Functionally, BNC1 is implicated in ribosomal RNA (rRNA) transcription, while BNC2 is associated with messenger RNA (mRNA) processing and interferon signaling pathways.
Q2: Why is my this compound antibody detecting multiple bands or giving a signal in knockout/knockdown cells for the wrong paralog?
A2: This is a common issue stemming from the high degree of amino acid sequence similarity between BNC1 and BNC2, particularly in conserved domains. Antibodies raised against the full-length protein or conserved regions of one paralog are highly likely to cross-react with the other.[2] It has been reported that polyclonal antibodies raised against the majority of the BNC1 protein are expected to show some level of cross-reactivity with BNC2.[2] A recent study also found that three different commercial anti-BNC2 antibodies failed to specifically detect BNC2 by Western blotting.[3]
Q3: How can I select a this compound antibody that is specific to one paralog?
A3: The key is to choose an antibody raised against a region of the protein that has low sequence homology between BNC1 and BNC2. The most divergent region is located between the second and third zinc finger pairs.[1] When selecting a commercial antibody, carefully examine the immunogen sequence provided on the datasheet. Whenever possible, perform a sequence alignment of the immunogen against both BNC1 and BNC2 to predict potential cross-reactivity. It is highly recommended to generate or obtain antibodies specifically raised against these divergent regions to ensure paralog-specific detection.[1]
Q4: What are the essential validation steps I should perform for any new this compound antibody?
A4: Rigorous, application-specific validation is crucial. We recommend a multi-pronged approach:
-
Western Blotting with Control Lysates: Use cell lines or tissues with known expression levels of BNC1 and BNC2. Ideally, this includes knockout (KO) or knockdown (KD) cell lines for each paralog to confirm specificity. A specific antibody should only detect a band at the correct molecular weight in the wild-type and non-target KO/KD lysates, with no signal in the target-specific KO/KD lysate.
-
Recombinant Protein Analysis: Test the antibody against purified recombinant BNC1 and BNC2 proteins to directly assess cross-reactivity.
-
Immunoprecipitation followed by Mass Spectrometry (IP-MS): This "gold standard" method can definitively identify the protein(s) bound by your antibody.
-
Immunofluorescence/Immunohistochemistry with Cellular Controls: Use cell lines with known differential localization of BNC1 (cyto-nuclear shuttling) and BNC2 (exclusively nuclear) to verify correct staining patterns.
Troubleshooting Guides
Issue 1: Non-specific bands in Western Blotting
Logical Workflow for Troubleshooting Non-Specific Bands
Caption: Troubleshooting workflow for non-specific Western Blot bands.
Detailed Steps:
-
Confirm Control Integrity: Ensure your positive control (lysate from cells overexpressing the target paralog) and negative controls (lysate from KO/KD cells for the target paralog, and lysate from cells expressing only the other paralog) are reliable.
-
Optimize Antibody Concentration: High antibody concentrations can lead to non-specific binding. Perform a dot blot or a titration experiment to determine the optimal antibody dilution.
-
Adjust Blocking and Washing Conditions:
-
Increase the duration and/or number of wash steps.
-
Add a mild detergent like Tween-20 (0.05-0.1%) to your wash and antibody incubation buffers.
-
Experiment with different blocking agents (e.g., 5% non-fat milk, 5% BSA, or commercial blocking buffers).
-
-
Pre-adsorption of the Antibody: If you suspect cross-reactivity with the other this compound paralog, you can pre-adsorb your antibody. Incubate the antibody with recombinant protein of the non-target paralog before using it to probe your membrane. This will block the antibody molecules that recognize the cross-reactive epitopes.
Issue 2: Incorrect subcellular localization in Immunofluorescence (IF) / Immunohistochemistry (IHC)
Experimental Workflow for Validating IF/IHC Staining
Caption: Validation workflow for IF/IHC experiments.
Detailed Steps:
-
Use Validated Cell Lines: Utilize cell lines where the subcellular localization of BNC1 and BNC2 is well-established. For example, in certain conditions, BNC1 is known to be present in both the cytoplasm and nucleus, whereas BNC2 is strictly nuclear.[1]
-
Negative Controls are Crucial: The most definitive negative control is to stain KO/KD cells for your target paralog. The absence of signal in these cells confirms specificity.
-
Optimize Staining Protocol:
-
Antibody Dilution: Similar to Western blotting, use the lowest concentration of primary antibody that gives a specific signal.
-
Blocking: Ensure adequate blocking to prevent non-specific antibody binding. Use serum from the same species as the secondary antibody.
-
Permeabilization: For intracellular targets like basonuclins, proper permeabilization (e.g., with Triton X-100 or saponin) is essential. Titrate the concentration and incubation time.
-
-
Antigen Retrieval (for IHC): If you are working with paraffin-embedded tissues, the antigen retrieval method (heat-induced or enzymatic) can significantly impact staining. Optimize this step for your specific antibody and tissue type.
Key Experimental Protocols
Validated Western Blotting Protocol to Distinguish BNC1 and BNC2
This protocol emphasizes the use of appropriate controls to validate antibody specificity.
1. Sample Preparation:
-
Prepare whole-cell lysates from:
-
Wild-type cells expressing both BNC1 and BNC2.
-
BNC1 knockout (or knockdown) cells.
-
BNC2 knockout (or knockdown) cells.
-
Cells overexpressing BNC1.
-
Cells overexpressing BNC2.
-
-
Quantify protein concentration using a BCA assay.
2. SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on a 4-12% Bis-Tris gel.
-
Run the gel until adequate separation is achieved.
-
Transfer proteins to a PVDF membrane.
3. Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate with the primary antibody (e.g., anti-BNC1 or anti-BNC2) overnight at 4°C in the blocking buffer. Use the manufacturer's recommended dilution as a starting point and optimize as needed.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
4. Detection:
-
Use an enhanced chemiluminescence (ECL) substrate for detection.
-
Expected Results: A specific antibody should show a single band at the expected molecular weight (~110-120 kDa) only in the lanes corresponding to cells expressing the target paralog.
Immunoprecipitation (IP) Protocol for Specificity Validation
1. Lysate Preparation:
-
Prepare lysates from control cell lines as described for Western blotting, using a non-denaturing IP lysis buffer.
2. Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate 500-1000 µg of pre-cleared lysate with 1-5 µg of the primary antibody (anti-BNC1 or anti-BNC2) or a corresponding isotype control antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-3 hours at 4°C.
-
Wash the beads 3-5 times with cold IP lysis buffer.
3. Elution and Analysis:
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluate by Western blotting using an antibody against the target protein. For definitive identification, the eluate can be analyzed by mass spectrometry.
This compound Signaling Pathways
This compound 1 (BNC1) Signaling
Caption: BNC1 is a key regulator of ribosomal RNA synthesis.
This compound 2 (BNC2) Signaling
Caption: BNC2 is involved in mRNA processing and interferon signaling.
Quantitative Data Summary
Currently, there is a lack of comprehensive, publicly available quantitative data from manufacturers detailing the cross-reactivity of their this compound antibodies. Researchers are strongly encouraged to perform their own validation experiments to determine the specificity and cross-reactivity of the antibodies they use. The following table provides a template for how such data could be presented.
| Antibody (Catalog #) | Immunogen Sequence | Target Paralog | Cross-Reactivity with Non-Target Paralog (%) | Validation Method(s) |
| Example Anti-BNC1 | [Divergent Region Sequence] | BNC1 | < 5% | KO WB, IP-MS |
| Example Anti-BNC2 | [Divergent Region Sequence] | BNC2 | < 5% | KO WB, IP-MS |
| Example Cross-Reactive Ab | [Conserved Region Sequence] | BNC1 | > 50% | Recombinant Protein ELISA |
Note: The data in this table is illustrative. Researchers should generate their own data based on their specific antibodies and experimental conditions.
References
- 1. Basonuclins 1 and 2, whose genes share a common origin, are proteins with widely different properties and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound 2: An extremely conserved homolog of the zinc finger protein this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-2 regulates extracellular matrix production and degradation - PMC [pmc.ncbi.nlm.nih.gov]
Basonuclin siRNA Knockdown Efficiency Technical Support Center
Welcome to the technical support center for improving the efficiency of basonuclin siRNA knockdown. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during this compound silencing experiments.
Frequently Asked Questions (FAQs)
Q1: I am not seeing efficient knockdown of this compound mRNA levels. What are the potential causes and how can I troubleshoot this?
A1: Low knockdown efficiency is a common issue in siRNA experiments and can stem from several factors. Here’s a step-by-step troubleshooting guide:
-
Suboptimal Transfection Efficiency: This is the most frequent cause of poor knockdown.[1]
-
Action: Optimize your transfection protocol by systematically varying parameters such as cell density, siRNA concentration, and the volume of the transfection reagent.[2][3] It's crucial to find the right balance that maximizes transfection efficiency while minimizing cytotoxicity.[3] Consider using a fluorescently labeled control siRNA to visually assess transfection efficiency under a microscope.[2]
-
-
Incorrect siRNA Concentration: Both too little and too much siRNA can lead to suboptimal results.
-
Poor siRNA Quality or Design: The design and quality of the siRNA duplex are critical for its efficacy.
-
Cell Health and Culture Conditions: The physiological state of your cells at the time of transfection significantly impacts the outcome.
-
RNase Contamination: RNases can degrade your siRNA, rendering it ineffective.
Q2: My this compound mRNA levels are down, but I don't see a corresponding decrease in protein levels. Why is this happening?
A2: A discrepancy between mRNA and protein knockdown can be attributed to the following:
-
Slow Protein Turnover: this compound may be a very stable protein with a long half-life. Even with efficient mRNA degradation, it can take a significant amount of time for the existing protein pool to be cleared.
-
Issues with Protein Detection: The problem might lie in your protein detection method.
-
Action: Verify the specificity and sensitivity of your anti-basonuclin antibody using appropriate controls. Ensure your Western blot or other protein analysis techniques are optimized.
-
Q3: How do I minimize off-target effects in my this compound siRNA experiment?
A3: Off-target effects, where the siRNA unintentionally silences genes other than this compound, are a significant concern. Here are strategies to mitigate them:
-
Use the Lowest Effective siRNA Concentration: As off-target effects are often concentration-dependent, using the minimal amount of siRNA required for effective this compound knockdown is crucial.[7]
-
Careful siRNA Design: Use bioinformatics tools to design siRNAs with minimal homology to other genes.
-
Pooling of siRNAs: Using a pool of multiple siRNAs targeting different regions of the this compound mRNA can reduce off-target effects. This is because the concentration of any single off-targeting siRNA is lowered.[7]
-
Chemical Modifications: Certain chemical modifications to the siRNA duplex can help reduce off-target binding.[7][8][9]
-
Rescue Experiments: The most definitive way to confirm that a phenotype is due to the specific knockdown of this compound is to perform a rescue experiment. This involves co-transfecting the siRNA with a plasmid expressing a form of this compound that is resistant to the siRNA (e.g., due to silent mutations in the siRNA target site).[10]
Q4: What are the essential controls I must include in my this compound siRNA knockdown experiment?
-
Non-Targeting Negative Control (Scrambled siRNA): An siRNA with a sequence that does not target any known gene in your model system. This helps to distinguish sequence-specific silencing from non-specific effects on gene expression and cell viability.[1][2]
-
Untransfected Cells: This sample provides a baseline for the normal expression levels of this compound and other genes of interest.[1][2]
-
Mock-Transfected Control: Cells treated with the transfection reagent alone (without siRNA). This control helps to assess the effects of the transfection reagent itself on the cells.[2]
Troubleshooting Guides
Table 1: Troubleshooting Poor this compound Knockdown Efficiency
| Observation | Potential Cause | Recommended Action |
| Low mRNA Knockdown | Poor transfection efficiency | Optimize cell density, siRNA and transfection reagent concentrations. Use a positive control siRNA.[1][3] |
| Ineffective siRNA sequence | Test 2-4 different siRNA sequences targeting this compound.[4] | |
| Degraded siRNA | Maintain a strict RNase-free environment.[2][4] | |
| Incorrect timing of analysis | Perform a time-course experiment to determine the optimal time point for analysis (typically 24-48 hours for mRNA).[5][6] | |
| mRNA Knockdown, but No Protein Reduction | Long protein half-life | Increase incubation time post-transfection (48-96 hours) before protein analysis.[5][6] |
| Inefficient antibody for Western blot | Validate your primary antibody and optimize your Western blot protocol. | |
| High Cell Death | Transfection reagent toxicity | Decrease the concentration of the transfection reagent and/or the exposure time.[5] |
| High siRNA concentration | Reduce the siRNA concentration to the lowest effective level.[4] | |
| Off-target effects | Use a different siRNA sequence or a pool of siRNAs. Confirm with a rescue experiment.[7][10] |
Table 2: Recommended Starting Conditions for this compound siRNA Transfection Optimization
| Parameter | Recommendation | Rationale |
| Cell Density | 70-80% confluency at transfection[2] | Ensures cells are in an optimal physiological state for transfection. |
| siRNA Concentration | Titrate from 5 nM to 100 nM[2] | Determines the lowest effective concentration to minimize off-target effects. |
| Transfection Reagent | As per manufacturer's protocol | Different cell types require different reagents; optimization is key.[1] |
| Analysis Timepoint (mRNA) | 24-48 hours post-transfection[5] | Allows for sufficient time for mRNA degradation to occur. |
| Analysis Timepoint (Protein) | 48-96 hours post-transfection[5] | Accounts for the turnover rate of the this compound protein. |
Experimental Protocols
Detailed Methodology for siRNA Transfection
This protocol provides a general framework. It is essential to optimize the conditions for your specific cell line and experimental setup.
Materials:
-
This compound-specific siRNA and control siRNAs (positive and negative)
-
Appropriate cell culture medium
-
Serum-free medium (e.g., Opti-MEM)
-
Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)
-
RNase-free microcentrifuge tubes and pipette tips
-
Cell culture plates (e.g., 24-well plates)
Procedure:
-
Cell Seeding: Twenty-four hours prior to transfection, seed your cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.[2]
-
siRNA Preparation: In an RNase-free tube, dilute the this compound siRNA (or control siRNA) in serum-free medium to the desired final concentration (start with a range, e.g., 10 nM, 25 nM, 50 nM). Mix gently by pipetting.
-
Transfection Reagent Preparation: In a separate RNase-free tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions. Incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes drop-wise to the cells in each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired period (e.g., 24-72 hours).
-
Analysis: After incubation, harvest the cells to analyze this compound mRNA levels by qPCR or protein levels by Western blot.
Visualizations
Experimental Workflow for this compound siRNA Knockdown
Caption: A streamlined workflow for a typical this compound siRNA knockdown experiment.
Logical Relationship of Troubleshooting this compound Knockdown
Caption: A logical diagram illustrating the troubleshooting process for inefficient this compound knockdown.
Given that this compound is a zinc finger protein involved in regulating cell proliferation and rRNA transcription, successful knockdown may lead to observable phenotypic changes such as altered cell growth rates.[12][13][14] It is advisable to incorporate relevant functional assays into your experimental design to correlate this compound knockdown with its biological function.
References
- 1. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 2. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 3. Optimizing siRNA Transfection | Thermo Fisher Scientific - DE [thermofisher.com]
- 4. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. RNAi Synthetics Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. horizondiscovery.com [horizondiscovery.com]
- 8. Controlling miRNA-like off-target effects of an siRNA with nucleobase modifications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Structure-Guided Control of siRNA Off-Target Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tips from the Bench: Get Control of Your siRNA Experiments | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. This compound 2 has a function in the multiplication of embryonic craniofacial mesenchymal cells and is orthologous to disco proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. BNC1 - Wikipedia [en.wikipedia.org]
interpreting complex data from basonuclin ChIP-seq
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Chromatin Immunoprecipitations followed by sequencing (ChIP-seq) to study the DNA-binding patterns of the basonuclin family of transcription factors.
Troubleshooting Guides
This section addresses common issues encountered during this compound ChIP-seq experiments in a question-and-answer format.
Question: I am getting high background signal in my this compound ChIP-seq experiment. What are the possible causes and solutions?
Answer: High background can obscure true binding sites and is a common issue in ChIP-seq experiments. Here are several potential causes and troubleshooting steps:
-
Antibody Specificity and Concentration:
-
Problem: The anti-basonuclin antibody may have off-target binding or be used at too high a concentration. It is crucial to use a ChIP-validated antibody. For instance, the specificity of some commercially available BNC2 antibodies has been questioned, potentially leading to unreliable results.
-
Solution: Validate your antibody's specificity using techniques like Western blotting. Perform an antibody titration experiment to determine the optimal concentration that maximizes the signal-to-noise ratio.
-
-
Incomplete Cell Lysis or Chromatin Shearing:
-
Problem: Insufficient cell lysis can result in incomplete chromatin release, while inadequate shearing can lead to large DNA fragments that are more prone to non-specific precipitation.
-
Solution: Optimize your cell lysis and chromatin shearing protocols. For sonication, this involves adjusting the power, duration, and number of cycles. Aim for DNA fragments predominantly in the 200-500 bp range.
-
-
Insufficient Washing:
-
Problem: Inadequate washing of the immunoprecipitated complex can leave behind non-specifically bound chromatin.
-
Solution: Increase the number and/or stringency of your wash steps. Consider using a series of wash buffers with increasing salt concentrations.
-
-
Cross-linking Issues:
-
Problem: Over-cross-linking can lead to the formation of large protein-DNA complexes that are difficult to solubilize and can non-specifically trap other proteins and DNA. Under-cross-linking can result in the loss of true binding interactions.
-
Solution: Optimize the formaldehyde (B43269) cross-linking time and concentration for your specific cell type.
-
Question: My this compound ChIP-seq experiment resulted in a low yield of immunoprecipitated DNA. What can I do to improve it?
Answer: Low DNA yield is a frequent challenge that can lead to failed library preparation and sequencing. Consider the following factors:
-
Starting Material:
-
Problem: An insufficient number of cells will naturally result in a low amount of target protein and associated DNA.
-
Solution: Increase the starting number of cells per immunoprecipitation.
-
-
Antibody Affinity:
-
Problem: The antibody may have a low affinity for the this compound protein.
-
Solution: Ensure you are using a high-affinity, ChIP-grade antibody. If possible, test multiple antibodies to find one that performs well in your system.
-
-
Elution Inefficiency:
-
Problem: The elution of the chromatin from the antibody-bead complex may be incomplete.
-
Solution: Optimize the elution buffer composition and incubation time. Ensure complete reversal of cross-links by incubating at 65°C for at least 6 hours or overnight.
-
Question: The peak calling from my this compound ChIP-seq data is not identifying clear binding sites. How can I troubleshoot this?
Answer: The inability to identify distinct binding peaks can be due to experimental or bioinformatic issues.
-
Low Signal-to-Noise Ratio:
-
Problem: If the background signal is high relative to the specific signal from this compound binding, peak callers will struggle to identify significant enrichment.
-
Solution: Refer to the troubleshooting steps for high background. Ensure you have a matched input DNA control for proper background subtraction during peak calling.
-
-
Peak Calling Parameters:
-
Problem: The parameters used for the peak calling algorithm (e.g., MACS2) may not be optimal for your data. This compound may exhibit different binding patterns (narrow vs. broad peaks) depending on the cellular context.
-
Solution: Adjust the peak calling parameters, such as the p-value or q-value threshold, to an appropriate stringency. Visually inspect the data in a genome browser to determine if the called peaks correspond to regions of clear enrichment.
-
-
Sequencing Depth:
-
Problem: Insufficient sequencing depth can lead to a failure to detect true binding events, especially for factors with a limited number of binding sites.
-
Solution: Ensure adequate sequencing depth for your experiment. A general guideline is to aim for at least 20 million uniquely mapped reads per sample.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its function?
This compound (BNC) is a family of zinc finger transcription factors.[1]
-
This compound 1 (BNC1): Is primarily found in the basal cell layer of the epidermis and in germ cells.[2] It is known to regulate the transcription of ribosomal RNA (rRNA) genes by interacting with RNA polymerase I.[1][3] Recent studies have also implicated BNC1 in cancer, showing it can be recruited by long non-coding RNAs to promote the expression of genes involved in cell proliferation and metastasis, such as in esophageal squamous cell carcinoma. This can involve the activation of signaling pathways like the JNK pathway.
-
This compound 2 (BNC2): While sharing structural similarities with BNC1, BNC2 has distinct roles.[4] It is involved in regulating the expression of genes related to the extracellular matrix (ECM) and has been shown to be a novel regulator of ECM composition and degradation.[5] BNC2 can also act as an activator of a subset of interferon-stimulated genes, suggesting a role in the immune response and potential tumor suppressor functions.[2]
Q2: What are the known DNA binding motifs for this compound?
This compound 1 has been shown to bind to specific sequences in the promoters of ribosomal RNA genes.[1] A computational model based on DNase I footprinting has suggested a consensus binding sequence of (A/G/C)G(C/T)G(G/A/T)C.[1] this compound 2 is also expected to bind DNA through its zinc finger domains, and studies have shown it can bind to a previously characterized this compound-binding site in an rRNA gene promoter.[4]
Q3: What are the expected target genes of this compound?
-
BNC1: Besides rRNA genes, BNC1 is predicted to regulate a distinct set of genes transcribed by RNA polymerase II.[1] These target genes are involved in various cellular processes, including chromatin structure, transcription, ion transport, cell adhesion, and signal transduction.[1][6]
-
BNC2: BNC2 target genes are enriched in processes related to the extracellular matrix and epithelial-mesenchymal transition (EMT).[5] It also upregulates a cascade of interferon-stimulated genes.[2]
Quantitative Data Summary
The following tables provide a summary of general quantitative parameters for ChIP-seq experiments. These should be optimized for your specific experimental conditions when studying this compound.
Table 1: Recommended Starting Material and Reagents
| Parameter | Recommendation |
| Cell Number per IP | 1 x 106 to 1 x 107 cells |
| Anti-basonuclin Antibody | 1-10 µg (titration recommended) |
| Protein A/G Beads | 20-30 µL of slurry per IP |
| Formaldehyde Concentration | 1% final concentration |
| Cross-linking Time | 10-15 minutes at room temperature |
Table 2: Key ChIP-seq Data Quality Metrics
| Metric | Recommended Value |
| Uniquely Mapped Reads | > 20 million per sample |
| Fraction of Reads in Peaks (FRiP) | > 1% (highly variable depending on the factor) |
| Non-Redundant Fraction (NRF) | > 0.8 |
Experimental Protocol: this compound ChIP-seq
This protocol is a general guideline and should be adapted and optimized for your specific cell type and experimental setup.
1. Cell Cross-linking and Harvesting
-
Culture cells to ~80-90% confluency.
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes.
-
Scrape the cells, transfer to a conical tube, and pellet by centrifugation at 1,500 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS.
2. Cell Lysis and Chromatin Shearing
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.
-
Dounce homogenize to release the nuclei.
-
Pellet the nuclei and resuspend in a nuclear lysis buffer.
-
Shear the chromatin to an average size of 200-500 bp using sonication. Optimization of sonication parameters is critical.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the sheared chromatin.
3. Immunoprecipitation
-
Pre-clear the chromatin by incubating with Protein A/G beads for 1 hour at 4°C.
-
Pellet the beads and transfer the supernatant (pre-cleared chromatin) to a new tube.
-
Save a small aliquot of the pre-cleared chromatin as the "input" control.
-
Add the anti-basonuclin antibody to the remaining chromatin and incubate overnight at 4°C with rotation.
-
Add Protein A/G beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.
-
Pellet the beads and discard the supernatant.
4. Washing and Elution
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
5. Reverse Cross-linking and DNA Purification
-
Add NaCl to the eluted chromatin and the input control to a final concentration of 0.2 M.
-
Incubate at 65°C for at least 6 hours to reverse the cross-links.
-
Add RNase A and Proteinase K to digest RNA and protein, respectively.
-
Purify the DNA using phenol:chloroform:isoamyl alcohol extraction followed by ethanol (B145695) precipitation or a commercial DNA purification kit.
6. Library Preparation and Sequencing
-
Quantify the purified DNA.
-
Prepare sequencing libraries according to the manufacturer's instructions (e.g., Illumina). This typically involves end-repair, A-tailing, and adapter ligation.
-
Perform PCR amplification of the library.
-
Sequence the libraries on a high-throughput sequencing platform.
Visualizations
Caption: General workflow for a this compound ChIP-seq experiment.
Caption: Known signaling interactions of this compound 1 and 2.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. This compound-2 regulates extracellular matrix production and degradation | Life Science Alliance [life-science-alliance.org]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Basonuclin Western Blotting Technical Support Center
Welcome to the technical support center for basonuclin Western blotting. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully detecting this compound proteins.
Frequently Asked Questions (FAQs)
Q1: What are the expected molecular weights for this compound 1 (BNC1) and this compound 2 (BNC2)?
A1: this compound proteins can exhibit different molecular weights depending on the isoform and post-translational modifications.
-
This compound 1 (BNC1): The deduced molecular mass is 111 kDa, but it often migrates at approximately 125 kDa on an SDS-PAGE gel.[1]
-
This compound 2 (BNC2): The predicted molecular mass of the main human isoform is 122 kDa, though it can be detected at around 145 kDa.[1] The mouse BNC2 protein is predicted to be 115 kDa.[2] It's important to note that multiple isoforms of BNC2 exist due to alternative splicing, which can result in bands of different sizes.[1][2]
Q2: I am not getting any signal for this compound. What are the possible causes?
A2: A weak or absent signal can be due to several factors. Consider the following:
-
Antibody Selection and Dilution: Ensure you are using an antibody validated for Western blotting and specific to the this compound isoform you are targeting. The optimal antibody dilution should be determined empirically; refer to the manufacturer's datasheet for a starting point.
-
Low Protein Expression: this compound expression levels can vary significantly between cell types and tissues. BNC1 is primarily found in basal keratinocytes and reproductive germ cells, while BNC2 is more widely expressed.[3] Consider using positive controls, such as lysates from cells known to express this compound, to validate your experimental setup.
-
Inefficient Protein Transfer: Verify that your protein transfer from the gel to the membrane was successful. You can do this by staining the membrane with Ponceau S before the blocking step.
-
Suboptimal Lysis Buffer: Ensure your lysis buffer is appropriate for nuclear proteins, as this compound is localized in the nucleus.[3][4]
Q3: I am observing multiple bands in my this compound Western blot. What could be the reason?
A3: The presence of multiple bands can be due to several factors:
-
Protein Isoforms: this compound, particularly BNC2, has multiple splice variants which can result in the detection of different sized bands.[1][2]
-
Post-Translational Modifications (PTMs): this compound can undergo post-translational modifications, such as phosphorylation, which can affect its migration on the gel.[5]
-
Non-specific Antibody Binding: The primary or secondary antibodies may be binding to other proteins in the lysate. To troubleshoot this, optimize your antibody concentrations and ensure adequate blocking and washing steps.
-
Protein Degradation: If you observe bands at a lower molecular weight than expected, it could be due to protein degradation. Always use fresh samples and include protease inhibitors in your lysis buffer.
Q4: My Western blot shows high background. How can I reduce it?
A4: High background can obscure your bands of interest. Here are some tips to reduce it:
-
Blocking: Ensure you are using an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and that the blocking step is sufficiently long (e.g., 1 hour at room temperature or overnight at 4°C).
-
Antibody Concentration: Titrate your primary and secondary antibody concentrations to find the optimal balance between signal and background.
-
Washing Steps: Increase the number and duration of your washing steps after antibody incubations to remove unbound antibodies.
-
Membrane Handling: Handle the membrane carefully with forceps to avoid contamination. Ensure the membrane does not dry out at any point during the procedure.
Troubleshooting Guide
This guide addresses common problems encountered during this compound Western blotting in a question-and-answer format.
| Problem | Possible Cause | Recommended Solution |
| No Signal or Weak Signal | Inappropriate primary antibody. | Use a this compound antibody validated for Western blot. Check the antibody datasheet for recommended applications. |
| Low protein abundance in the sample. | Use a positive control (e.g., cell lysate with known this compound expression). Increase the amount of protein loaded onto the gel. | |
| Inefficient protein transfer. | Confirm transfer efficiency by Ponceau S staining of the membrane. Optimize transfer time and voltage. | |
| Incorrect secondary antibody. | Ensure the secondary antibody is specific for the primary antibody's host species (e.g., anti-rabbit secondary for a rabbit primary). | |
| High Background | Insufficient blocking. | Increase blocking time to 1-2 hours at room temperature or overnight at 4°C. Use 5% non-fat milk or BSA in TBST. |
| Antibody concentration too high. | Titrate primary and secondary antibody concentrations. Start with the dilutions recommended on the datasheet and optimize. | |
| Inadequate washing. | Increase the number and duration of washes with TBST after primary and secondary antibody incubations. | |
| Non-Specific Bands | Presence of this compound isoforms. | Consult literature and databases for known isoforms of BNC1 and BNC2 to see if the observed bands correspond to these.[1][2] |
| Post-translational modifications. | This compound can be phosphorylated.[5] Consider treating your lysate with a phosphatase to see if this collapses multiple bands into a single one. | |
| Non-specific antibody binding. | Optimize blocking and washing steps. Consider using a more specific monoclonal antibody if using a polyclonal antibody. | |
| Incorrect Band Size | Post-translational modifications. | PTMs like phosphorylation can alter the apparent molecular weight of the protein. |
| Splice variants. | Different isoforms will have different molecular weights. | |
| Protein degradation or aggregation. | Prepare fresh samples with protease inhibitors. Ensure complete denaturation of samples before loading. |
Experimental Protocols
Standard this compound Western Blotting Protocol
This protocol provides a general guideline. Optimization of specific steps may be required for your particular experimental conditions.
1. Sample Preparation (Cell Lysates)
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer or a nuclear extraction buffer supplemented with protease and phosphatase inhibitors.
-
Sonicate or vortex briefly to shear DNA and reduce viscosity.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE
-
Mix 20-40 µg of protein with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load the samples onto a 4-12% SDS-polyacrylamide gel.
-
Run the gel at 100-150V until the dye front reaches the bottom.
3. Protein Transfer
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
A wet or semi-dry transfer system can be used. Follow the manufacturer's instructions for transfer times and voltage.
-
After transfer, briefly wash the membrane with deionized water and then with TBST.
-
(Optional) Stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency. Destain with TBST.
4. Blocking and Antibody Incubation
-
Block the membrane in 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-basonuclin antibody diluted in blocking buffer overnight at 4°C with gentle agitation. (Refer to the antibody datasheet for recommended dilutions, e.g., 1:500 - 1:3000).[6]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
Quantitative Data Summary
| Parameter | Recommendation | Notes |
| Protein Load | 20-40 µg of total cell lysate | May need to be optimized based on this compound expression levels in your sample. |
| Primary Antibody Dilution | 1:500 - 1:3000 | This is a general range; always refer to the antibody datasheet and optimize for your specific antibody and experimental conditions.[6] |
| Secondary Antibody Dilution | 1:2000 - 1:10000 (HRP-conjugated) | Optimization is recommended. |
| Blocking Time | 1 hour at room temperature or overnight at 4°C | |
| Primary Antibody Incubation | Overnight at 4°C | 1-2 hours at room temperature can also be tested. |
Signaling Pathways and Workflows
This compound Western Blotting Workflow
Caption: Overview of the this compound Western blotting experimental workflow.
This compound 1 (BNC1) in rRNA Transcription
This compound 1 is a transcription factor that plays a role in regulating the synthesis of ribosomal RNA (rRNA).[1][7][8][9][10] It interacts with the promoter region of rRNA genes, suggesting its involvement in controlling the rate of ribosome production, a fundamental process for cell growth and proliferation.[1][8][9]
Caption: BNC1 regulation of ribosomal RNA (rRNA) transcription.
LINC01305/BNC1/GPS1 Signaling Pathway in ESCC
In esophageal squamous cell carcinoma (ESCC), the long non-coding RNA LINC01305 has been shown to recruit BNC1 to the promoter of G-protein pathway suppressor 1 (GPS1).[11] This interaction upregulates GPS1 expression, which in turn mediates the JNK signaling pathway to promote cancer cell proliferation and metastasis.[11]
Caption: LINC01305/BNC1/GPS1 signaling pathway in esophageal cancer.
This compound 2 (BNC2) Function
This compound 2 is involved in diverse cellular processes, including the regulation of the extracellular matrix (ECM) and the interferon signaling pathway.[12][13] It can control the expression of collagens and matrix metalloproteases, thereby influencing cell motility and invasion.[12] Additionally, BNC2 can activate a subset of interferon-stimulated genes (ISGs), some of which have anti-cancer properties.[13]
Caption: Dual roles of this compound 2 in ECM regulation and interferon signaling.
References
- 1. This compound is associated with the ribosomal RNA genes on human keratinocyte mitotic chromosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-2 regulates extracellular matrix production and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Basonuclins 1 and 2, whose genes share a common origin, are proteins with widely different properties and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Basonuclin2, a DNA-binding zinc-finger protein expressed in germ tissues and skin keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-BNC1 (Zinc Finger Protein this compound-1, BNC) | United States Biological | Biomol.com [biomol.com]
- 6. Search for this compound Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound regulates a subset of ribosomal RNA genes in HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. researchgate.net [researchgate.net]
- 10. LINC01305 recruits this compound 1 to act on G‐protein pathway suppressor 1 to promote esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound-2 regulates extracellular matrix production and degradation | Life Science Alliance [life-science-alliance.org]
- 12. Human this compound 2 up-regulates a cascade set of interferon-stimulated genes with anti-cancerous properties in a lung cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound-2 regulates extracellular matrix production and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Basonuclin Antibody Specificity Validation
This technical support center provides guidance for researchers, scientists, and drug development professionals on validating the specificity of commercial basonuclin (BNC1 and BNC2) antibodies. Find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to validate the specificity of commercial this compound antibodies?
A1: Validating the specificity of commercial this compound antibodies is critical due to documented issues with their performance. Studies have shown that some commercial antibodies fail to detect this compound-2 (BNC2) and may exhibit questionable specificity.[1] Using an unvalidated antibody can lead to unreliable and irreproducible results, wasting time and resources. Antibody validation ensures that the antibody specifically binds to the intended this compound target and not other proteins, which is essential for accurate data interpretation.[2]
Q2: What are the main challenges in developing specific antibodies for this compound-1 and this compound-2?
A2: this compound-1 (BNC1) and this compound-2 (BNC2) are proteins that share a common origin, which can lead to similarities in their structure.[3] This homology increases the likelihood of cross-reactivity if the antibody is generated against a region conserved between the two proteins. To achieve specificity, antibodies should be developed against divergent regions of BNC1 and BNC2.[3]
Q3: What are the recommended initial steps to assess a new commercial this compound antibody?
A3: Before starting extensive experiments, it is advisable to perform a series of validation checks. The first step is to confirm that the antibody can detect the intended target protein.[2] This can be achieved by performing a Western blot on cell lysates known to express the target this compound protein. It is also crucial to include appropriate positive and negative controls in your validation experiments.[4]
Q4: What are considered essential validation experiments for a this compound antibody?
A4: A comprehensive validation should include multiple applications. Key experiments include:
-
Western Blotting (WB): To verify the antibody detects a band at the correct molecular weight in positive control samples and that this band is absent or reduced in negative control samples (e.g., knockout/knockdown cells).[4][5]
-
Immunoprecipitation (IP): To confirm the antibody can pull down the target protein from a complex mixture.[2][4]
-
Immunofluorescence (IF) / Immunohistochemistry (IHC): To ensure the antibody shows the expected subcellular localization (e.g., nuclear for this compound) and tissue distribution.[3][4][6]
Troubleshooting Guides
Western Blotting (WB)
| Problem | Possible Cause | Troubleshooting Steps |
| No band or weak signal | Low expression of this compound in the cell line/tissue. | Use a positive control cell line known to have high this compound expression (e.g., HaCaT cells for BNC1).[6] |
| Antibody not suitable for WB. | Check the manufacturer's datasheet for validated applications. Not all antibodies work for all techniques.[7] | |
| Insufficient antibody concentration. | Optimize the antibody dilution. Perform a titration to find the optimal concentration. | |
| Multiple non-specific bands | Antibody cross-reactivity. | Use a more specific antibody generated against a unique epitope. Increase the stringency of washing steps.[8] |
| High antibody concentration. | Reduce the primary antibody concentration.[5] | |
| Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA). | |
| Band at the incorrect molecular weight | Post-translational modifications of this compound. | Consult literature for known modifications that may alter the protein's apparent molecular weight. |
| Antibody is detecting a different protein. | This indicates a lack of specificity. The antibody should not be used for this application without further validation.[8] |
Immunofluorescence (IF) / Immunohistochemistry (IHC)
| Problem | Possible Cause | Troubleshooting Steps |
| No staining or weak signal | Low protein expression. | Use tissues or cells known to express this compound.[3] |
| Improper sample fixation or antigen retrieval. | Optimize fixation time and method. Perform antigen retrieval to unmask the epitope.[9] | |
| Antibody not suitable for IF/IHC. | Confirm the antibody is validated for this application on the product datasheet. | |
| High background staining | Non-specific antibody binding. | Increase blocking time and use serum from the same species as the secondary antibody. |
| Primary or secondary antibody concentration is too high. | Titrate the antibodies to determine the optimal dilution. | |
| Autofluorescence of the tissue. | Check for tissue autofluorescence before staining and use appropriate quenching methods if necessary.[9] | |
| Incorrect subcellular localization | Antibody is not specific to the target. | The antibody may be binding to another protein with a different localization. This is a critical specificity issue. |
| Permeabilization issue. | For nuclear proteins like this compound, ensure adequate permeabilization (e.g., using Triton X-100).[9] |
Experimental Protocols
Western Blotting Protocol for this compound
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Primary Antibody Incubation: Incubate the membrane with the primary this compound antibody at the recommended dilution overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
Chromatin Immunoprecipitation (ChIP) Protocol for this compound
-
Cross-linking: Cross-link protein-DNA complexes in cells with 1% formaldehyde.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.[6]
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin with an anti-basonuclin antibody or control IgG overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.
-
DNA Purification: Purify the DNA using a spin column.
-
Analysis: Analyze the precipitated DNA by qPCR using primers specific for known or putative this compound target gene promoters.
Data Presentation
Table 1: Example of this compound Antibody Validation Summary
| Antibody | Supplier | Cat. No. | Application | Result | Comments |
| Anti-BNC1 (polyclonal) | Vendor A | XXXXX | Western Blot | Pass | Single band at expected MW in positive control cell line. |
| Anti-BNC1 (polyclonal) | Vendor A | XXXXX | IHC | Pass | Nuclear staining observed in expected tissues. |
| Anti-BNC2 (monoclonal) | Vendor B | YYYYY | Western Blot | Fail | No band detected in BNC2-FLAG expressing cells.[1] |
| Anti-BNC2 (polyclonal) | Vendor C | ZZZZZ | Western Blot | Fail | Failed to detect endogenous or overexpressed BNC2.[1] |
Visualizations
Caption: Workflow for validating commercial this compound antibody specificity.
Caption: Logic of generating specific vs. non-specific this compound antibodies.
References
- 1. This compound-2 regulates extracellular matrix production and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Commercial antibodies and their validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Basonuclins 1 and 2, whose genes share a common origin, are proteins with widely different properties and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neobiotechnologies.com [neobiotechnologies.com]
- 5. Antibody Specificity: A strong case for third-party testing | eLife [elifesciences.org]
- 6. Search for this compound Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. youtube.com [youtube.com]
- 9. arigobio.com [arigobio.com]
strategies for reducing background in basonuclin co-immunoprecipitation
Welcome to the technical support center for basonuclin co-immunoprecipitation (Co-IP). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to help reduce background and achieve high-quality, reliable results in their this compound Co-IP experiments.
Troubleshooting Guide: Reducing High Background
High background in Co-IP experiments can obscure genuine protein-protein interactions. The following guide addresses common causes of high background and provides targeted solutions.
Issue 1: Non-specific binding of proteins to the beads.
Q1: I'm observing many non-specific bands in my negative control lane (e.g., IgG control). What is causing this and how can I fix it?
A1: This is a classic sign of non-specific binding to your agarose (B213101) or magnetic beads. Several strategies can mitigate this issue:
-
Pre-clearing the Lysate: This is a critical step to remove proteins that non-specifically bind to the beads.[1][2] Before adding your specific antibody, incubate your cell lysate with beads alone (or beads with a non-specific IgG from the same species as your primary antibody).[1] Centrifuge to pellet the beads and the non-specifically bound proteins, and use the supernatant for your Co-IP.
-
Blocking the Beads: Before adding the antibody or lysate, block the beads to saturate non-specific binding sites.[1][3] This can be done by incubating the beads with a blocking agent like Bovine Serum Albumin (BSA) or non-fat dry milk.[1]
-
Choosing the Right Beads: Magnetic beads generally have lower non-specific binding compared to agarose beads.[1][4]
Issue 2: Suboptimal Lysis and Wash Conditions.
Q2: My wash steps don't seem to be effective, and I still see high background. How can I optimize my lysis and wash buffers?
A2: The composition of your lysis and wash buffers is crucial for reducing background while preserving true protein-protein interactions. Since this compound is a nuclear protein, specific buffer considerations are necessary.
-
Lysis Buffer Selection: For nuclear proteins like this compound, a denaturing buffer such as RIPA buffer can be effective for releasing the protein from the nucleus.[5][6] However, always start with a less stringent buffer (e.g., containing non-ionic detergents like NP-40 or Triton X-100) and increase stringency if needed to maintain protein interactions.[5][6] Always include fresh protease and phosphatase inhibitors in your lysis buffer.[5][6]
-
Optimizing Wash Buffer Stringency:
-
Increase Salt Concentration: Gradually increase the salt concentration (e.g., NaCl from 150 mM up to 500 mM) in your wash buffer to disrupt weak, non-specific ionic interactions.[7][8][9]
-
Add Detergents: Including a low concentration of non-ionic detergent (e.g., 0.1% Tween-20 or Triton X-100) in the wash buffer can help reduce non-specific hydrophobic interactions.[4][10][11]
-
Increase the Number and Duration of Washes: Performing more wash steps (e.g., 4-5 times) and increasing the incubation time for each wash can significantly reduce background.[4][7][10]
-
Issue 3: Antibody-Related Problems.
Q3: I suspect my antibody is contributing to the high background. What are the best practices for antibody selection and usage in Co-IP?
A3: The quality and concentration of your antibody are paramount for a successful Co-IP.
-
Use a High-Affinity, Co-IP Validated Antibody: Whenever possible, use a monoclonal antibody that has been validated for Co-IP applications to ensure high specificity.[12]
-
Optimize Antibody Concentration: Using too much antibody can lead to non-specific binding.[2] Perform a titration experiment to determine the optimal amount of antibody that efficiently pulls down your target protein without increasing background.
-
Include Proper Controls: Always include a negative control, such as an isotype-matched IgG antibody, to differentiate between specific and non-specific binding.[12]
Issue 4: Contamination from Antibody Heavy and Light Chains.
Q4: I see strong bands at ~50 kDa and ~25 kDa in my final western blot, which obscure my protein of interest. How can I avoid this?
A4: These bands are likely the heavy (~50 kDa) and light (~25 kDa) chains of your immunoprecipitating antibody. Here are ways to address this:
-
Crosslink the Antibody to the Beads: Covalently crosslinking your antibody to the Protein A/G beads prevents it from being eluted with your protein of interest.[2][12] Several commercial kits are available for this purpose.
-
Use Chain-Specific Secondary Antibodies: When performing the final western blot, use a secondary antibody that specifically recognizes the native (non-denatured) primary antibody but not the denatured heavy and light chains from the Co-IP.
-
Gentle Elution: Instead of boiling the beads in a harsh SDS-containing buffer, use a gentle elution buffer, such as a low pH glycine (B1666218) buffer, which can leave the antibody attached to the beads.[2][13]
Frequently Asked Questions (FAQs)
Q: What is the best lysis buffer for a nuclear protein like this compound? A: For nuclear proteins, RIPA buffer is often a good starting point as it is more stringent and can effectively lyse the nuclear membrane.[5] However, the ideal buffer should be empirically determined to ensure it solubilizes the protein complex without disrupting the interaction of interest.
Q: Should I use the direct or indirect method for immunoprecipitation? A: Both methods have their advantages. The direct method (pre-immobilized antibody on beads) can reduce non-specific binding, while the indirect method (free antibody incubated with lysate first) can be more efficient at capturing the target protein.[1] The choice may depend on the affinity of your antibody and the abundance of your target protein.
Q: How can I be sure the interactions I'm seeing are real? A: Proper controls are essential. In addition to a negative IgG control, consider performing a reverse Co-IP, where you immunoprecipitate the putative interacting partner and then blot for this compound. Also, using cells that do not express the "bait" protein as a negative control can be very informative.[10]
Q: Can I use frozen cell pellets for my this compound Co-IP? A: It is always best to use fresh cells or lysates.[4][8] The freeze-thaw process can disrupt protein complexes and lead to protein aggregation, which can increase background.[8]
Experimental Protocols
Protocol: this compound Co-Immunoprecipitation with Background Reduction
This protocol incorporates several steps to minimize background and is optimized for nuclear proteins.
1. Cell Lysis
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with fresh protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing to lyse the cells.
-
Sonicate the lysate briefly on ice to shear nuclear DNA and release nuclear proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
2. Pre-Clearing the Lysate
-
Add 20 µL of a 50% slurry of Protein A/G beads to 1 mg of cleared lysate.
-
Incubate on a rotator for 1 hour at 4°C.
-
Centrifuge at 1,000 x g for 1 minute at 4°C.
-
Carefully transfer the supernatant (pre-cleared lysate) to a new tube, avoiding the bead pellet.
3. Immunoprecipitation
-
Add the optimal amount of anti-basonuclin antibody (and a parallel isotype IgG control) to the pre-cleared lysate.
-
Incubate on a rotator for 4 hours to overnight at 4°C.
-
Add 30 µL of a 50% slurry of Protein A/G beads.
-
Incubate on a rotator for an additional 1-2 hours at 4°C.
4. Washing
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. Discard the supernatant.
-
Wash the beads five times with 1 mL of ice-cold Wash Buffer (e.g., lysis buffer with adjusted salt or detergent concentration). For each wash, resuspend the beads and incubate on a rotator for 5 minutes at 4°C before pelleting.
-
After the final wash, carefully remove all supernatant.
5. Elution
-
Add 40 µL of 2X Laemmli sample buffer to the beads.
-
Boil the sample for 5-10 minutes at 95-100°C to elute the protein complexes and denature the proteins.
-
Centrifuge at 14,000 x g for 1 minute and collect the supernatant for analysis by SDS-PAGE and western blotting.
Data Presentation
Table 1: Qualitative Comparison of Wash Buffer Additives for Background Reduction
| Additive | Concentration Range | Primary Target of Action | Potential Impact on True Interactions |
| NaCl | 150 mM - 500 mM | Ionic interactions | Low to moderate risk of disruption |
| NP-40 / Triton X-100 | 0.1% - 1% | Hydrophobic interactions | Low risk of disruption |
| Tween-20 | 0.05% - 0.5% | Hydrophobic interactions | Very low risk of disruption |
| SDS | 0.01% - 0.2% | Ionic and hydrophobic interactions | High risk of disruption; use with caution |
Visualizations
Diagram 1: this compound Co-IP Experimental Workflow
Caption: Workflow for this compound Co-IP with key background reduction steps.
Diagram 2: Troubleshooting Logic for High Background
Caption: Decision tree for troubleshooting high background in Co-IP experiments.
References
- 1. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 3. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
- 4. sinobiological.com [sinobiological.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Tips for Immunoprecipitation | Rockland [rockland.com]
- 7. Co-immunoprecipitation non-specific binding - Molecular Biology [protocol-online.org]
- 8. ptglab.com [ptglab.com]
- 9. Co-immunoprecipitation Assay Using Endogenous Nuclear Proteins from Cells Cultured Under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
- 12. How to Reduce High Background Signals in Co‑IP Assays? | MtoZ Biolabs [mtoz-biolabs.com]
- 13. researchgate.net [researchgate.net]
Basonuclin ChIP Sonication Optimization: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing sonication parameters in Chromatin Immunoprecipitation (ChIP) experiments targeting the Basonuclin protein.
Frequently Asked Questions (FAQs)
Q1: What is the optimal DNA fragment size for this compound ChIP-seq?
For ChIP-seq, the ideal chromatin fragment size is between 200 and 1000 base pairs (bp).[1][2] Oversonication, resulting in fragments smaller than 200 bp, can lead to a loss of signal, while under-sonication, yielding fragments larger than 1000 bp, can decrease the resolution of your assay.[1][3] It is crucial to perform a sonication time-course experiment to determine the optimal conditions for your specific cell type and sonicator.[3][4]
Q2: How many cells should I start with for a this compound ChIP experiment?
A sufficient number of starting cells is critical for a successful ChIP experiment. For transcription factors like this compound, it is recommended to start with at least 10 million cells.[3] A typical ChIP experiment uses approximately 25 µg of chromatin per immunoprecipitation, which corresponds to roughly 3-4 million cells.[2] However, if you are targeting a low-abundance protein, you may need to increase the starting cell number.[2]
Q3: My sonication results in a wide range of fragment sizes. How can I achieve a more uniform fragmentation?
Achieving uniform chromatin fragmentation is key. Here are a few tips:
-
Optimize Sonication Time: Conduct a time-course experiment to find the minimal sonication time required to achieve the desired fragment size.[4]
-
Ensure Proper Sample Preparation: Keep samples on ice during and between sonication cycles to prevent overheating, which can denature proteins and affect chromatin integrity.[5] Avoid foaming, as this can reduce sonication efficiency.[2]
-
Use Appropriate Buffers: The composition of your lysis and sonication buffers, particularly the percentage of SDS, can impact sonication efficiency.
-
Consider Douncing: A douncing step before sonication can help to homogenize the sample and lead to more consistent fragmentation.
Q4: I have very low or no signal in my final qPCR or sequencing results. Could this be a sonication issue?
Yes, improper sonication is a common cause of low ChIP signal.
-
Over-sonication: Excessive sonication can damage the this compound protein epitope that the antibody recognizes or even dissociate the protein from the DNA, leading to reduced immunoprecipitation efficiency.[3][5]
-
Under-sonication: Large DNA fragments are inefficiently immunoprecipitated, resulting in a lower yield of target DNA.[3]
It is recommended to run a gel of your sonicated chromatin before proceeding with the immunoprecipitation to verify that the fragmentation is within the optimal range.
Troubleshooting Guide
This guide addresses common issues encountered during this compound ChIP sonication.
| Problem | Potential Cause | Recommended Solution |
| Low Chromatin Yield | Insufficient starting cell number. | Increase the number of cells. For transcription factors, you may need more than 10 million cells.[3] |
| Inefficient cell lysis. | Optimize your lysis buffer and procedure. Consider using a Dounce homogenizer for cells that are difficult to lyse.[3] | |
| Chromatin is Under-sonicated (fragments are too large) | Sonication time is too short or power is too low. | Perform a sonication time-course experiment to determine the optimal duration and power settings for your specific cell type and equipment.[3][4] |
| Cells may have been over-crosslinked. | Reduce the crosslinking time. A shorter fixation time often requires less sonication to achieve the desired fragment size.[4] | |
| Cell density is too high. | Ensure you are not using an excessive number of cells per sonication volume. A recommended starting point is 1x10⁷ to 2x10⁷ cells per 1 ml of ChIP Sonication Nuclear Lysis Buffer.[4] | |
| Chromatin is Over-sonicated (fragments are too small) | Sonication conditions are too harsh (time is too long or power is too high). | Reduce the sonication time and/or power. Over-sonication can damage chromatin and reduce immunoprecipitation efficiency.[1][4] |
| Weak or No ChIP Signal | Suboptimal chromatin fragmentation (either over- or under-sonication). | Verify your chromatin fragmentation by running an aliquot of the sonicated sample on an agarose (B213101) gel. The majority of fragments should be between 200-1000 bp.[1][2] |
| Over-crosslinking has masked the this compound epitope. | Reduce the formaldehyde (B43269) fixation time. Excessive cross-linking can prevent the antibody from binding to its target.[1] | |
| Insufficient amount of antibody. | The optimal amount of antibody can vary. Try increasing the amount of antibody used for immunoprecipitation.[1] | |
| High Background Signal | Non-specific binding of chromatin to the beads. | Pre-clear the chromatin with protein A/G beads before adding the specific antibody to reduce non-specific binding.[1] |
| Incomplete cell lysis leading to intact nuclei. | Ensure complete cell lysis before proceeding with sonication. |
Experimental Protocols & Methodologies
Optimizing Sonication Conditions: A Time-Course Experiment
To determine the ideal sonication settings for your this compound ChIP experiment, a time-course experiment is essential.
-
Prepare Identical Samples: Start with the same number of cross-linked cells for each time point to be tested.
-
Vary Sonication Time: Apply a range of sonication durations (e.g., 5, 10, 15, and 20 minutes of total "ON" time) while keeping the power setting constant.
-
Reverse Cross-links: After sonication, take an aliquot from each sample and reverse the formaldehyde cross-links.
-
Purify DNA: Purify the DNA from each aliquot.
-
Analyze Fragment Size: Run the purified DNA on an agarose gel to visualize the fragment size distribution for each sonication time point. The optimal time point will be the one that yields a smear predominantly in the 200-1000 bp range.[1][2]
Visualizations
References
Technical Support Center: Basonuclin Reporter Gene Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals design and troubleshoot control experiments for basonuclin reporter gene assays.
Frequently Asked Questions (FAQs)
Q1: What are the essential positive and negative controls for a this compound reporter gene assay?
A1: Proper controls are critical for interpreting your results accurately.[1] Essential controls include:
-
Negative Controls:
-
Promoterless Reporter Vector: A vector containing the luciferase gene but lacking a promoter. This control helps determine the basal, non-specific expression of the reporter gene.[2]
-
Mutated this compound Binding Site: A reporter construct where the specific DNA sequence that this compound binds to in your promoter of interest is mutated or deleted. This is crucial to demonstrate that the observed effects are dependent on this compound binding.
-
Scrambled shRNA/siRNA Control: When using RNA interference to knock down this compound, a non-targeting shRNA/siRNA is essential to control for off-target effects of the RNAi machinery.
-
Empty Expression Vector Control: When overexpressing this compound, a parallel transfection with the empty vector without the this compound gene is necessary to ensure that the observed reporter activity is due to this compound and not the vector itself.
-
-
Positive Controls:
-
Constitutive Reporter Vector: A vector with the reporter gene driven by a strong, constitutive promoter (e.g., CMV or SV40).[3] This control validates cell health, transfection efficiency, and the functionality of the reporter assay reagents.
-
Known this compound Target Promoter: A reporter construct containing the promoter of a known this compound target gene (e.g., rRNA gene promoter).[4][5] This confirms that the cellular machinery required for this compound-mediated transcription is active in your experimental system.
-
This compound Overexpression: Co-transfection of your experimental reporter with a vector expressing this compound can serve as a positive control to demonstrate that the reporter is responsive to this compound levels.
-
Q2: My negative control shows high luciferase activity. What are the possible causes and solutions?
A2: High background in negative controls can obscure the specific signal from your experimental samples.[6][7] Common causes and troubleshooting steps are outlined below:
| Potential Cause | Troubleshooting Suggestions |
| Intrinsic Promoter Activity | The minimal promoter in your reporter construct may have some basal activity. Use a promoterless reporter vector as a negative control to assess this.[8] |
| Contamination | Microbial contamination of reagents or cells can produce light. Use sterile techniques and fresh, filtered reagents.[6][8] |
| High Cell Density | An excessive number of cells can lead to higher background. Optimize cell seeding density.[8] |
| Luminometer Light Leak | Ensure the luminometer's measurement chamber is properly sealed.[8] |
| Reagent Issues | Use fresh or properly stored luciferase assay reagents.[8] |
Q3: Why is my signal-to-noise ratio low in my this compound reporter assay?
A3: A low signal-to-noise ratio can be due to either a weak specific signal or high background.
| Potential Cause | Troubleshooting Suggestions |
| Weak Promoter | The this compound-responsive promoter may be weak in your cell type. Consider using a stronger minimal promoter in your construct or adding enhancer elements.[6] |
| Low Transfection Efficiency | Optimize the transfection protocol by varying the DNA-to-reagent ratio and using a positive control reporter (e.g., CMV-luciferase) to assess efficiency.[6][9] |
| Suboptimal this compound Levels | The endogenous levels of this compound in your chosen cell line might be too low. Consider overexpressing this compound or using a cell line with known high expression. |
| Incorrect this compound Binding Site | Verify the sequence of the this compound binding site in your reporter construct. This compound binds to specific DNA sequences within the promoters of its target genes.[4][5] |
| High Background Signal | Refer to the troubleshooting table in Q2 to address causes of high background. |
Troubleshooting Guide
This guide addresses common issues encountered during this compound reporter gene assays.
Problem: High Variability Between Replicates
High variability can mask real biological effects.[6]
Logical Troubleshooting Workflow
References
- 1. Cignal Reporter Controls [qiagen.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. Reporter Gene Assays Support—Getting Started | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Search for this compound Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Search for this compound target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. goldbio.com [goldbio.com]
- 7. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. A critical assessment of the factors affecting reporter gene assays for promoter SNP function: a reassessment of −308 TNF polymorphism function using a novel integrated reporter system - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting poor alignment of basonuclin target promoters in silico
Welcome to the technical support center for the in silico analysis of basonuclin target promoters. This resource provides troubleshooting guidance for researchers encountering issues with sequence alignment and promoter identification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is analyzing its target promoters challenging?
A1: this compound (BNC1) is a zinc finger transcription factor that plays a role in regulating gene expression. It is unusual because it can interact with promoters for both RNA Polymerase I and II.[1][2] Its binding sites can be degenerate (variable), making precise in silico alignment and identification challenging.[1][3]
Q2: I have a very low percentage of sequencing reads aligning to the reference genome. What is a typical acceptable alignment rate?
A2: For human or mouse ChIP-seq data, a uniquely mapped read percentage above 70% is considered normal. A rate below 50% may be a cause for concern and warrants investigation.[4][5] Low alignment rates can stem from various issues including poor read quality, sample contamination, or inappropriate alignment parameters.[6]
Q3: What is the consensus binding sequence for this compound?
A3: An early proposed consensus sequence for the this compound binding site is (A/G/C)G(C/T)G(G/A/T)C.[1] However, a more complex computational model has been developed based on DNase I footprinting data. This model describes a "this compound-binding module" consisting of three of these binding sites within a 200-nucleotide region, typically located between -500 and +100 relative to the Transcription Start Site (TSS).[1]
Q4: My analysis returns many potential binding sites in repetitive DNA regions. Should I discard these?
A4: Not necessarily. While many peak-calling algorithms ignore "multi-mapping" reads that align to multiple genomic locations, some proteins are known to bind frequently in repetitive DNA.[4] Discarding these reads might cause you to miss novel binding sites.[4] Using paired-end sequencing can help reduce mapping ambiguity in these cases.[7]
Q5: Can I use a standard motif discovery tool like HOMER or MEME for this compound?
A5: Yes, tools like HOMER and MEME are standard for de novo motif discovery and can be a good starting point.[8][9] However, given the modular and somewhat degenerate nature of the this compound binding site, you may need to adjust parameters, such as the expected motif length, and carefully compare any discovered motifs to the published models.[1][8]
Troubleshooting Guides
This section provides structured guidance for common problems encountered during the in silico alignment of this compound target promoters, a process most often associated with Chromatin Immunoprecipitation sequencing (ChIP-seq) data analysis.
Problem 1: Low Read Alignment Rate (<50%)
A low percentage of reads successfully mapping to the reference genome is a critical early indicator of a problem.
Initial Diagnosis Workflow
Caption: Troubleshooting workflow for low read alignment rates.
Quantitative Data Summary: ChIP-seq Quality Metrics
This table summarizes key quality control metrics recommended by the ENCODE consortium and other sources for ChIP-seq experiments.
| Metric | Recommended Threshold (Human/Mouse) | Potential Issue if Threshold is Not Met | Source |
| Uniquely Mapped Reads | > 10 Million (for sharp peaks) | Insufficient sequencing depth for peak detection. | [10] |
| Alignment Rate | > 70% | Poor library quality, contamination, or incorrect reference genome. | [4][5] |
| Library Complexity (NRF) | > 0.8 (for 10M reads) | Low complexity library, likely due to PCR over-amplification. | [10] |
| Normalized Strand Coeff. (NSC) | > 1.05 | Low signal-to-noise ratio. | [10] |
| Relative Strand Corr. (RSC) | > 0.8 | Low signal-to-noise ratio. | [10] |
Problem 2: Few or No Significant Peaks Called
Even with good alignment rates, the subsequent peak-calling step may fail to identify statistically significant regions of this compound binding.
Possible Causes and Solutions
| Cause | Recommended Action | Tools / Parameters |
| Ineffective Antibody | The reliability of a ChIP analysis is highly dependent on antibody quality. Validate antibody specificity using a different antibody if possible.[7] | N/A (Wet-lab validation) |
| Insufficient Sequencing Depth | For transcription factors with sharp peaks, a minimum of 10-20 million uniquely mapped reads is recommended.[4][10] If reads are insufficient, more sequencing is required. | N/A (Requires more sequencing) |
| Inappropriate Peak Caller | The choice of peak-calling algorithm is pivotal.[4] For sharp peaks expected from transcription factors like this compound, MACS2 is a commonly used and effective tool. | MACS2 |
| Stringent Peak Calling Parameters | The p-value or q-value (FDR) cutoff may be too stringent. Try relaxing the threshold to identify potential peaks that can be manually inspected or validated. | MACS2 --pvalue or --qvalue |
| Poor Signal-to-Noise Ratio | A high background signal can obscure true peaks. This may originate from the wet-lab procedure (e.g., insufficient washing, cross-linking issues).[11] Ensure a proper input DNA control was sequenced and is used for background normalization during peak calling. | Use an appropriate control (-c flag in MACS2) |
Methodologies and Protocols
In Silico Protocol: From Raw Reads to this compound Motifs
This protocol outlines a standard computational workflow for identifying this compound target promoters from ChIP-seq data.
Workflow Diagram
Caption: Standard ChIP-seq analysis workflow for promoter identification.
Step-by-Step Methodology
-
Quality Control (QC):
-
Alignment:
-
Align the processed reads to the appropriate reference genome (e.g., hg38, mm10) using a short-read aligner such as Bowtie2 or BWA.[4]
-
Convert the resulting SAM files to BAM format, sort, and index them using SAMtools.
-
Filter out unmapped reads and those with a low mapping quality (e.g., MAPQ < 30).[12]
-
Mark and remove PCR duplicates using Picard MarkDuplicates to mitigate amplification bias.[5][12]
-
-
Peak Calling:
-
Identify regions of significant enrichment (peaks) in the ChIP sample relative to the input control using a peak caller like MACS2. This step is crucial for distinguishing true binding events from background noise.
-
Use appropriate parameters for transcription factor binding (narrow peaks).
-
-
Downstream Analysis:
-
Peak Annotation: Annotate the called peaks with the nearest gene and genomic features (e.g., promoter-TSS, exon, intron) using a tool like HOMER.
-
Motif Discovery: Submit the DNA sequences of the top-ranking peaks to a de novo motif discovery tool like HOMER or MEME-ChIP to identify enriched sequence motifs.[13]
-
Validation: Compare the discovered motifs with the known this compound binding module to validate findings.[1] Further analysis can involve checking for the co-occurrence of binding sites for other transcription factors.
-
References
- 1. Search for this compound Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Search for this compound target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PhysBinder: improving the prediction of transcription factor binding sites by flexible inclusion of biophysical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical Guidelines for the Comprehensive Analysis of ChIP-seq Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CHiP-seq considerations – NGS Analysis [learn.gencore.bio.nyu.edu]
- 6. hbctraining.github.io [hbctraining.github.io]
- 7. ChIP-Seq: Technical Considerations for Obtaining High Quality Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Homer Software and Data Download [homer.ucsd.edu]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. How to Analyze ChIP-Seq Data: From Data Preprocessing to Downstream Analysis - CD Genomics [cd-genomics.com]
- 11. bosterbio.com [bosterbio.com]
- 12. ChIP-seq : Read alignment | Workshop ChIPATAC 2020 [hdsu.org]
- 13. portlandpress.com [portlandpress.com]
addressing variability in basonuclin expression in cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering variability in basonuclin (BNC) expression in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its expression variable?
A1: this compound is a family of zinc finger proteins that act as transcription factors. In mammals, there are two main paralogs, this compound 1 (BNC1) and this compound 2 (BNC2), which have distinct properties and expression patterns.[1][2] Variability in expression can arise from several factors, including the presence of different paralogs and their isoforms, the specific cell line and its passage number, cell culture conditions, and the regulatory mechanisms governing this compound gene expression.
Q2: What are the key differences between BNC1 and BNC2?
A2: BNC1 is primarily found in the basal keratinocytes of stratified squamous epithelia and in reproductive germ cells.[1] It can shuttle between the nucleus and the cytoplasm, and its localization is linked to the proliferative potential of the cell.[1][3] BNC2 is more widely expressed across different cell types and is predominantly localized to the nucleus.[1][2] Functionally, BNC1 is involved in regulating ribosomal RNA (rRNA) synthesis, while BNC2 is thought to have a role in the nuclear processing of mRNA.[1][4]
Q3: Are there different isoforms of this compound?
A3: Yes, particularly for BNC2, there is evidence of multiple mRNA transcripts, suggesting the potential for numerous protein isoforms.[5] The existence of various isoforms can contribute to the observation of multiple bands in a Western blot and may have different functional implications.
Q4: How do cell culture conditions affect this compound expression?
A4: this compound expression can be highly sensitive to cell culture conditions. Key factors include:
-
Cell Passage Number: High passage numbers can lead to altered morphology, growth rates, and gene expression profiles in cell lines.[6][7] It is recommended to use low-passage cells for consistency.
-
Cell Density and Confluency: The expression of various proteins can be altered by cell density.[8][9] As this compound is involved in cell proliferation, its expression may vary depending on the confluency of the cell culture.
-
Serum Starvation: This technique, often used for cell cycle synchronization, can arrest cells in the G0/G1 phase.[10][11][12][13] Since this compound expression is linked to the cell cycle, serum starvation can significantly impact its expression levels.
Troubleshooting Guides
Inconsistent Western Blot Results
Problem: I am observing inconsistent band patterns or intensity for this compound in my Western blots.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Antibody Cross-reactivity | Polyclonal antibodies raised against the full-length BNC1 protein may cross-react with BNC2.[14] Use antibodies specifically designed to recognize divergent regions of BNC1 and BNC2 to ensure specificity.[1] Note that the reliability of commercial antibodies for BNC2 has been questioned.[15] |
| Multiple Isoforms | The presence of multiple bands could represent different isoforms of this compound, particularly BNC2.[5] Consult literature for known isoforms in your cell line or consider mass spectrometry to identify the different protein species. |
| Protein Degradation | Ensure that protease inhibitors are included in your lysis buffer to prevent protein degradation. Keep samples on ice throughout the preparation process. |
| Variable Cell Culture Conditions | Standardize your cell culture protocols. Record and maintain consistency in cell passage number, seeding density, and confluency at the time of harvest.[6][7][8][9] |
| Subcellular Localization | BNC1 can be found in both the nucleus and cytoplasm.[3] Ensure your lysis buffer efficiently extracts proteins from all cellular compartments. Consider performing subcellular fractionation to analyze expression in different compartments. |
| Epigenetic Modifications | BNC1 expression can be silenced by promoter hypermethylation in some cancer cell lines.[16] If you suspect this, you can treat your cells with a DNA methyltransferase inhibitor, such as 5-Aza-2'-deoxycytidine, to see if expression is restored. |
Variability in Immunofluorescence Staining
Problem: My immunofluorescence staining for this compound is variable or shows unexpected localization.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Antibody Specificity | As with Western blotting, use antibodies specific to BNC1 or BNC2 to avoid misleading results due to cross-reactivity.[1][14] |
| Dynamic Subcellular Localization | The subcellular localization of BNC1 is dynamic and can be influenced by the cell's proliferative state and phosphorylation status.[3][17] Document the growth conditions of your cells carefully. Consider co-staining with markers for the nucleus (e.g., DAPI) and cytoplasm to accurately determine localization. |
| Fixation and Permeabilization Issues | Optimize your fixation and permeabilization protocol for your specific cell line and antibody. Inadequate permeabilization may prevent the antibody from reaching nuclear targets. |
| High Background | High background can obscure the true signal. Ensure adequate blocking steps and optimize antibody concentrations. |
Inconsistent qPCR Results
Problem: I am getting variable Ct values or non-reproducible results in my qPCR experiments for this compound.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Primer Specificity | Design primers that specifically amplify BNC1 or BNC2. Use tools like NCBI's Primer-BLAST to check for potential off-target amplification. To distinguish between isoforms, design primers that span unique exon-exon junctions. |
| RNA Quality | Ensure you are using high-quality, intact RNA for cDNA synthesis. Use a spectrophotometer and gel electrophoresis to assess RNA purity and integrity. |
| Reverse Transcription Variability | The efficiency of the reverse transcription step can be a source of variability. Use a consistent amount of high-quality RNA and a reliable reverse transcriptase. |
| Reference Gene Instability | The expression of commonly used housekeeping genes can vary under different experimental conditions. Validate the stability of your chosen reference gene(s) in your specific cell line and experimental setup. |
| Cell Culture Inconsistency | As with protein expression, mRNA levels of this compound can be affected by cell passage number, density, and serum starvation. Maintain consistent cell culture practices.[6][7][8][9] |
Experimental Protocols
Protocol: Subcellular Fractionation for this compound Analysis
This protocol allows for the separation of nuclear and cytoplasmic fractions to analyze the subcellular localization of this compound.
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES, 10 mM KCl, 1.5 mM MgCl2, with protease inhibitors).
-
Incubate on ice for 15 minutes to allow cells to swell.
-
Lyse the cells using a Dounce homogenizer or by passing them through a fine-gauge needle.
-
-
Separation of Cytoplasmic Fraction:
-
Centrifuge the lysate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet the nuclei.
-
Carefully collect the supernatant, which contains the cytoplasmic fraction.
-
-
Isolation of Nuclear Fraction:
-
Wash the nuclear pellet with the hypotonic buffer.
-
Resuspend the nuclear pellet in a high-salt nuclear extraction buffer (e.g., 20 mM HEPES, 420 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, with protease inhibitors).
-
Incubate on ice with intermittent vortexing to lyse the nuclei.
-
Centrifuge at high speed (e.g., 20,000 x g) for 15 minutes at 4°C.
-
The supernatant contains the nuclear protein fraction.
-
-
Analysis:
-
Analyze the protein concentration of both fractions.
-
Proceed with Western blot analysis to detect this compound in each fraction. Use loading controls specific for each compartment (e.g., Tubulin for cytoplasm, Lamin B1 for nucleus).
-
Visualizations
Caption: Hedgehog signaling pathway leading to this compound expression.
Caption: Troubleshooting workflow for this compound expression variability.
References
- 1. Basonuclins 1 and 2, whose genes share a common origin, are proteins with widely different properties and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Basonuclins 1 and 2, whose genes share a common origin, are proteins with widely different properties and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alternative subcellular locations of keratinocyte this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound regulates a subset of ribosomal RNA genes in HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 7. Passage number of cancer cell lines: Importance, intricacies, and way-forward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluctuations in cell density alter protein markers of multiple cellular compartments, confounding experimental outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell density increases Bcl-2 and Bcl-x expression in addition to survival of cultured cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholarworks.lib.csusb.edu [scholarworks.lib.csusb.edu]
- 11. The Effects of Serum Starvation on Cell Cycle Synchronization | Semantic Scholar [semanticscholar.org]
- 12. Serum starvation induced cell cycle synchronization facilitates human somatic cells reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound 2: An extremely conserved homolog of the zinc finger protein this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound-2 regulates extracellular matrix production and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BNC1 this compound zinc finger protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 17. Nuclear localization of this compound in human keratinocytes and the role of phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with basonuclin-1 (BNC1) and this compound-2 (BNC2).
Frequently Asked Questions (FAQs)
Q1: What are the primary functions of this compound-1 and this compound-2?
A1: this compound-1 (BNC1) and this compound-2 (BNC2) are zinc finger proteins that are thought to function as transcription factors. BNC1 is primarily found in the basal cell layer of the epidermis and in germ cells, where it is believed to regulate keratinocyte proliferation and ribosomal RNA (rRNA) transcription.[1] BNC2 is more broadly expressed and has been implicated in the regulation of the extracellular matrix and may act as a tumor suppressor by activating interferon-stimulated genes.[2][3]
Q2: Which signaling pathways involve this compound?
A2: BNC1 has been shown to be involved in the TGF-β signaling pathway, where it can modulate epithelial plasticity.[4][5] It is also implicated in the JNK signaling pathway in the context of esophageal squamous cell carcinoma.[6] BNC2 has been linked to the interferon/STAT signaling pathways.[3]
Q3: What are some known target genes of this compound?
A3: this compound-1 can bind to the promoters of genes transcribed by both RNA polymerase I (e.g., ribosomal DNA) and RNA polymerase II.[7][8] Computationally predicted and ChIP-verified Pol II target genes for BNC1 are involved in processes such as chromatin structure, transcription, ion transport, and cell adhesion.[7][8] BNC2 has been shown to regulate the expression of genes related to the extracellular matrix, including various collagens and matrix metalloproteases (MMPs).[2]
Troubleshooting Guides
Western Blotting
Issue: Weak or no this compound signal.
| Potential Cause | Recommended Solution |
| Low Antibody Affinity/Specificity | Some commercial antibodies for BNC2 have been reported to perform poorly in Western blotting.[2] Validate your antibody using a positive control (e.g., cell lysate overexpressing this compound, if available). Test multiple antibodies from different vendors. |
| Low Protein Abundance | This compound expression levels may be low in your cell type. Increase the amount of total protein loaded onto the gel. Consider using nuclear fractionation to enrich for this compound, as it is a nuclear protein. |
| Inefficient Protein Transfer | Ensure proper transfer conditions (voltage, time) for a protein of this compound's size (BNC1: ~120-130 kDa, BNC2: ~130-140 kDa). Use a PVDF membrane for better retention of proteins. |
| Suboptimal Antibody Dilution | Titrate the primary antibody concentration to find the optimal dilution. An antibody concentration that is too high or too low can result in a weak signal. |
Issue: Multiple non-specific bands.
| Potential Cause | Recommended Solution |
| Antibody Cross-Reactivity | Use an affinity-purified primary antibody. Perform a BLAST search to check for potential cross-reactivity of the immunogen sequence. |
| High Antibody Concentration | Decrease the concentration of the primary and/or secondary antibody. |
| Insufficient Blocking | Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of non-fat milk). |
| Inadequate Washing | Increase the number and duration of wash steps to remove non-specifically bound antibodies. |
Immunofluorescence (IF)
Issue: No nuclear signal or weak staining for this compound.
| Potential Cause | Recommended Solution |
| Insufficient Permeabilization | For nuclear proteins like this compound, adequate permeabilization is crucial. Use a sufficient concentration and incubation time with a detergent like Triton X-100 (e.g., 0.2-0.5% for 10-15 minutes). |
| Antibody Incompatibility with Fixation | The fixation method may be masking the epitope. Try different fixation methods (e.g., methanol (B129727) fixation vs. paraformaldehyde). |
| Low Protein Expression | Choose a cell line known to express this compound or consider transiently overexpressing a tagged version of the protein as a positive control. |
| Photobleaching | Minimize exposure of the fluorescently labeled samples to light. Use an anti-fade mounting medium.[9] |
Issue: High background fluorescence.
| Potential Cause | Recommended Solution |
| Autofluorescence | Use a fresh fixative solution, as old formaldehyde (B43269) can cause autofluorescence.[9] If tissue autofluorescence is high, consider using a different fluorophore in the red or far-red spectrum. |
| Non-specific Secondary Antibody Binding | Include a control where the primary antibody is omitted to check for non-specific binding of the secondary antibody.[10] Ensure the secondary antibody is raised against the host species of the primary antibody. |
| Inadequate Blocking | Increase the blocking time and/or the concentration of the blocking agent (e.g., normal serum from the same species as the secondary antibody). |
Chromatin Immunoprecipitation (ChIP)
Issue: Low yield of immunoprecipitated DNA.
| Potential Cause | Recommended Solution |
| Inefficient Immunoprecipitation | Ensure the antibody is validated for ChIP applications. Use a sufficient amount of antibody and chromatin. Optimize the incubation time and temperature for the antibody-chromatin binding step. |
| Inefficient Cross-linking or Sonication | Optimize the duration of formaldehyde cross-linking. Ensure sonication is optimized to yield chromatin fragments in the desired size range (typically 200-1000 bp). |
| Poor Antibody Quality | Not all antibodies that work in other applications are suitable for ChIP. Use a ChIP-validated antibody whenever possible. |
Issue: High background in no-antibody (IgG) control.
| Potential Cause | Recommended Solution |
| Non-specific Binding to Beads | Pre-clear the chromatin with protein A/G beads before the immunoprecipitation step. |
| Insufficient Washing | Increase the number of wash steps and use stringent wash buffers to remove non-specifically bound chromatin. |
| Contamination | Ensure a clean working environment and use filter tips to prevent cross-contamination. |
Quantitative PCR (qPCR)
Issue: Inconsistent or low amplification of target genes.
| Potential Cause | Recommended Solution |
| Poor Primer Design | Design primers with optimal melting temperatures and GC content. Check for potential primer-dimer formation and non-specific amplification using melt curve analysis. |
| PCR Inhibition | Ensure the purified DNA from the ChIP or RNA from knockdown experiments is free of inhibitors (e.g., ethanol, salts).[11] |
| Low Target Abundance | The target gene may be expressed at a very low level. Increase the amount of template DNA/cDNA in the reaction. |
Issue: High variability between technical replicates.
| Potential Cause | Recommended Solution |
| Pipetting Errors | Use calibrated pipettes and be careful with pipetting small volumes. Prepare a master mix for all reactions to minimize variability. |
| Poorly Mixed Reagents | Ensure all components of the qPCR reaction are thoroughly mixed before aliquoting. |
| Well-to-Well Temperature Variation | Ensure the qPCR plate is properly sealed and centrifuged before running the experiment. |
Quantitative Data Summary
Table 1: Example ChIP-qPCR Data Analysis for this compound-1 Binding to a Target Promoter
| Sample | Average Ct Value | ΔCt (Normalized to Input) | % Input | Fold Enrichment over IgG |
| BNC1 IP | 25.5 | 3.5 | 9.92% | 31.25 |
| IgG Control | 30.5 | 8.5 | 0.31% | 1.00 |
| Input (1%) | 22.0 | N/A | N/A | N/A |
| Calculations based on the percent input method.[12] |
Table 2: Example qPCR Data for a this compound Target Gene after siRNA-mediated Knockdown
| Sample | Target Gene Avg. Ct | Housekeeping Gene Avg. Ct | ΔCt | ΔΔCt | Fold Change (2^-ΔΔCt) |
| Control siRNA | 24.0 | 20.0 | 4.0 | 0.0 | 1.0 |
| This compound siRNA | 26.5 | 20.0 | 6.5 | 2.5 | 0.18 |
| A significant change in gene expression is generally considered to be a fold-change of greater than 2 or less than 0.5.[13] |
Experimental Protocols & Visualizations
General Experimental Workflow for ChIP
This compound-1 in TGF-β Signaling
This compound-2 and Interferon Signaling
References
- 1. genecards.org [genecards.org]
- 2. This compound-2 regulates extracellular matrix production and degradation | Life Science Alliance [life-science-alliance.org]
- 3. Human this compound 2 up-regulates a cascade set of interferon-stimulated genes with anti-cancerous properties in a lung cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BNC1 this compound zinc finger protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. BNC1 this compound zinc finger protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. LINC01305 recruits this compound 1 to act on G‐protein pathway suppressor 1 to promote esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Search for this compound Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Search for this compound target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. stjohnslabs.com [stjohnslabs.com]
- 11. Chromatin immunoprecipitation: optimization, quantitative analysis and data normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ChIP Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. genomique.iric.ca [genomique.iric.ca]
Validation & Comparative
A Comparative Analysis of the DNA Binding Motifs of Basonuclin 1 and 2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the DNA binding motifs of basonuclin 1 (BNC1) and this compound 2 (BNC2), two closely related zinc finger transcription factors with distinct roles in cellular processes. Understanding the nuances of their DNA binding preferences is crucial for elucidating their specific gene regulatory networks and for the development of targeted therapeutics.
Overview of this compound 1 and 2
This compound 1 and 2 are characterized by the presence of three pairs of C2H2-type zinc fingers, which mediate their interaction with DNA.[1][2] While sharing structural homology in their DNA binding domains, they exhibit different expression patterns and biological functions. BNC1 is predominantly found in the basal cells of stratified squamous epithelia and in reproductive germ cells, where it is implicated in the regulation of keratinocyte proliferation and ribosomal RNA (rRNA) transcription.[2][3] In contrast, BNC2 has a much broader tissue distribution and is thought to be involved in the nuclear processing of mRNA and the regulation of the extracellular matrix.[2][4]
Comparison of DNA Binding Motifs
Experimental evidence, primarily from DNase I footprinting assays, has led to the characterization of the DNA binding motif for this compound 1. For this compound 2, while a distinct consensus motif has not been defined, studies have shown its ability to bind to at least one of the known this compound 1 binding sites, suggesting a degree of overlap in their target sequences.[4][5]
Quantitative Data on DNA Binding Motifs
| Feature | This compound 1 | This compound 2 |
| Consensus DNA Binding Motif | (A/G/C)G(C/T)G(G/A/T)C[1] | Not explicitly determined. Known to bind to the this compound 1 binding site on the rRNA gene promoter.[5] |
| Experimental Method | DNase I Footprinting, Chromatin Immunoprecipitation (ChIP)[1] | Electrophoretic Mobility Shift Assay (EMSA) with a known BNC1 binding site.[5] |
| Binding Affinity (Kd) | Not explicitly reported in the provided search results. | Not explicitly reported in the provided search results. |
| Number of Zinc Fingers | Three pairs (six fingers)[1] | Three pairs (six fingers)[5] |
Experimental Protocols
The determination of DNA binding motifs for transcription factors like this compound 1 and 2 relies on a variety of in vitro and in vivo techniques. Below are detailed methodologies for two key experiments cited in the characterization of their DNA binding properties.
DNase I Footprinting
This method is used to identify the specific DNA sequence to which a protein binds.
Principle: A DNA fragment end-labeled with a radioactive isotope is incubated with the DNA-binding protein of interest. The protein protects the DNA sequence it is bound to from digestion by DNase I, an endonuclease that cleaves DNA. When the resulting DNA fragments are separated by size on a gel, the protected region appears as a "footprint" - a gap in the ladder of DNA fragments.
Detailed Protocol:
-
Probe Preparation: A DNA fragment (typically 100-500 bp) containing the putative binding site is labeled at one end with 32P. This is often achieved by using a 32P-labeled primer in a PCR reaction or by end-labeling a restriction fragment using T4 polynucleotide kinase and [γ-32P]ATP. The labeled probe is then purified.
-
Binding Reaction: The end-labeled DNA probe is incubated with varying concentrations of the purified this compound protein (or a nuclear extract containing it) in a binding buffer. The buffer conditions (salt concentration, pH, and temperature) are optimized to allow for specific protein-DNA interaction. A control reaction without the protein is always included.
-
DNase I Digestion: A low concentration of DNase I is added to the binding reactions and the control. The digestion is allowed to proceed for a short period to ensure that on average, each DNA molecule is cut only once. The reaction is stopped by the addition of a stop solution, typically containing EDTA to chelate the Mg2+ required for DNase I activity.
-
Analysis: The DNA fragments are purified and then separated by size on a denaturing polyacrylamide sequencing gel. The gel is dried and exposed to X-ray film or a phosphorimager screen. The location of the protein binding site is identified by the "footprint," which is a region of the gel where no DNA fragments are observed in the protein-containing lanes compared to the control lane.[6][7][8]
Chromatin Immunoprecipitation (ChIP)
ChIP is a powerful technique used to identify the genomic regions where a specific protein is bound in vivo.
Principle: Cells are treated with a cross-linking agent (e.g., formaldehyde) to covalently link proteins to the DNA they are bound to. The chromatin is then sheared into small fragments. An antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes. The cross-links are then reversed, and the associated DNA is purified and identified, often by sequencing (ChIP-seq).
Detailed Protocol:
-
Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA. The reaction is then quenched.
-
Chromatin Preparation: The cells are lysed, and the nuclei are isolated. The chromatin is then fragmented into smaller pieces (typically 200-1000 bp) by sonication or enzymatic digestion (e.g., with micrococcal nuclease).
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the this compound protein. The antibody-protein-DNA complexes are then captured using protein A/G-coated magnetic beads.
-
Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The protein-DNA complexes are then eluted from the beads.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the proteins are degraded by proteinase K. The DNA is then purified.
-
Analysis: The purified DNA can be analyzed by various methods. In ChIP-seq, the DNA fragments are sequenced, and the reads are mapped to the genome to identify the protein's binding sites.[9][10][11]
Visualizing the Comparison
The following diagrams illustrate the key aspects of this compound DNA binding and the experimental workflow for its characterization.
Caption: Comparison of this compound 1 and 2 DNA binding motifs.
Caption: Workflow for determining DNA binding motifs.
References
- 1. Search for this compound Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Basonuclins 1 and 2, whose genes share a common origin, are proteins with widely different properties and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Basonuclin2, a DNA-binding zinc-finger protein expressed in germ tissues and skin keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNase I footprinting [gene.mie-u.ac.jp]
- 7. oncology.wisc.edu [oncology.wisc.edu]
- 8. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]
- 9. Design and analysis of ChIP-seq experiments for DNA-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ChIP-seq easily maps protein-DNA interactions, even in small cell populations - Behind the Bench [thermofisher.com]
- 11. Role of ChIP-seq in the discovery of transcription factor binding sites, differential gene regulation mechanism, epigenetic marks and beyond - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Basonuclin 1 and 2 in Keratinocytes: Unraveling Functional Divergence
For researchers, scientists, and drug development professionals, understanding the nuanced roles of homologous proteins is critical for elucidating cellular mechanisms and identifying potential therapeutic targets. This guide provides an in-depth comparison of basonuclin 1 (BNC1) and this compound 2 (BNC2), two closely related zinc finger proteins with distinct yet overlapping functions in keratinocytes.
This compound 1 and 2, despite sharing a common evolutionary origin and structural motifs, exhibit significant functional differences in keratinocytes, particularly concerning their subcellular localization, tissue-specific expression, and primary molecular roles. While BNC1 is predominantly associated with maintaining the proliferative potential of basal keratinocytes, BNC2 has a broader expression pattern and is implicated in post-transcriptional regulation and potentially oncogenesis.
Comparative Overview of this compound 1 and 2 in Keratinocytes
| Feature | This compound 1 (BNC1) | This compound 2 (BNC2) |
| Tissue Distribution | Largely confined to the basal cells of stratified squamous epithelia and reproductive germ cells.[1][2][3][4] | Found in virtually every cell type, exhibiting a much wider tissue distribution.[1][2][4] |
| Epidermal Localization | Primarily in the nuclei of basal layer keratinocytes.[1][5] | Present in the nuclei of all epidermal layers.[1] |
| Subcellular Localization | Can shuttle between the nucleus and cytoplasm; nuclear localization is linked to cell proliferation.[1][2][6] | Exclusively confined to the nucleus, where it co-localizes with SC35 in nuclear speckles.[1][2] |
| Primary Function in Keratinocytes | Maintenance of proliferative capacity and prevention of terminal differentiation.[5][7][8] | Implicated in nuclear processing of mRNA; overexpression promotes proliferation.[1][2][9] |
| Interaction with rRNA Genes | Acts as a transcription factor for ribosomal RNA (rRNA) genes, binding to the rRNA gene promoter.[1][6][10] | Also capable of binding to the rRNA gene promoter.[11][12] |
| Association with Cancer | Not directly implicated as an oncogene. | Overexpression may contribute to basal cell carcinoma tumorigenesis.[9] |
Detailed Functional Analysis
This compound 1: The Guardian of the Basal State
This compound 1 is intricately linked to the proliferative state of keratinocytes residing in the basal layer of the epidermis.[3][5] Its expression is a key indicator of a keratinocyte's ability to multiply, and its disappearance is correlated with the onset of terminal differentiation and the loss of colony-forming ability.[5][7][8] A primary molecular function of BNC1 is its role as a transcription factor for rRNA genes, essential for ribosome biogenesis and, consequently, cell growth and proliferation.[1][6][10] While predominantly nuclear in proliferating cells, BNC1 can translocate to the cytoplasm, suggesting a regulated mechanism of action.[1][6]
This compound 2: A Multifaceted Nuclear Player
In contrast to the restricted expression of its paralog, this compound 2 is ubiquitously expressed across various cell types and throughout all layers of the epidermis.[1][4] Its strict nuclear localization and concentration in nuclear speckles strongly suggest a role in mRNA processing, a critical step in gene expression.[1][2] Although BNC2 can also bind to the rRNA gene promoter, its functional significance in this context is less established than that of BNC1.[11][12] Notably, studies have shown that overexpression of BNC2 in keratinocytes can drive proliferation and may inhibit terminal differentiation, hinting at a potential role in skin cancer development, particularly basal cell carcinoma.[9]
Experimental Methodologies
The functional characterization of BNC1 and BNC2 in keratinocytes has been achieved through a combination of molecular and cellular biology techniques.
Immunofluorescence and Immunohistochemistry: These techniques have been pivotal in determining the distinct subcellular and tissue-level localization of BNC1 and BNC2. Cultured keratinocytes or skin sections are fixed, permeabilized, and incubated with specific primary antibodies against BNC1 or BNC2, followed by fluorescently labeled secondary antibodies for visualization by microscopy. Co-staining with nuclear markers (like DAPI) and markers for nuclear speckles (like SC35) has revealed the differential localization of the two proteins.[1]
Northern Blot and in situ Hybridization: These methods have been employed to analyze the expression levels of BNC1 and BNC2 mRNA in keratinocytes under different conditions, such as during induced differentiation. This has been crucial in establishing the link between the downregulation of BNC1 expression and the onset of terminal differentiation.[5]
Chromatin Immunoprecipitation (ChIP): ChIP assays have been instrumental in confirming the direct binding of basonuclins to the promoter regions of their target genes, most notably the rRNA genes. In this technique, protein-DNA complexes in keratinocytes are cross-linked, the chromatin is sheared, and antibodies specific to BNC1 or BNC2 are used to immunoprecipitate the protein along with its bound DNA. The associated DNA is then purified and identified by PCR or sequencing.
Gene Overexpression and Knockdown Studies: To elucidate the functional consequences of altered this compound levels, researchers have utilized techniques to overexpress or knockdown BNC1 and BNC2 in cultured keratinocytes. Overexpression is typically achieved by transfecting cells with expression vectors containing the BNC1 or BNC2 cDNA. Knockdown can be accomplished using RNA interference (RNAi) technologies like siRNA or shRNA. The effects of these manipulations on cell proliferation, differentiation markers, and other cellular processes are then assessed.[9]
Signaling and Functional Relationships
The distinct roles of BNC1 and BNC2 in keratinocyte biology can be visualized through their differing localizations and proposed functions.
References
- 1. Basonuclins 1 and 2, whose genes share a common origin, are proteins with widely different properties and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Basonuclins 1 and 2, whose genes share a common origin, are proteins with widely different properties and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a keratinocyte protein with multiple paired zinc fingers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound 2: an extremely conserved homolog of the zinc finger protein this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Association of this compound with ability of keratinocytes to multiply and with absence of terminal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. rupress.org [rupress.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound Regulates a Subset of Ribosomal RNA Genes in HaCaT Cells | PLOS One [journals.plos.org]
- 11. Identification of Basonuclin2, a DNA-binding zinc-finger protein expressed in germ tissues and skin keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Basonuclin vs. UBF1: A Comparative Guide to their Rivalry at the Ribosomal DNA Promoter
For researchers, scientists, and drug development professionals, understanding the intricate regulation of ribosomal RNA (rRNA) gene transcription is paramount. This guide provides a detailed comparison of two key transcription factors, Basonuclin 1 (BNC1) and Upstream Binding Factor 1 (UBF1), and their competitive and potentially distinct roles in binding to the ribosomal DNA (rDNA) promoter.
The synthesis of rRNA by RNA Polymerase I (Pol I) is the rate-limiting step in ribosome biogenesis and is tightly linked to cell growth and proliferation. Both this compound and UBF1 are crucial players in this process, binding to the rDNA promoter and influencing transcriptional activity. While their binding sites overlap, suggesting a direct competition, emerging evidence points towards a more nuanced regulatory mechanism.[1][2]
Binding to the rDNA Promoter: Competition or Segregation?
This compound, a zinc finger protein, and UBF1, a high-mobility group (HMG)-box protein, both exhibit specific affinity for the rDNA promoter.[1][3] this compound's high-affinity binding site has been shown to overlap with a binding site for UBF1, leading to the hypothesis that these two factors may compete for promoter occupancy.[2] This competitive binding could provide a mechanism for cell-type-specific regulation of rRNA synthesis, as this compound is predominantly expressed in keratinocytes and reproductive germ cells, while UBF1 is more ubiquitously expressed.[1]
However, compelling evidence suggests that the story is more complex. Studies have revealed that this compound and UBF1 may preferentially bind to different subsets of rDNA promoter variants, distinguished by single nucleotide polymorphisms (SNPs).[2] This suggests a model where, instead of direct competition on all rDNA genes, this compound and UBF1 may regulate distinct pools of rRNA genes.
Furthermore, immunoprecipitation studies have shown that this compound is part of a complex that includes subunits of Pol I, but not UBF1.[2] Consistent with this, the knockdown of this compound impairs the association of Pol I with the rDNA promoter but does not affect the binding of UBF1.[2] This indicates that they may function in separate, non-interacting transcriptional complexes.
Quantitative Data Summary
| Feature | This compound 1 (BNC1) | Upstream Binding Factor 1 (UBF1) |
| DNA Binding Domain | Three pairs of C2H2 zinc fingers[4] | Multiple HMG boxes[3] |
| rDNA Promoter Binding Site | Upstream Control Element (UCE) and Core Element[1][5] | Upstream Control Element (UCE) and Core Element[3] |
| Binding Site Overlap | Yes, high-affinity this compound site overlaps with UBF1 site[2] | Yes, overlaps with a high-affinity this compound site[2] |
| Binding to Promoter Subsets | May bind to a specific subset of rDNA promoters based on SNPs[2] | May bind to a different subset of rDNA promoters based on SNPs[2] |
| Complex Formation | Forms a complex with RNA Polymerase I subunits[2] | Forms a cooperative complex with SL1[6][7][8] |
| Interaction with Each Other | Not found in a complex with UBF1[2] | Not found in a complex with this compound[2] |
| Effect of Knockdown | Impairs Pol I association with the rDNA promoter[2] | Does not appear to be affected by this compound knockdown[2] |
Differential Regulation of this compound and UBF1 Activity
The binding of both this compound and UBF1 to the rDNA promoter is under tight cellular control, primarily through post-translational modifications.
Regulation of this compound by Phosphorylation
The subcellular localization of this compound, and therefore its access to the rDNA promoter, is regulated by phosphorylation. Phosphorylation of a key serine residue, Ser-541, located C-terminal to its nuclear localization signal (NLS), promotes the retention of this compound in the cytoplasm.[9][10] Dephosphorylation of this site allows for its translocation into the nucleus, where it can bind to the rDNA promoter and regulate transcription. While the specific kinase responsible for Ser-541 phosphorylation is not yet definitively identified, the sequence context suggests a possible role for proline-directed kinases.[11]
Caption: Regulation of this compound localization by phosphorylation.
Regulation of UBF1 by Phosphorylation and Cooperative Binding
UBF1 activity is also modulated by phosphorylation, which can influence its DNA binding affinity.[3] A key aspect of UBF1 function is its cooperative binding to the rDNA promoter with the transcription factor SL1.[6][7][8] This cooperative interaction is essential for the recruitment of the Pol I pre-initiation complex and the subsequent activation of transcription.
Caption: Cooperative binding of UBF1 and SL1 to the rDNA promoter.
Experimental Protocols
To experimentally investigate the competitive or differential binding of this compound and UBF1 to the rDNA promoter, several key techniques can be employed.
Chromatin Immunoprecipitation (ChIP)-qPCR
This technique allows for the quantification of the in vivo association of a specific protein with a specific genomic region.
Methodology:
-
Cross-linking: Treat cells (e.g., human keratinocytes) with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with antibodies specific to either this compound or UBF1. As a negative control, use a non-specific IgG antibody.
-
Immune Complex Capture: Precipitate the antibody-protein-DNA complexes using protein A/G-conjugated magnetic beads.
-
Washing: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.
-
DNA Purification: Purify the DNA from the eluted material.
-
qPCR Analysis: Use quantitative PCR with primers specific for the rDNA promoter to quantify the amount of promoter DNA co-immunoprecipitated with this compound and UBF1. Results are typically expressed as a percentage of the input chromatin.
Caption: Workflow for Chromatin Immunoprecipitation (ChIP)-qPCR.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is an in vitro technique used to study protein-DNA interactions. A competitive EMSA can be used to assess whether this compound and UBF1 compete for binding to the same DNA sequence.[12][13]
Methodology:
-
Probe Preparation: Synthesize and label a short DNA probe (30-50 bp) corresponding to the region of the rDNA promoter where this compound and UBF1 binding sites overlap. The probe is typically end-labeled with a radioisotope (e.g., 32P) or a fluorescent dye.[14]
-
Binding Reactions: Set up a series of binding reactions.
-
Lane 1 (Probe only): Labeled probe without any protein.
-
Lane 2 (this compound + Probe): Labeled probe with a fixed amount of purified this compound.
-
Lane 3 (UBF1 + Probe): Labeled probe with a fixed amount of purified UBF1.
-
Competition Lanes: Labeled probe with a fixed amount of one protein (e.g., this compound) and increasing amounts of the other protein (e.g., UBF1) as a competitor.
-
Specificity Control: A reaction including a large excess of unlabeled ("cold") specific probe to demonstrate the specificity of the binding.
-
-
Electrophoresis: Separate the binding reactions on a non-denaturing polyacrylamide gel. Protein-DNA complexes will migrate slower than the free, unbound probe.
-
Detection: Visualize the bands by autoradiography (for radioactive probes) or fluorescence imaging. A decrease in the band representing the this compound-DNA complex with increasing concentrations of UBF1 would indicate competition.
Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA).
In Vitro Transcription Assay
This assay measures the amount of RNA produced from a DNA template in a controlled, cell-free system. It can be used to determine the functional consequences of this compound and UBF1 binding on rDNA transcription.[15]
Methodology:
-
Template Preparation: Prepare a linear DNA template containing the rDNA promoter followed by a reporter gene sequence of a defined length.
-
Reaction Setup: Assemble transcription reactions containing the DNA template, RNA Polymerase I, and all four ribonucleoside triphosphates (rNTPs), one of which is labeled (e.g., [α-32P]UTP).
-
Addition of Transcription Factors: To different reaction tubes, add:
-
No additional factors (basal transcription).
-
Purified this compound.
-
Purified UBF1.
-
Both this compound and UBF1.
-
-
Transcription: Incubate the reactions at 30°C to allow transcription to occur.
-
RNA Purification: Stop the reactions and purify the newly synthesized RNA transcripts.
-
Analysis: Separate the RNA products by denaturing polyacrylamide gel electrophoresis and visualize by autoradiography. The intensity of the band corresponding to the full-length transcript is proportional to the transcriptional activity.
Caption: Workflow for In Vitro Transcription Assay.
Conclusion
The relationship between this compound and UBF1 at the rDNA promoter is not one of simple competition. While their binding sites overlap, evidence suggests they may regulate different subsets of rDNA genes and function in distinct transcriptional complexes. This compound's activity is controlled by its phosphorylation-dependent subcellular localization, whereas UBF1's function relies on cooperative interactions with SL1. This differential regulation likely allows for fine-tuning of ribosome biogenesis in a cell-type-specific and context-dependent manner. Future studies employing quantitative techniques are needed to fully elucidate the binding kinetics and potential for competitive interactions on specific rDNA promoter variants.
References
- 1. This compound, a zinc finger protein of keratinocytes and reproductive germ cells, binds to the rRNA gene promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound regulates a subset of ribosomal RNA genes in HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactome | UBF-1 Binds rDNA Promoter [reactome.org]
- 4. This compound: a keratinocyte protein with multiple paired zinc fingers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Search for this compound Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ribosomal DNA promoter recognition is determined in vivo by cooperation between UBTF1 and SL1 and is compromised in the UBTF-E210K neuroregression syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Ribosomal DNA promoter recognition is determined in vivo by cooperation between UBTF1 and SL1 and is compromised in the UBTF-E210K neuroregression syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nuclear localization of this compound in human keratinocytes and the role of phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nuclear localization of this compound in human keratinocytes and the role of phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Basonuclins 1 and 2, whose genes share a common origin, are proteins with widely different properties and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DNA-Protein Interactions/Band Shift Assay Protocols [protocol-online.org]
- 13. Transcription Factor mapping and prediction | CMB-UNITO [cmb.i-learn.unito.it]
- 14. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Basonuclin-1 and p63 in Epithelial Development
An essential guide for researchers, scientists, and drug development professionals delineating the distinct and overlapping roles of the transcription factors basonuclin-1 and p63 in the intricate process of epithelial morphogenesis and homeostasis.
This guide provides an objective comparison of this compound-1 (BNC1) and the tumor protein p63, two key regulators of epithelial development. While both are critical for the proper formation and maintenance of stratified epithelia, they operate at different hierarchical levels and possess unique functional specificities. p63 acts as a master regulator, essential for the initiation of the entire stratification program, while this compound-1 functions as a downstream effector, primarily involved in maintaining the proliferative capacity of basal keratinocytes. A pivotal aspect of their relationship is the direct transcriptional regulation of BNC1 by p63, placing this compound-1 firmly within the p63-driven genetic network.
Core Functional Comparison
| Feature | p63 | This compound-1 (BNC1) |
| Primary Role | Master regulator of epithelial stratification; essential for both initiation of stratification and maintenance of basal cell proliferative potential.[1] | Zinc finger transcription factor associated with the proliferative ability of basal keratinocytes and germ cells.[2] |
| Expression Pattern | Predominantly in the basal layer of stratified epithelia, including the epidermis.[1] ΔNp63 is the major isoform in keratinocytes.[3] | Found in proliferative basal keratinocytes of stratified squamous epithelia and germ cells; disappears when cells become post-mitotic.[2] |
| Knockout Phenotype | Complete absence of stratified epithelia; p63-null mice lack epidermis, which remains a single layer of cells, and have severe developmental defects, including truncated limbs.[1] | This compound-null mutation in mouse corneal epithelium leads to a thinner epithelium with reduced cell numbers and impaired proliferation.[4] |
| Transcriptional Regulation | Regulates a vast network of genes involved in cell adhesion, differentiation, proliferation, and apoptosis.[5] | Directly regulated by p63.[6] Also regulates genes involved in both RNA Polymerase I (ribosomal RNA) and RNA Polymerase II transcription.[7] |
| Key Isoforms | TAp63 and ΔNp63 isoforms, with ΔNp63 being crucial for epidermal development.[3] | Not applicable. |
Quantitative Data Summary
Table 1: Phenotypic Consequences of Gene Depletion
| Gene | Model System | Experimental Approach | Key Quantitative Finding(s) | Reference |
| p63 | Organotypic human epidermis | siRNA-mediated knockdown | Reduction in mitotic index to ~33% of control tissue. Severe tissue hypoplasia and inhibition of stratification and differentiation. | [8] |
| This compound-1 | Bnc1-null mouse cornea | Gene knockout | 17% reduction in corneal epithelial cell number. Average Ki67-positive cells per section reduced from 181±17 (wild-type) to 135±25 (knockout). | [4] |
| This compound-1 | HaCaT keratinocytes | siRNA-mediated knockdown | ~25% reduction in the association of RNA Polymerase I subunit RPA194 with the rDNA promoter. | [7] |
Table 2: Comparison of Genome-Wide Binding Targets
| Factor | Cell Type | Method | Number of Target Genes/Sites | Key Target Gene Categories | Reference |
| p63 | Human Keratinocytes | ChIP-seq | >2,800 genes (>2,000 genomic sites) | Cell adhesion (e.g., P-cadherin), differentiation (e.g., KRT14), proliferation (e.g., p21), signaling (e.g., JAG1). | [5] |
| p63 | Mouse & Human Keratinocytes | ChIP-seq | 4,870 (mouse), 9,304 (human), with a common core of 3,065 orthologs. | Development, cell differentiation, cell adhesion. | [6] |
| This compound-1 | Human Keratinocytes (HaCaT) | Computational model + ChIP | Not specified genome-wide. | Ribosomal RNA genes, chromatin structure, transcription, cell-cell junction (e.g., connexin 43, E-cadherin), signal transduction. | [7] |
Signaling Pathways and Logical Relationships
The relationship between p63 and this compound-1 is hierarchical. p63, a master regulator, directly binds to the promoter of the BNC1 gene to activate its transcription. This compound-1 then contributes to maintaining the proliferative state of basal keratinocytes, in part by regulating the transcription of ribosomal RNA genes, which is essential for protein synthesis and cell growth.
Caption: p63 directly activates this compound-1 expression to promote proliferation.
Experimental Protocols
Protocol 1: Chromatin Immunoprecipitation (ChIP) for p63 in Primary Human Keratinocytes
This protocol is adapted from methodologies used in genome-wide p63 binding studies.[9][10]
-
Cell Culture and Crosslinking:
-
Culture primary human epidermal keratinocytes in Keratinocyte Growth Medium (KGM).
-
For differentiation studies, induce differentiation by contact inhibition and removal of growth factors. Collect cells at desired time points (e.g., day 0, 2, 4, 7).[9]
-
Crosslink protein-DNA complexes by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10-15 minutes at room temperature.
-
Quench the reaction by adding glycine (B1666218) to a final concentration of 0.125 M.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash cells with ice-cold PBS and harvest.
-
Lyse cells using a detergent-based lysis buffer containing protease inhibitors.
-
Isolate nuclei and resuspend in a nuclear lysis buffer.
-
Shear chromatin to an average length of 200-1000 bp using sonication. The optimal sonication conditions must be empirically determined for the specific cell type and equipment.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G magnetic beads to reduce non-specific binding.
-
Incubate the pre-cleared chromatin overnight at 4°C with a specific p63 antibody (e.g., H129, Santa Cruz) or a negative control IgG.[10]
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins.
-
-
Elution and Reverse Crosslinking:
-
Elute the complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
-
Reverse the formaldehyde crosslinks by incubating at 65°C for 4-5 hours in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Analysis:
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
The resulting DNA can be analyzed by qPCR for specific loci or used to prepare libraries for high-throughput sequencing (ChIP-seq).
-
Caption: Workflow for Chromatin Immunoprecipitation (ChIP).
Protocol 2: Generation of a this compound-1 Conditional Knockout Mouse
This protocol outlines the general strategy for creating a conditional-null mouse model for this compound-1, as described in the literature.[11][12]
-
Targeting Vector Construction:
-
Isolate a genomic clone of the this compound-1 (Bnc1) gene from a genomic library.
-
Using homologous recombination-based techniques (e.g., ET recombination), construct a targeting vector.
-
Flank a critical exon (e.g., exon 4, which contains sequences for zinc fingers and the nuclear localization signal) with two loxP sites.[11]
-
Incorporate a selection cassette (e.g., neomycin resistance) flanked by FRT sites for later removal.
-
-
ES Cell Targeting:
-
Electroporate the linearized targeting vector into embryonic stem (ES) cells (e.g., from a 129/Sv strain).
-
Select for successfully electroporated cells using an appropriate antibiotic (e.g., G418 for neomycin resistance).
-
Screen resistant ES cell colonies for correct homologous recombination using Southern blotting and PCR with probes external to the targeting vector arms.
-
-
Generation of Chimeric Mice:
-
Inject correctly targeted ES cell clones into blastocysts from a different mouse strain (e.g., C57BL/6).
-
Transfer the injected blastocysts into pseudopregnant female mice.
-
Identify chimeric offspring, typically by coat color contribution from both the ES cell and blastocyst strains.
-
-
Germline Transmission and Breeding:
-
Breed high-percentage male chimeras with wild-type females to test for germline transmission of the targeted allele.
-
Genotype the offspring by PCR and/or Southern blot to identify heterozygotes carrying the "floxed" (flanked by loxP) allele.
-
Breed heterozygous mice to generate homozygous floxed (Bnc1 fl/fl) mice. These mice should be phenotypically normal.
-
-
Conditional Knockout:
-
To achieve tissue-specific knockout, cross the Bnc1 fl/fl mice with a transgenic mouse line that expresses Cre recombinase under the control of a tissue-specific promoter (e.g., K14-Cre for epidermis).
-
In the offspring that inherit both the floxed Bnc1 alleles and the Cre transgene, the Cre recombinase will excise the loxP-flanked exon, leading to a null allele specifically in the target tissue.
-
Conclusion
The relationship between p63 and this compound-1 exemplifies the multi-layered transcriptional control governing epithelial development. p63 functions as a foundational "master switch" that is indispensable for an epithelial cell to commit to a stratified fate.[1] Its vast network of target genes orchestrates a complex program of proliferation, adhesion, and differentiation. Within this network, this compound-1 acts as a crucial downstream effector. The direct activation of BNC1 by p63 ensures that as the stratification program is initiated, the proliferative engine of the basal layer is maintained.[6] this compound-1's unique role in regulating ribosomal RNA synthesis highlights a mechanism by which p63 can couple developmental fate decisions with the metabolic capacity required for cell growth.[7] For researchers, understanding this hierarchical p63-BNC1 axis is critical for dissecting the mechanisms of both normal epithelial homeostasis and pathologies such as ectodermal dysplasias and squamous cell carcinomas. For drug development, targeting p63 is challenging due to its widespread importance, but modulating downstream effectors like this compound-1 could offer a more nuanced approach to controlling hyperproliferative epithelial disorders.
References
- 1. p63 regulates proliferation and differentiation of developmentally mature keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a zinc finger protein associated with epithelial expansion and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcription factor p63 bookmarks and regulates dynamic enhancers during epidermal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Novel p63 target genes involved in paracrine signaling and keratinocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound Regulates a Subset of Ribosomal RNA Genes in HaCaT Cells | PLOS One [journals.plos.org]
- 8. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - RU [thermofisher.com]
- 9. GEO Accession viewer [ncbi.nlm.nih.gov]
- 10. Genome-wide p63-regulated gene expression in differentiating epidermal keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Generation of conditional knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Basonuclin-TAF7L Interaction in Spermatogenesis
A Guide for Researchers and Drug Development Professionals
The intricate process of spermatogenesis is governed by a precise cascade of gene expression, orchestrated by a host of transcription factors and co-regulators. Among these, the zinc finger protein Basonuclin 1 (BNC1) and the TATA-box binding protein-associated factor 7-like (TAF7L) have emerged as critical players. This guide provides a comparative analysis of the BNC1-TAF7L interaction, its role in male germ cell development, and how it compares to other key protein interactions within this pathway, supported by experimental data and detailed methodologies.
The BNC1-TAF7L Interaction: A Key Regulator in Spermatogenesis
This compound 1 (BNC1) is a transcription factor known to be expressed in proliferative keratinocytes and, crucially, in gametogenic cells[1][2]. TAF7L, a paralogue of the general transcription factor TAF7, is a germ cell-specific component of the core promoter complex required for tissue-specific gene transcription[3][4].
Biochemical analyses have confirmed a direct interaction between BNC1 and TAF7L. Studies have shown that BNC1 associates with TAF7L both in vitro and in testis extracts[1]. This interaction is predominantly nuclear, and together they form a complex that is essential for the proper expression of numerous spermatogenesis-related genes[1][5]. A truncation mutation in BNC1 has been shown to disable the nuclear translocation of the BNC1/TAF7L complex, leading to disturbed gene expression and testicular premature aging[1][5].
The BNC1/TAF7L complex is believed to cooperatively bind to the promoters of target genes to regulate their transcription[1]. This is supported by Chromatin Immunoprecipitation sequencing (ChIP-seq) data showing co-localization of BNC1 and TAF7L at the promoter sites of key spermatogenic genes like Klhl10, Tex14, and Spatc1[1].
Comparative Analysis with Other Spermatogenesis-Specific Interactions
The function of the BNC1-TAF7L complex can be better understood by comparing it with other vital protein interactions in spermatogenesis.
-
TAF7L and TRF2: TAF7L also collaborates with another core promoter recognition factor, TBP-related factor 2 (TRF2). This interaction is crucial for regulating the transcription of postmeiotic genes[3][6]. Biochemical studies have demonstrated that TAF7L associates with TRF2 both in vitro and in the testis[3][6][7]. The functional significance of this partnership is underscored by the phenotypic similarities between Taf7l and Trf2 knockout mice, both of which exhibit postmeiotic arrest in spermiogenesis[3][6]. This suggests that TAF7L can participate in distinct transcriptional complexes to regulate different stages of spermatogenesis.
-
TAF7L vs. TAF7: TAF7L is a paralogue of the ubiquitously expressed TAF7. Their intracellular localization is dynamically regulated during male germ-cell differentiation. TAF7L is cytoplasmic in spermatogonia and early spermatocytes but translocates to the nucleus in pachytene spermatocytes and round spermatids[4]. In contrast, TAF7 is nuclear in earlier stages and appears absent in round spermatids[4]. This differential localization and expression pattern suggest that TAF7L may replace TAF7 in the TFIID complex to modulate a specific transcriptional program during spermatogenesis[4].
Quantitative Data Summary
The following tables summarize key quantitative data from studies on BNC1 and TAF7L, providing a basis for objective comparison.
Table 1: Gene Expression Changes in Mutant Testes
| Gene | Model | Fold Change (Mutant vs. WT) | Experimental Method | Reference |
| Down-regulated | ||||
| Klhl10 | Bnc1T/T | Significantly Decreased | RT-qPCR | [5] |
| Tssk3 | Bnc1T/T | Significantly Decreased | RT-qPCR | [5] |
| Prm1/2 | Bnc1T/T | Significantly Decreased | RT-qPCR | [5] |
| Tex14 | Bnc1T/T | Significantly Decreased | RT-qPCR | [5] |
| Spatc1 | Bnc1T/T | Significantly Decreased | RT-qPCR | [5] |
| 726 genes | Taf7l-/Y | ≥ 3-fold decrease | mRNA-seq | [3][8] |
| Up-regulated | ||||
| 894 genes | Taf7l-/Y | ≥ 3-fold increase | mRNA-seq | [3][8] |
Table 2: ChIP-seq Data for TAF7L Binding
| Feature | Finding | Experimental Model | Reference |
| Total Significant Peaks | 10,352 | Wild-Type Testis | [9] |
| Proximity to TSS | 95% of peaks are within 1 kb of a Transcription Start Site (TSS) | Wild-Type Testis | [3][9] |
| Co-localization with Pol II | Almost all TAF7L peaks overlap with RNA Polymerase II peaks | Wild-Type Testis | [3][9] |
| Binding in Bnc1T/T | TAF7L binding at target promoters (Klhl10, Tssk3, Prm1/2, etc.) is significantly decreased | Bnc1T/T Testis | [1] |
Table 3: Phenotypic Comparison of Mutant Mice
| Phenotype | Taf7l-/Y Mice | Bnc1T/T Mice | Reference |
| Fertility | Sterile (after backcrossing) | Sub-fertile, progressive loss | [2][3][6] |
| Sperm Count | Sharply reduced | Declines with age | [2][4] |
| Sperm Motility | Significantly reduced | Declines with age | [2][4] |
| Testis Histology | Postmeiotic arrest at spermiogenesis stage 1 | Progressive germ cell loss | [2][3][6] |
Signaling and Experimental Diagrams
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key techniques used to study the BNC1-TAF7L interaction.
This protocol is adapted from methodologies used to demonstrate the in vivo interaction between BNC1 and TAF7L[1][5].
-
Lysate Preparation:
-
Harvest cells (e.g., HEK293T cells co-transfected with tagged BNC1 and TAF7L plasmids or CRL-2196 cells for endogenous proteins) or testis tissue.
-
Lyse cells/tissue in a suitable IP lysis buffer (e.g., containing 0.3 M NaCl and 0.1-0.2% NP-40) supplemented with protease inhibitors[5].
-
For tissue, homogenize and dounce to release nuclear proteins. For cellular co-IP, separate cytoplasmic and nuclear fractions if required[1].
-
Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1-2 hours at 4°C.
-
Incubate the pre-cleared lysate with a primary antibody against the "bait" protein (e.g., anti-BNC1 or anti-FLAG for tagged TAF7L) overnight at 4°C with gentle rotation. A negative control using a non-specific IgG of the same isotype is essential[5].
-
Add 30 µl of Protein A/G beads and incubate for an additional 2-4 hours at 4°C to capture the antibody-protein complexes[5].
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with wash buffer (e.g., buffer containing 0.3 M NaCl and 0.1% NP-40) to remove non-specifically bound proteins[5].
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Detection:
-
Separate the eluted proteins and input samples by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane for Western blotting.
-
Probe the membrane with primary antibodies against both the "bait" (e.g., BNC1) and the putative "prey" (e.g., TAF7L) proteins to confirm their co-precipitation[5].
-
This protocol is based on ChIP-seq experiments performed on mouse testes to identify TAF7L and BNC1 binding sites[3][5].
-
Chromatin Preparation:
-
Cross-link proteins to DNA by treating fresh testis tissue with formaldehyde.
-
Quench the cross-linking reaction with glycine.
-
Isolate nuclei and lyse them to release chromatin.
-
Shear the chromatin to an average size of 200-600 bp using sonication.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin overnight at 4°C with an antibody specific to the protein of interest (e.g., anti-BNC1 or anti-TAF7L). Use a rabbit IgG as a negative control[5].
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific chromatin.
-
Elute the chromatin from the beads.
-
-
DNA Purification and Sequencing:
-
Reverse the protein-DNA cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Prepare a sequencing library from the immunoprecipitated DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align sequenced reads to the reference genome.
-
Use peak-calling algorithms (e.g., MACS) to identify regions of significant enrichment (binding sites) compared to the IgG control[9].
-
Annotate peaks to nearby genes and perform motif analysis and functional enrichment analysis.
-
The Y2H system is a powerful genetic method to screen for protein-protein interactions in vivo[10][11].
-
Vector Construction:
-
Clone the coding sequence of the "bait" protein (e.g., BNC1) into a vector containing a DNA-binding domain (DBD), such as GAL4-DBD.
-
Clone the coding sequence of the "prey" protein (e.g., TAF7L) into a vector containing a transcriptional activation domain (AD), such as GAL4-AD.
-
-
Yeast Transformation and Mating:
-
Selection and Screening:
-
Plate the transformed yeast on selective media lacking specific nutrients (e.g., tryptophan and leucine) to select for cells containing both plasmids.
-
Plate the yeast on high-stringency selective media (e.g., lacking histidine and adenine) to screen for interactions. Interaction between the bait and prey proteins reconstitutes a functional transcription factor, driving the expression of reporter genes that allow growth on the selective media[12].
-
-
Verification:
-
Confirm positive interactions using a secondary reporter assay, such as a β-galactosidase (lacZ) colony-lift filter assay, which produces a blue color in the presence of an interaction[11].
-
Isolate the prey plasmid from positive clones and sequence the insert to identify the interacting protein.
-
References
- 1. This compound 1 deficiency causes testicular premature aging: BNC1 cooperates with TAF7L to regulate spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Taf7l cooperates with Trf2 to regulate spermiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Abnormal Sperm in Mice Lacking the Taf7l Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. pnas.org [pnas.org]
- 7. Taf7l cooperates with Trf2 to regulate spermiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Yeast Two-Hybrid: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Basonuclin-1 Knockout and Knockdown Phenotypes in Female Germ Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phenotypes resulting from basonuclin-1 (BNC1) gene knockout and knockdown, with a focus on female germline cells. BNC1 is a zinc-finger transcription factor crucial for the development and function of oocytes. Understanding the distinct and overlapping consequences of its complete ablation (knockout) versus partial suppression (knockdown) is vital for research into female infertility, primary ovarian insufficiency (POI), and developmental biology.
Phenotypic Comparison: Knockout vs. Knockdown
The primary phenotypes associated with BNC1 disruption manifest in ovarian function and oocyte viability. While both knockout and knockdown models lead to compromised fertility, they do so through mechanisms that result in observably distinct cellular and physiological outcomes.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on BNC1 knockout (via frameshift mutation) and oocyte-specific knockdown (via transgenic RNAi) mouse models.
Table 1: Fertility and Ovarian Phenotypes
| Parameter | BNC1 Knockout (Frameshift Mutant) | BNC1 Knockdown (Oocyte-Specific RNAi) | Control (Wild-Type) |
| Fertility | Infertile[1][2] | Sub-fertile[3][4] | Fertile |
| Serum FSH Level | Significantly Increased[1][2] | Not Reported | Normal |
| Ovary Size | Decreased[1][2] | Apparently Normal[4] | Normal |
| Follicle Number | Reduced[1][2] | Apparently Normal, some abnormal follicles[4] | Normal |
Table 2: Oocyte and Embryo Phenotypes
| Parameter | BNC1 Knockout (Frameshift Mutant) | BNC1 Knockdown (Oocyte-Specific RNAi) | Control (Wild-Type) |
| Oocyte Morphology | Oocyte ferroptosis[5] | ~60% with dark, granular cytoplasm[4] | Normal |
| Oocyte Maturation | Normal ovulation can occur[6] | Can mature to Metaphase II and be ovulated[3][4] | Normal |
| Embryonic Development | Premature follicular activation and atresia[5] | Fertilized eggs fail to develop beyond the 2-cell stage[3][4] | Normal development |
Key Signaling Pathways and Mechanisms
BNC1 exerts its influence through the regulation of fundamental cellular processes, including transcription and cell survival pathways.
Regulation of Transcription
BNC1 is a unique transcription factor that can interact with the promoters for both RNA Polymerase I (Pol I) and RNA Polymerase II (Pol II).[7] Its deficiency perturbs the transcription of both ribosomal RNA (rRNA), essential for ribosome biogenesis and protein synthesis, and a host of protein-coding genes.[3] This dual regulatory role underscores its importance in the transcriptionally active environment of a growing oocyte.
References
- 1. RNAi-Based Methods for Gene Silencing in Mouse Oocytes | Springer Nature Experiments [experiments.springernature.com]
- 2. columbia.edu [columbia.edu]
- 3. This compound: a novel mammalian maternal-effect gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. researchgate.net [researchgate.net]
- 6. Video: Generation of Genetically Modified Mice through the Microinjection of Oocytes [jove.com]
- 7. dodo.is.cuni.cz [dodo.is.cuni.cz]
Validating Basonuclin ChIP-seq Targets: A Comparative Guide to Reporter Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methods for validating basonuclin ChIP-seq targets, with a focus on the use of reporter assays. Experimental data and detailed protocols are provided to support the functional validation of this compound-regulated gene promoters.
This compound (BNC1) is a zinc finger transcription factor that plays a crucial role in regulating the proliferation and differentiation of keratinocytes and is involved in the transcription of ribosomal RNA (rRNA).[1] Identifying the direct target genes of this compound is essential for understanding its biological functions and its role in disease. Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique for identifying genome-wide binding sites of transcription factors like this compound. However, the validation of these putative binding sites is a critical step to confirm their functional relevance. While quantitative PCR (qPCR) is a common method for validating the enrichment of specific DNA sequences in a ChIP experiment, reporter assays provide a functional readout of a transcription factor's activity on a given promoter.
This guide will compare the use of reporter assays with other validation methods and provide detailed experimental protocols for both ChIP-seq and a generalized luciferase reporter assay for the functional validation of this compound target promoters.
Comparison of ChIP-seq Validation Methods
While ChIP-qPCR is a direct validation of the immunoprecipitation's success for a specific locus, it does not provide information about the functional consequence of the transcription factor binding. Reporter assays, on the other hand, can determine whether the binding of the transcription factor to a specific DNA sequence results in the activation or repression of gene expression.
| Validation Method | Principle | Information Provided | Advantages | Limitations |
| ChIP-qPCR | Quantitative PCR on ChIP-precipitated DNA to measure the enrichment of a specific DNA sequence. | Confirms the binding of the transcription factor to a specific genomic region in the cellular context of the ChIP experiment. | - Relatively quick and cost-effective.- Directly validates the ChIP result. | - Does not provide functional information (i.e., whether the binding activates or represses transcription).- Prone to biases shared with the initial ChIP experiment. |
| Reporter Assay (e.g., Luciferase) | Cloning a putative promoter region containing the transcription factor binding site upstream of a reporter gene (e.g., luciferase). The effect of the transcription factor on reporter gene expression is then measured. | Provides a functional readout of the transcription factor's activity on the specific promoter element. Can determine if the factor acts as an activator or repressor. | - Directly assesses the functional impact of the transcription factor binding.- Can be used to dissect the importance of specific binding motifs through site-directed mutagenesis. | - The cloned promoter fragment is removed from its native chromatin context, which can influence gene regulation.- Requires cloning and cell transfection, which can be more time-consuming than qPCR. |
| Electrophoretic Mobility Shift Assay (EMSA) | In vitro method to detect protein-DNA interactions. A labeled DNA probe containing the binding site is incubated with nuclear extract or purified protein, and the complex is resolved on a non-denaturing gel. | Confirms a direct physical interaction between the transcription factor and the specific DNA sequence. | - Provides evidence of a direct protein-DNA interaction.- Can be used to determine binding affinity. | - An in vitro technique that does not reflect the in vivo cellular environment (e.g., chromatin structure, presence of co-factors).- Can be technically challenging and requires radiolabeled or fluorescently labeled probes. |
Experimental Protocols
Chromatin Immunoprecipitation (ChIP) Protocol for this compound
This protocol is a generalized procedure for performing ChIP to identify this compound binding sites.
1. Cross-linking and Cell Harvesting:
-
Culture cells (e.g., HaCaT keratinocytes) to 80-90% confluency.
-
Add formaldehyde (B43269) to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubating for 5 minutes at room temperature.
-
Wash cells twice with ice-cold PBS.
-
Scrape cells into ice-cold PBS containing protease inhibitors and centrifuge to pellet.
2. Chromatin Preparation:
-
Resuspend the cell pellet in a lysis buffer (e.g., containing PIPES, Igepal CA-630, and protease inhibitors) and incubate on ice.
-
Dounce homogenize to release nuclei.
-
Pellet the nuclei by centrifugation and resuspend in a shearing buffer (e.g., containing SDS, EDTA, Tris-HCl, and protease inhibitors).
-
Sonicate the chromatin on ice to shear the DNA to an average fragment size of 200-600 bp. The optimal sonication conditions should be empirically determined.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
3. Immunoprecipitation:
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads.
-
Take an aliquot of the pre-cleared chromatin to serve as the "input" control.
-
Incubate the remaining chromatin overnight at 4°C with an anti-basonuclin antibody or a negative control IgG.
-
Add Protein A/G magnetic beads to the antibody-chromatin mixture and incubate to capture the immune complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
4. Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using an elution buffer (e.g., containing NaHCO3 and SDS).
-
Reverse the cross-links by adding NaCl and incubating at 65°C for several hours.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
5. DNA Purification:
-
Purify the DNA using a PCR purification kit or phenol:chloroform extraction followed by ethanol (B145695) precipitation.
-
The purified DNA can then be used for library preparation for ChIP-seq or for analysis by qPCR.
Luciferase Reporter Assay for Validation of a this compound Binding Site
This protocol describes a general procedure for validating a putative this compound binding site identified by ChIP-seq.
1. Cloning the Promoter Region:
-
Design PCR primers to amplify the putative this compound-responsive promoter region from genomic DNA. This region should contain the predicted this compound binding site(s). Include restriction enzyme sites in the primers for cloning.
-
Amplify the promoter region by PCR and clone it into a luciferase reporter vector (e.g., pGL3 or pGL4 series) upstream of the luciferase gene.
-
Sequence the construct to verify the insert and its orientation.
-
(Optional) Create a mutant construct where the this compound binding site is mutated using site-directed mutagenesis to serve as a negative control.
2. Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T or a relevant keratinocyte cell line) in a multi-well plate.
-
Co-transfect the cells with:
-
The luciferase reporter construct (either wild-type or mutant promoter).
-
An expression vector for this compound (if the cell line does not endogenously express it at a high level) or an empty vector control.
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter to normalize for transfection efficiency.
-
3. Luciferase Assay:
-
24-48 hours post-transfection, lyse the cells.
-
Measure the firefly luciferase activity and the Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency.
-
Compare the normalized luciferase activity in cells transfected with the wild-type promoter construct and the this compound expression vector to the activity in control cells (e.g., empty vector or mutant promoter). A significant increase or decrease in luciferase activity indicates that this compound functionally regulates the promoter.
Visualizing the Workflow and Signaling Pathway
To better understand the experimental process and the biological context of this compound function, the following diagrams are provided.
This compound has been shown to be a direct transcriptional target of the p63 transcription factor, a key regulator of epithelial development.[2] Furthermore, this compound can modulate signaling pathways such as the TGF-β pathway, which is involved in epithelial-mesenchymal transition.[3]
By employing a combination of ChIP-seq and functional validation methods like reporter assays, researchers can confidently identify and characterize the direct gene targets of this compound, leading to a deeper understanding of its role in cellular processes and disease.
References
- 1. Association of this compound with ability of keratinocytes to multiply and with absence of terminal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p63 Transcriptionally regulates BNC1, a Pol I and Pol II transcription factor that regulates ribosomal biogenesis and epithelial differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-1 modulates epithelial plasticity and TGF-β1-induced loss of epithelial cell integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Basonuclin Function Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of the function of basonuclin (BNC), a family of highly conserved zinc finger proteins. It highlights the distinct and overlapping roles of the two principal members, this compound 1 (BNC1) and this compound 2 (BNC2), in key biological processes. This document summarizes key findings, presents available data in a comparative format, details relevant experimental methodologies, and provides visual representations of associated pathways and workflows.
Introduction to this compound
Basonuclins are transcription factors characterized by the presence of multiple, highly conserved zinc finger domains, which mediate their binding to DNA and regulation of gene expression.[1][2][3] The two main paralogs, BNC1 and BNC2, share a common evolutionary origin but have diverged to acquire distinct functions and expression patterns across different species.[4] BNC1 is primarily associated with the proliferation of epithelial cells and the regulation of ribosomal RNA (rRNA) synthesis, while BNC2 plays a crucial role in various developmental processes and has been implicated in several human diseases.[1][4]
Comparative Functional Overview
The functions of BNC1 and BNC2 have been investigated in several model organisms, primarily in human, mouse, and zebrafish. While there are conserved roles, significant species-specific differences have also been observed.
This compound 1 (BNC1)
BNC1 is predominantly expressed in proliferating basal keratinocytes of stratified squamous epithelia and in reproductive germ cells.[4] Its primary functions are linked to cell proliferation and transcription.
-
Transcriptional Regulation: BNC1 is a unique transcription factor capable of regulating genes transcribed by both RNA Polymerase I and II.[3] It binds to the promoter of ribosomal RNA genes (rDNA), suggesting a role in ribosome biogenesis to support rapid cell growth.[1]
-
Cell Proliferation: In keratinocytes, the nuclear localization of BNC1 is associated with a higher proliferative potential.[5]
-
Oogenesis: In mice, BNC1 is crucial for oocyte development and maturation.
This compound 2 (BNC2)
BNC2 exhibits a broader tissue distribution compared to BNC1 and is implicated in a wider range of developmental processes.[4] It is an extremely conserved protein across vertebrates, highlighting its essential functions.[4]
-
Development:
-
Craniofacial Development: In mice, knockout of the Bnc2 gene is neonatally lethal, with severe defects in craniofacial bones and the development of a cleft palate.[6][7][8] This is attributed to the role of BNC2 in the multiplication of embryonic craniofacial mesenchymal cells.[6]
-
Pigment Pattern Formation: In zebrafish, mutations in the bnc2 gene lead to a loss of melanophores, xanthophores, and iridophores, resulting in a disrupted adult pigment pattern.[9][10][11]
-
Urinary Tract Development: Studies in both mice and zebrafish have implicated BNC2 in the proper development of the urinary tract.[12]
-
-
Gene Regulation: BNC2 is thought to act as a transcriptional regulator, and its localization to nuclear speckles suggests a potential role in mRNA processing.[4][13]
-
Disease Association: BNC2 has been linked to various human conditions, including certain cancers and developmental abnormalities.[8]
Quantitative Data Summary
Direct quantitative comparisons of this compound function across species are challenging due to variations in experimental setups and reporting standards in the literature. The following tables summarize the available semi-quantitative and qualitative data.
Table 1: this compound Expression Patterns Across Species
| Gene | Species | Tissues with High Expression | Tissues with Low/No Expression | Subcellular Localization |
| BNC1 | Human | Basal keratinocytes, reproductive germ cells[4] | Terminally differentiated keratinocytes | Nucleus (in proliferating cells), Cytoplasm (in quiescent cells)[5][14][15] |
| Mouse | Basal keratinocytes, spermatocytes, oocytes[7][14] | - | Nucleus, Centrosome, Mitochondria, Acrosome (in spermatids)[14][16] | |
| Zebrafish | Oocytes, Brain, CNS[11] | Somatic ovarian cells | - | |
| BNC2 | Human | Ovary, Uterus, Testis, Kidney, Skin[2][13] | - | Nucleus (in nuclear speckles)[4] |
| Mouse | Craniofacial mesenchyme, germ cells, sensory neurons, hair follicles[6][7][12] | - | Nucleus[12] | |
| Zebrafish | Hypodermal cells, somatic ovarian cells, brain, CNS[9][10][11] | - | Nucleus |
Table 2: Phenotypes of this compound Loss-of-Function Across Species
| Gene Knockout/Mutant | Species | Phenotype | Quantitative Data (if available) |
| Bnc1 | Mouse | Female subfertility, defects in oogenesis | - |
| Bnc2 | Mouse | Neonatal lethality, cleft palate, craniofacial abnormalities, dwarfism, defects in oogenesis and spermatogenesis[6][7][8][12] | Abnormal development of maxillary and palatine processes, reduced size of the alisphenoid bone.[8] |
| bnc2 | Zebrafish | Loss of body stripes due to death of melanophores, xanthophores, and iridophores; female infertility[9][10][11] | Fewer metamorphic melanophores, xanthophores, and iridophores observed.[9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental findings. Below are outlines of key experimental protocols used to study this compound function.
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for this compound Target Gene Identification
This protocol is adapted from standard ChIP-seq procedures and can be optimized for this compound transcription factors.[17][18][19]
-
Cell Cross-linking: Cells (e.g., human keratinocytes or mouse embryonic fibroblasts) are treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Preparation: Cells are lysed, and nuclei are isolated. The chromatin is then sheared into fragments of 200-500 bp using sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to BNC1 or BNC2. Protein A/G magnetic beads are used to capture the antibody-protein-DNA complexes.
-
Washes: The beads are washed multiple times to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: The protein-DNA complexes are eluted from the beads, and the cross-links are reversed by heating in the presence of a high salt concentration.
-
DNA Purification: The DNA is purified using phenol-chloroform extraction or a commercial kit.
-
Library Preparation and Sequencing: The purified DNA is used to prepare a sequencing library, which is then sequenced using a next-generation sequencing platform.
-
Data Analysis: Sequencing reads are aligned to the reference genome, and peaks representing this compound binding sites are identified using peak-calling algorithms.
Co-Immunoprecipitation (Co-IP) for Identification of this compound Interacting Proteins
This protocol is designed to identify proteins that form complexes with this compound.[20][21][22][23][24]
-
Cell Lysis: Cells are lysed in a non-denaturing buffer to preserve protein-protein interactions.
-
Pre-clearing: The cell lysate is incubated with Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: The pre-cleared lysate is incubated with an antibody specific to BNC1 or BNC2 overnight at 4°C.
-
Immune Complex Capture: Protein A/G beads are added to the lysate to capture the antibody-protein complexes.
-
Washes: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads using a low-pH buffer or SDS-PAGE loading buffer.
-
Analysis: The eluted proteins are separated by SDS-PAGE and can be identified by Western blotting using antibodies against suspected interacting partners or by mass spectrometry for a global identification of interacting proteins.
Quantitative Real-Time PCR (qRT-PCR) for this compound Gene Expression Analysis in Zebrafish Embryos
This protocol is adapted for studying gene expression during zebrafish development.[25][26][27][28][29]
-
RNA Extraction: Total RNA is extracted from zebrafish embryos at different developmental stages using a suitable RNA isolation reagent.
-
DNase Treatment: The RNA is treated with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: First-strand cDNA is synthesized from the RNA template using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
Real-Time PCR: The cDNA is used as a template for real-time PCR with gene-specific primers for bnc1 and bnc2, and a suitable reference gene for normalization.
-
Data Analysis: The relative expression levels of bnc1 and bnc2 are calculated using the ΔΔCt method.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving this compound and a typical experimental workflow.
Caption: this compound 1 (BNC1) regulation of ribosomal RNA (rRNA) transcription.
Caption: Diverse developmental roles of this compound 2 (BNC2) in mouse and zebrafish.
Caption: A generalized experimental workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).
References
- 1. This compound, a zinc finger protein of keratinocytes and reproductive germ cells, binds to the rRNA gene promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Basonuclin2, a DNA-binding zinc-finger protein expressed in germ tissues and skin keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Search for this compound Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Basonuclins 1 and 2, whose genes share a common origin, are proteins with widely different properties and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alternative subcellular locations of keratinocyte this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound 2 has a function in the multiplication of embryonic craniofacial mesenchymal cells and is orthologous to disco proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The importance of this compound 2 in adult mice and its relation to this compound 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound-2 Requirements for Zebrafish Adult Pigment Pattern Development and Female Fertility | PLOS Genetics [journals.plos.org]
- 10. This compound-2 Requirements for Zebrafish Adult Pigment Pattern Development and Female Fertility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound-2 requirements for zebrafish adult pigment pattern development and female fertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bnc2 this compound zinc finger protein 2 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. rupress.org [rupress.org]
- 15. Nuclear localization of this compound in human keratinocytes and the role of phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An unexpected localization of this compound in the centrosome, mitochondria, and acrosome of developing spermatids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bosterbio.com [bosterbio.com]
- 18. Profiling of transcription factor binding events by chromatin immunoprecipitation sequencing (ChIP-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ChIP-Seq: Technical Considerations for Obtaining High Quality Data - PMC [pmc.ncbi.nlm.nih.gov]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. bitesizebio.com [bitesizebio.com]
- 22. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 23. assaygenie.com [assaygenie.com]
- 24. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 25. Quantitative Real-Time PCR Method to Evaluate Gene Expression in Zebrafish Embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Quantitative Real-Time PCR Method to Evaluate Gene Expression in Zebrafish Embryos | Springer Nature Experiments [experiments.springernature.com]
- 27. Gene expression changes in developing zebrafish as potential markers for rapid developmental neurotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Identification of Novel Reference Genes Suitable for qRT-PCR Normalization with Respect to the Zebrafish Developmental Stage | PLOS One [journals.plos.org]
- 29. journals.plos.org [journals.plos.org]
Comparative Analysis of Basonuclin 1 and 2 Interactomes: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the distinct and overlapping protein interaction networks of basonuclin 1 (BNC1) and this compound 2 (BNC2) is crucial for elucidating their specific roles in cellular processes and their potential as therapeutic targets. This guide provides a comparative overview of their known interactomes, based on available proteomic data, alongside detailed experimental protocols for their study.
This compound 1 and 2 are highly homologous zinc finger proteins that play critical, yet distinct, roles in gene regulation. While both are implicated in fundamental cellular processes, their differential tissue expression and subcellular localization suggest unique sets of interacting partners and, consequently, specialized functions. This comparison guide synthesizes the current knowledge of their respective interactomes, offering a framework for future research and drug discovery efforts.
Functional and Localization Overview
This compound 1 is predominantly found in the basal cell layer of the epidermis and in germ cells of the testis and ovary.[1][2] It is recognized for its role in regulating keratinocyte proliferation and as a regulator of ribosomal RNA (rRNA) transcription.[1] Interestingly, BNC1 has been observed in multiple subcellular compartments, including the nucleus, cytoplasm, centrosome, and mitochondria, suggesting a diverse range of functions.[3]
In contrast, this compound 2 is more widely expressed and is localized exclusively to the nucleus.[4][5] It is thought to act as a transcriptional regulator with roles in skin color saturation, and has been associated with adolescent idiopathic scoliosis.[4][6] Notably, BNC2 colocalizes with the splicing factor SC35 in nuclear speckles, pointing to a potential function in mRNA processing.[5]
Comparative Interactome Data
While a direct comparative proteomic study of the BNC1 and BNC2 interactomes has yet to be published, data from protein-protein interaction databases provide a preliminary glimpse into their respective interaction networks. The following tables summarize the known interactors for human BNC1 and BNC2, primarily identified through affinity capture-mass spectrometry and other methods.
Table 1: Experimentally Determined Interactors of this compound 1 (BNC1)
| Interacting Protein | Gene Symbol | Method of Detection |
| Serine/arginine-rich splicing factor 2 | SRSF2 | Affinity Capture-MS |
| Transcription factor Sp1 | SP1 | Affinity Capture-MS |
| Splicing factor ESS-2 homolog | ESS2 | Affinity Capture-MS |
| Tumor protein p63 | TP63 | Affinity Capture-MS |
| Uroplakin-1b | UPK1B | Affinity Capture-MS |
Data sourced from the BioGRID and STRING databases.[7][8]
Table 2: Experimentally Determined Interactors of this compound 2 (BNC2)
| Interacting Protein | Gene Symbol | Method of Detection |
| LIM domain only 1 | LMO1 | Two-hybrid |
| Interferon regulatory factor 6 | IRF6 | Affinity Capture-MS |
| Yes-associated protein 1 | YAP1 | Co-immunoprecipitation |
| SMAD family member 3 | SMAD3 | Inferred from experiment |
| And 8 other proteins | Two-hybrid, Affinity Capture-MS |
Data sourced from the BioGRID and UniProt databases.[9] A comprehensive list of all 12 interactors can be found in the BioGRID database.
From this initial data, it is evident that the known interactomes of BNC1 and BNC2 are largely distinct, reflecting their different functional roles. BNC1's association with splicing factors and transcription factors aligns with its proposed role in gene expression. BNC2's interaction with signaling molecules like YAP1 and SMAD3 suggests its involvement in key signaling pathways.
Signaling and Interaction Pathways
The distinct interactomes of BNC1 and BNC2 suggest their integration into different cellular signaling pathways. The following diagrams illustrate a simplified overview of their potential interaction networks based on current data.
Caption: Simplified BNC1 interaction network.
References
- 1. BNC1 - Wikipedia [en.wikipedia.org]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. WikiGenes - BNC1 - this compound 1 [wikigenes.org]
- 4. genecards.org [genecards.org]
- 5. Bnc2 this compound zinc finger protein 2 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Zinc finger protein this compound-2 - Wikipedia [en.wikipedia.org]
- 7. string-db.org [string-db.org]
- 8. BNC1 Result Summary | BioGRID [thebiogrid.org]
- 9. uniprot.org [uniprot.org]
Validating Basonuclin's Role in rRNA Transcription: A Comparative Guide to RNAi and Alternative Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the function of basonuclin, a key transcriptional regulator, in ribosomal RNA (rRNA) synthesis. We focus on the widely used RNA interference (RNAi) technology and contrast it with alternative approaches, offering supporting experimental data and detailed protocols to inform your research strategy.
This compound: A Critical Regulator of Ribosome Biogenesis
This compound, a zinc finger protein, plays a pivotal role in regulating the transcription of ribosomal DNA (rDNA), the blueprint for rRNA.[1] Evidence suggests that this compound enhances rRNA synthesis by binding to the rDNA promoter and stimulating the activity of RNA polymerase I.[1] Given that ribosome biogenesis is a fundamental process for cell growth and proliferation, and its dysregulation is implicated in various diseases, including cancer, understanding the precise function of this compound is of significant interest.
RNAi-Mediated Knockdown of this compound: A Powerful Validation Tool
RNA interference is a powerful technique to elucidate gene function through the sequence-specific silencing of messenger RNA (mRNA), leading to reduced protein expression. Studies utilizing short hairpin RNA (shRNA) or small interfering RNA (siRNA) have been instrumental in validating the role of this compound in rRNA transcription.
Quantitative Data from this compound Knockdown Studies
One key study demonstrated that the knockdown of this compound in human keratinocyte (HaCaT) cells using stealth siRNA (siBnc1-s) resulted in a discernible reduction of the 47S precursor rRNA (pre-rRNA), particularly at high cell densities. This effect was not observed with a scrambled control siRNA (siCb-s), indicating the specificity of the this compound knockdown.
| Cell Line | Treatment | Key Finding | Reference |
| HaCaT | This compound siRNA (siBnc1-s) | Reduction in 47S pre-rRNA levels at high cell density | [2] |
| HaCaT | Scrambled control siRNA (siCb-s) | No significant change in 47S pre-rRNA levels | [2] |
Experimental Protocols
Here, we provide detailed methodologies for key experiments involved in validating this compound's role in rRNA transcription using RNAi.
siRNA Transfection using Lipofectamine® 2000
This protocol is adapted for a 6-well plate format.
Materials:
-
HaCaT cells
-
This compound-specific siRNA (e.g., Santa Cruz Biotechnology, sc-37708)[1]
-
Scrambled negative control siRNA
-
Lipofectamine® 2000 Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Complete growth medium (e.g., DMEM with 10% FBS)
Procedure:
-
Cell Seeding: The day before transfection, seed HaCaT cells in a 6-well plate at a density that will ensure they are 30-50% confluent at the time of transfection.
-
siRNA Preparation:
-
In a sterile tube, dilute 5-10 µL of the 10 µM this compound siRNA stock in 250 µL of Opti-MEM™ I medium. Mix gently.
-
In a separate sterile tube, dilute the same amount of scrambled control siRNA in 250 µL of Opti-MEM™ I medium.
-
-
Lipofectamine® 2000 Preparation:
-
In a separate sterile tube, dilute 5 µL of Lipofectamine® 2000 in 250 µL of Opti-MEM™ I medium. Mix gently and incubate for 5 minutes at room temperature.
-
-
Complex Formation:
-
Combine the diluted siRNA with the diluted Lipofectamine® 2000. Mix gently and incubate for 20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Aspirate the growth medium from the HaCaT cells and wash once with PBS.
-
Add 1.5 mL of fresh, antibiotic-free complete growth medium to each well.
-
Add the 500 µL of siRNA-Lipofectamine® 2000 complexes dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation and Analysis:
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
After incubation, harvest the cells for downstream analysis of this compound knockdown and rRNA transcription levels.
-
Quantification of 47S pre-rRNA by Northern Blotting
Materials:
-
Total RNA extracted from transfected and control cells
-
Formaldehyde, formamide, MOPS buffer
-
Agarose
-
Nylon membrane
-
UV crosslinker
-
Hybridization buffer
-
Radiolabeled or DIG-labeled probe specific for the 5' external transcribed spacer (5' ETS) of the 47S pre-rRNA
-
Phosphorimager or chemiluminescence detection system
Procedure:
-
RNA Electrophoresis:
-
Denature 10-20 µg of total RNA per sample by heating in a formaldehyde/formamide-containing loading buffer.
-
Separate the RNA by size on a large formaldehyde-agarose gel.
-
-
RNA Transfer:
-
Transfer the separated RNA from the gel to a nylon membrane via capillary transfer overnight.
-
-
Crosslinking and Prehybridization:
-
UV-crosslink the RNA to the membrane.
-
Prehybridize the membrane in hybridization buffer for at least 30 minutes at 68°C.[3]
-
-
Hybridization:
-
Denature the labeled 5' ETS probe and add it to the hybridization buffer.
-
Incubate the membrane with the probe overnight at 68°C.[3]
-
-
Washing and Detection:
-
Wash the membrane under stringent conditions to remove unbound probe.
-
Detect the signal using a phosphorimager (for radiolabeled probes) or a chemiluminescence imager (for DIG-labeled probes).
-
-
Quantification:
-
Quantify the band intensity corresponding to the 47S pre-rRNA. Normalize the signal to a loading control (e.g., 18S or 28S rRNA).
-
Visualizing the Workflow and this compound's Role
Caption: Experimental workflow for validating this compound's role in rRNA transcription using RNAi.
Caption: Simplified signaling pathway of this compound in rRNA transcription.
Comparison with Alternative Methods
While RNAi is a robust method, other techniques can also be employed to study this compound's function.
| Method | Principle | Advantages | Disadvantages |
| RNA Interference (RNAi) | Post-transcriptional silencing of this compound mRNA using siRNA or shRNA. | Relatively simple and cost-effective; transient knockdown is possible. | Incomplete knockdown can occur; potential for off-target effects. |
| CRISPR Interference (CRISPRi) | Transcriptional repression of the this compound gene using a catalytically inactive Cas9 (dCas9) fused to a repressor domain, guided by a specific gRNA. | High specificity; can achieve potent and reversible gene repression. | Requires delivery of both dCas9 and gRNA; potential for off-target effects, though generally lower than RNAi. |
| Nuclear Run-On Assay | Measures the rate of transcription by allowing elongating RNA polymerases in isolated nuclei to incorporate labeled nucleotides. | Provides a direct measure of transcription rate. | Technically challenging; requires a large number of cells and use of radioactivity.[4][5][6][7] |
A Closer Look at CRISPRi as an Alternative
CRISPR interference (CRISPRi) presents a promising alternative to RNAi for studying transcription factors like this compound. Instead of degrading mRNA, CRISPRi utilizes a deactivated Cas9 (dCas9) protein, which can no longer cut DNA, fused to a transcriptional repressor domain. Guided by a specific guide RNA (gRNA) to the this compound promoter, this complex can physically block the binding of RNA polymerase II, thereby inhibiting the transcription of the this compound gene.
Hypothetical Experimental Workflow using CRISPRi:
-
Design and Clone: Design gRNAs targeting the promoter region of the this compound gene. Clone these into a vector that also expresses the dCas9-repressor fusion protein.
-
Transfection/Transduction: Introduce the CRISPRi system into the target cells (e.g., HaCaT).
-
Selection and Validation: Select for cells successfully expressing the CRISPRi machinery and validate the knockdown of this compound at both the mRNA and protein levels.
-
Analysis of rRNA Transcription: Perform Northern blotting for 47S pre-rRNA or a nuclear run-on assay to assess the impact on rRNA synthesis.
Conclusion
The validation of this compound's role in rRNA transcription is crucial for understanding fundamental cellular processes and their deregulation in disease. RNAi has proven to be an effective tool for this purpose, with clear evidence demonstrating a reduction in pre-rRNA levels upon this compound knockdown. While powerful, researchers should be aware of its limitations, such as the potential for incomplete knockdown and off-target effects.
For future studies, CRISPRi offers a highly specific and potent alternative for repressing this compound expression at the transcriptional level. The choice of methodology will ultimately depend on the specific experimental goals, available resources, and the desired level of precision. By carefully considering the advantages and disadvantages of each approach, researchers can design robust experiments to further unravel the intricate role of this compound in ribosome biogenesis and its implications for human health.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. This compound Regulates a Subset of Ribosomal RNA Genes in HaCaT Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ruo.mbl.co.jp [ruo.mbl.co.jp]
- 4. med.emory.edu [med.emory.edu]
- 5. Nuclear Run On Transcription Assay [protocols.io]
- 6. Nuclear run-on assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nuclear run-on - Wikipedia [en.wikipedia.org]
A Comparative Guide to Basonuclin and ZNF750 in Epidermal Differentiation
For Researchers, Scientists, and Drug Development Professionals
The process of epidermal differentiation is a tightly regulated cascade of gene expression and cellular changes that culminates in the formation of the protective outer layer of the skin. Two key nuclear proteins, Basonuclin (BNC1) and Zinc Finger Protein 750 (ZNF750), play distinct and crucial roles in orchestrating this process. This guide provides an objective comparison of their functions, supported by experimental data, to aid researchers in understanding their interplay and potential as therapeutic targets.
At a Glance: Opposing Roles in Keratinocyte Fate
This compound and ZNF750 can be viewed as regulators at opposite ends of the epidermal differentiation spectrum. This compound is predominantly found in the proliferative basal layer of the epidermis, where it is associated with maintaining the proliferative capacity of keratinocytes and preventing their premature differentiation.[1][2] In contrast, ZNF750 is expressed in the suprabasal layers and acts as a key transcriptional activator of terminal differentiation, driving the expression of genes essential for the formation of the cornified envelope and the skin barrier.[3]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and ZNF750 on key markers of epidermal differentiation.
Table 1: Effect of this compound (BNC1) on Epidermal Differentiation Markers
| Marker | Experiment | Effect of this compound | Quantitative Change | Reference |
| Involucrin (B1238512) (IVL) | Disappearance of this compound mRNA in cultured keratinocytes | Increased expression | Associated with the appearance of involucrin mRNA | [1][2] |
| Proliferation | Presence of this compound in keratinocytes | Maintained | Associated with the ability of keratinocytes to multiply | [1][2][4] |
| Colony-forming ability | Disappearance of this compound mRNA in cultured keratinocytes | Decreased | Loss of colony-forming ability | [1][2] |
Note: Quantitative data on the direct overexpression or knockdown of this compound on specific differentiation marker proteins is limited in the reviewed literature. The available information is primarily descriptive.
Table 2: Effect of ZNF750 on Epidermal Differentiation Markers
| Marker | Experiment | Effect of ZNF750 | Quantitative Change | Reference |
| Filaggrin (FLG) | ZNF750 knockdown in HaCaT cells | Decreased expression | Markedly reduced mRNA levels | [3] |
| Loricrin (LOR) | ZNF750 knockdown in HaCaT cells | Decreased expression | Markedly reduced mRNA levels | [3] |
| Desmoglein 1 (DSG1) | ZNF750 knockdown in HaCaT cells | Decreased expression | Markedly reduced mRNA levels | [3] |
| Keratin 1 (KRT1) | ZNF750 overexpression in undifferentiated keratinocytes | No significant change | - | [3] |
| KLF4 | ZNF750 overexpression in undifferentiated keratinocytes | Increased expression | Sufficient to induce KLF4 expression | [5] |
| Cell Proliferation | ZNF750 knockdown in HaCaT cells | Sustained | - | [3] |
Signaling Pathways and Molecular Mechanisms
This compound: A Gatekeeper of the Proliferative State
This compound is a zinc finger protein that is thought to exert its function prior to the onset of terminal differentiation.[6][7] It is primarily localized in the nuclei of basal keratinocytes, the proliferative compartment of the epidermis.[1][2] One of its known functions is to act as a transcription factor for ribosomal RNA (rRNA) genes, suggesting a role in supporting the high metabolic and protein synthesis demands of proliferating cells.[8][9] The disappearance of this compound from the nucleus as keratinocytes move to the suprabasal layers is a key event that coincides with their commitment to differentiate.[1][2]
References
- 1. Association of this compound with ability of keratinocytes to multiply and with absence of terminal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ZNF750 Is Expressed in Differentiated Keratinocytes and Regulates Epidermal Late Differentiation Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a zinc finger protein associated with epithelial expansion and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ZNF750 is a p63 Target Gene that Induces KLF4 to Drive Terminal Epidermal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: a keratinocyte protein with multiple paired zinc fingers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: a keratinocyte protein with multiple paired zinc fingers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Regulates a Subset of Ribosomal RNA Genes in HaCaT Cells | PLOS One [journals.plos.org]
- 9. This compound, a zinc finger protein of keratinocytes and reproductive germ cells, binds to the rRNA gene promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Functional Redundancy of Basonuclin Paralogs: A Comparative Guide
Researchers, scientists, and drug development professionals are continually exploring the intricate roles of gene paralogs in cellular function and disease. This guide provides a comprehensive comparison of the basonuclin paralogs, this compound 1 (BNC1) and this compound 2 (BNC2), focusing on their functional redundancy and distinct roles in specific tissues. By presenting experimental data, detailed methodologies, and visual diagrams, we aim to offer a clear and objective resource for understanding the complexities of these two zinc finger proteins.
This compound 1 (BNC1) and this compound 2 (BNC2) are paralogous zinc finger proteins that share structural similarities, including three pairs of zinc fingers, a nuclear localization signal, and a serine-rich region, suggesting a common evolutionary origin.[1] Despite these similarities, they exhibit widely different properties and functions, ranging from overlapping expression in certain cell types to distinct subcellular localizations and knockout phenotypes. This guide delves into the experimental evidence that elucidates their tissue-specific roles, highlighting instances of both functional redundancy and specialization.
Data Presentation: A Comparative Overview
To facilitate a clear comparison, the following tables summarize the key differences and similarities between BNC1 and BNC2 based on current experimental evidence.
Table 1: Tissue Distribution of this compound Paralogs
| Tissue/Cell Type | BNC1 Expression | BNC2 Expression | Co-localization | Reference(s) |
| Skin (Epidermis) | Primarily in basal keratinocytes | Present in all living layers of the epidermis | Yes, in basal keratinocytes | [1] |
| Reproductive System | ||||
| - Testis (Male Germ Cells) | Present in prospermatogonia and undifferentiated spermatogonia | Present in prospermatogonia and undifferentiated spermatogonia | Yes | [2] |
| - Ovary (Female Germ Cells) | Abundant in oocytes | Present in maturing oocytes and somatic ovarian cells | Yes, in oocytes | [2][3] |
| - Uterus | Low/Absent | Abundant | No | [1] |
| Kidney | Low/Absent | Abundant | No | [1] |
| Intestine | Low/Absent | Abundant | No | [1] |
| Hair Follicles | Restricted to the basal layer of the outer root sheath and matrix during anagen | Restricted to the basal layer of the outer root sheath and matrix during anagen | Yes | [2] |
| Sensory Neurons | Present | Present | Yes | [2] |
| Connective Tissue (Organ Capsules) | Present | Present | Yes | [2] |
| Craniofacial Mesenchymal Cells | Not reported | Essential for multiplication | No | [4] |
| Hepatocellular Carcinoma (HCC) | Down-regulated | Down-regulated | N/A | [5][6] |
Table 2: Functional Comparison and Knockout Phenotypes
| Feature | This compound 1 (BNC1) | This compound 2 (BNC2) | Evidence of Redundancy | Evidence of Distinct Function | Reference(s) |
| Subcellular Localization | Can shuttle between the nucleus and cytoplasm | Primarily confined to the nucleus, co-localizes with SC35 in nuclear speckles | Both can be nuclear | Distinct localization patterns suggest different functions (BNC2 in pre-mRNA processing) | [1] |
| Proposed Function | Transcription factor for ribosomal RNA synthesis, role in cell proliferation | Potential role in nuclear processing of mRNA, regulation of extracellular matrix production | Both are transcription factors | BNC2's role in mRNA processing is distinct | [1][7] |
| Knockout Phenotype (Mouse) | Sub-fertility in females, testicular premature aging in males | Neonatal lethality, craniofacial abnormalities (cleft palate), defects in distal urethral development | Different and more severe phenotype in BNC2 knockout mice | [4][8][9] | |
| Role in Spermatogenesis | Required for spermatogenesis; cooperates with TAF7L | Found in prospermatogonia and undifferentiated spermatogonia | Co-localization in early germ cells | BNC1 deficiency leads to progressive fertility loss | [2][8] |
| Role in Oogenesis | Essential for oogenesis and early embryogenesis | Accumulates in maturing oocytes; expressed in somatic ovarian cells | Co-localization in oocytes | BNC1 knockdown leads to female sub-fertility | [2][3] |
| Role in Skin | Associated with the proliferative potential of keratinocytes | Present in all living layers of the epidermis | Co-localization in basal keratinocytes | BNC1 is more restricted to the basal layer | [1] |
Experimental Protocols: Methodologies for Functional Comparison
The characterization of BNC1 and BNC2 functions has relied on a variety of experimental techniques. Below are detailed methodologies for key experiments cited in the comparison.
Generation of Specific Antibodies
To distinguish between the highly similar BNC1 and BNC2 proteins, specific antibodies were generated.
-
Antigen Selection: A region of the proteins with the most sequence divergence, located between the second and third zinc finger pairs, was chosen.
-
Recombinant Protein Expression: DNA fragments encoding these divergent regions were cloned into bacterial expression vectors to produce Glutathione S-transferase (GST) fusion proteins.
-
Immunization: The purified GST-fusion proteins were injected into rabbits to elicit a polyclonal antibody response. For monoclonal antibodies, a human antibody phage display library was panned with the purified protein.
-
Antibody Purification and Validation: The resulting antisera were purified by affinity chromatography. The specificity of the antibodies was confirmed by Western blotting against both BNC1 and BNC2 recombinant proteins to ensure no cross-reactivity.[1]
Immunohistochemistry and Immunofluorescence
These techniques were crucial for determining the tissue distribution and subcellular localization of BNC1 and BNC2.
-
Tissue Preparation: Frozen or paraffin-embedded tissue sections were prepared from various organs. For cultured cells, they were grown on coverslips.
-
Fixation: Tissues or cells were fixed with paraformaldehyde or methanol.
-
Antibody Staining: The sections or cells were incubated with the specific primary antibodies against BNC1 or BNC2, followed by incubation with fluorescently labeled secondary antibodies.
-
Co-localization Studies: To determine if the proteins are present in the same cellular compartments, double-staining was performed using antibodies against BNC1 and BNC2, or with antibodies against known subcellular markers (e.g., SC35 for nuclear speckles).
-
Microscopy: The stained samples were visualized using fluorescence or confocal microscopy.[1]
Gene Knockout Mouse Models
To investigate the in vivo functions of BNC1 and BNC2, knockout mouse models were generated.
-
Targeting Vector Construction: A targeting vector was designed to disrupt the Bnc1 or Bnc2 gene, often by replacing a critical exon with a selectable marker gene.
-
Embryonic Stem (ES) Cell Transfection and Selection: The targeting vector was introduced into ES cells, and cells that had undergone homologous recombination were selected.
-
Blastocyst Injection and Chimera Generation: The targeted ES cells were injected into blastocysts, which were then implanted into surrogate mothers to generate chimeric mice.
-
Germline Transmission and Genotyping: Chimeric mice were bred to establish germline transmission of the targeted allele. Offspring were genotyped by PCR or Southern blotting to identify heterozygous and homozygous knockout animals.
-
Phenotypic Analysis: The knockout mice were extensively analyzed for any developmental, physiological, or reproductive abnormalities.[4][8]
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR was used to quantify the mRNA expression levels of BNC1 and BNC2 in different tissues and cell lines.
-
RNA Extraction and cDNA Synthesis: Total RNA was extracted from cells or tissues, and reverse transcribed into complementary DNA (cDNA).
-
PCR Amplification: The cDNA was used as a template for PCR amplification with primers specific for Bnc1 and Bnc2. A fluorescent dye (e.g., SYBR Green) was used to monitor the amplification in real-time.
-
Quantification: The expression levels were normalized to a housekeeping gene to determine the relative abundance of Bnc1 and Bnc2 mRNA.[5]
Mandatory Visualization: Diagrams of Workflows and Pathways
To visually summarize the experimental approaches and functional distinctions, the following diagrams are provided.
Caption: Experimental workflow for comparing BNC1 and BNC2 functions.
Caption: Functional distinctions and overlaps of BNC1 and BNC2.
References
- 1. pnas.org [pnas.org]
- 2. This compound-2 regulates extracellular matrix production and degradation | Life Science Alliance [life-science-alliance.org]
- 3. Nuclear localization of this compound in human keratinocytes and the role of phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bnc2 MGI Mouse Gene Detail - MGI:2443805 - this compound zinc finger protein 2 [informatics.jax.org]
- 6. informatics.jax.org [informatics.jax.org]
- 7. Basonuclins 1 and 2, whose genes share a common origin, are proteins with widely different properties and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bnc2 this compound zinc finger protein 2 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. Bnc1 this compound zinc finger protein 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
Basonuclin 1's Transcriptional Dance: A Direct Link to the Core Machinery via TAF7L
A comprehensive guide for researchers, scientists, and drug development professionals on the interaction of the transcription factor basonuclin 1 with the TATA-binding protein (TBP) complex, highlighting its cooperation with the TBP-associated factor, TAF7L.
The zinc finger protein this compound 1 (BNC1) is a key regulator of gene expression, particularly in proliferative keratinocytes and gametogenic cells.[1] Its role as a transcription factor for both RNA polymerase I and II has been established, implicating it in diverse cellular processes from ribosome biogenesis to spermatogenesis.[2][3] A critical aspect of understanding its regulatory function lies in its interaction with the basal transcription machinery, specifically the TATA-binding protein (TBP) and its associated factors (TAFs) that form the core of the TFIID complex. While a direct interaction with TBP has not been explicitly demonstrated, compelling evidence points to an indirect association through the germ cell-specific TAF7 paralogue, TAF7L.[1]
This guide provides a comparative analysis of BNC1's interaction with the TBP-TFIID complex, focusing on the experimentally verified partnership with TAF7L, and contrasts this with other potential, though less characterized, interaction partners.
Comparative Analysis of this compound 1 Interactions
The following table summarizes the current understanding of BNC1's key interaction relevant to its function as a transcription factor.
| Interacting Partner | Evidence of Interaction | Functional Significance | Quantitative Data | Key Experimental Method |
| TAF7L (TBP-associated factor 7 like) | Biochemical analysis has demonstrated an association both in vitro and in testis.[1] | BNC1 cooperates with TAF7L to regulate the expression of spermatogenesis-specific genes. This interaction is crucial for the nuclear translocation of the BNC1/TAF7L complex.[1] | Not available in the reviewed literature. | Co-immunoprecipitation (Co-IP)[1] |
| TBP (TATA-binding protein) | No direct interaction has been experimentally verified. The interaction is inferred to be indirect, mediated by TAF7L's presence in the TFIID complex.[1][4] | As a core component of the TFIID complex, TBP is essential for the initiation of transcription. BNC1's association with TAF7L suggests a mechanism for recruiting the basal transcription machinery to target gene promoters.[4][5] | Not applicable. | Inferred from BNC1-TAF7L interaction studies. |
| Other Potential Transcription Factors (e.g., CEBPB, MAX, EP300) | Computationally predicted and identified in high-throughput screens as potential binding partners.[6] | The functional relevance of these potential interactions in specific cellular contexts is yet to be fully elucidated. | Not available in the reviewed literature. | Primarily based on computational predictions and database entries.[6] |
The this compound 1 - TAF7L Signaling Pathway
The interaction between BNC1 and TAF7L provides a mechanism for tissue-specific gene regulation. In spermatogenesis, BNC1 binds to the promoters of target genes, and its association with TAF7L is thought to recruit the TFIID complex, thereby initiating transcription. A mutation in BNC1 that impairs its nuclear localization also disrupts the nuclear translocation of the BNC1/TAF7L complex, highlighting the importance of this interaction for their collaborative function.[1]
Experimental Protocols: Co-immunoprecipitation of BNC1 and TAF7L
The following protocol is based on the methodology used to demonstrate the interaction between BNC1 and TAF7L in HEK293T cells.[7]
Objective: To determine if this compound 1 (BNC1) and TAF7L interact within a cellular context.
Principle: Co-immunoprecipitation (Co-IP) is a technique used to enrich a protein of interest ("bait") from a cell lysate using a specific antibody. If other proteins ("prey") are part of a complex with the bait protein, they will also be co-precipitated. The presence of the prey protein is then detected by Western blotting.
Materials:
-
HEK293T cells
-
Expression plasmids for tagged BNC1 (e.g., CFP-BNC1) and tagged TAF7L (e.g., FLAG-TAF7L)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Antibody specific to the bait protein's tag (e.g., anti-FLAG antibody)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Antibody specific to the prey protein's tag (e.g., anti-CFP antibody) for Western blot detection
-
Standard Western blotting reagents and equipment
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells to an appropriate confluency.
-
Co-transfect the cells with expression plasmids for the tagged bait (e.g., FLAG-TAF7L) and prey (e.g., CFP-BNC1) proteins. Include appropriate controls, such as single-plasmid transfections and empty vector controls.
-
Incubate the cells for 24-48 hours to allow for protein expression.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at high speed to pellet cellular debris. Collect the supernatant containing the soluble proteins.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the antibody against the bait protein's tag (e.g., anti-FLAG) for several hours or overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an antibody against the prey protein's tag (e.g., anti-CFP) to detect its presence in the immunoprecipitated sample.
-
Also, probe for the bait protein to confirm successful immunoprecipitation.
-
Conclusion
The interaction between this compound 1 and the TBP-TFIID complex appears to be primarily mediated by the germ cell-specific factor TAF7L. This partnership provides a compelling model for how BNC1 can direct the basal transcription machinery to specific gene promoters, thereby enacting its regulatory role in processes like spermatogenesis. While further research is needed to quantify the binding affinity of this interaction and to validate other potential interacting partners, the BNC1-TAF7L axis stands as a key, experimentally supported mechanism of BNC1-mediated transcriptional activation. This understanding offers a valuable framework for researchers and drug development professionals seeking to modulate the activity of this compound 1 in relevant physiological and pathological contexts.
References
- 1. This compound 1 deficiency causes testicular premature aging: BNC1 cooperates with TAF7L to regulate spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Search for this compound target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BNC1 this compound zinc finger protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Genetic characterization of a missense mutation in the X-linked TAF7L gene identified in an oligozoospermic man - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Search for this compound Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genecards.org [genecards.org]
- 7. academic.oup.com [academic.oup.com]
Safety Operating Guide
Personal protective equipment for handling basonuclin
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with basonuclin. It offers procedural guidance on personal protective equipment (PPE), operational handling, and disposal to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is crucial to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE, which aligns with general requirements for Biosafety Level 1 (BSL-1) and Biosafety Level 2 (BSL-2) laboratories.[1][2][3]
| PPE Category | Equipment | Specifications and Best Practices |
| Body Protection | Lab Coat | Should be buttoned and preferably made of a polyester-cotton blend. For work with open flames, a flame-resistant coat is recommended.[4] |
| Hand Protection | Disposable Gloves | Nitrile gloves are a common choice. Ensure a proper fit and inspect for any damage before use. Change gloves immediately if contaminated.[5][6] |
| Eye and Face Protection | Safety Glasses or Goggles | Must have side shields to protect against splashes.[5] A face shield should be worn over safety glasses or goggles if there is a significant splash risk.[5][7] |
| Foot Protection | Closed-Toe Shoes | Shoes must cover the entire foot to protect against spills and falling objects.[1] |
Operational Plan: A Step-by-Step Guide to Handling this compound
This section outlines a standard operational workflow for handling this compound, from receipt and preparation to experimental use.
1. Receiving and Storage:
-
Upon receipt, inspect the packaging for any signs of damage or leakage.
-
Lyophilized this compound should generally be stored at -20°C or -80°C for long-term stability.[8]
-
Reconstituted this compound solutions should be stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can denature the protein.[8][9]
2. Preparation and Handling:
-
All handling of this compound should be performed in a designated clean area, such as a laminar flow hood or a clean workbench, to prevent contamination.
-
When reconstituting lyophilized protein, use the recommended sterile buffer or solvent as specified by the supplier.
-
Avoid creating aerosols or splashes. Use appropriate pipetting techniques and handle solutions gently.
-
Clearly label all tubes and containers with the contents, concentration, and date.
3. Experimental Use:
-
Follow established experimental protocols.
-
Ensure all necessary safety equipment, such as a spill kit, is readily accessible.
-
Do not eat, drink, or apply cosmetics in the laboratory area.
-
Wash hands thoroughly after handling this compound and before leaving the laboratory.
Disposal Plan
Proper disposal of this compound and associated materials is essential to maintain a safe and compliant laboratory.
-
Liquid Waste: Uncontaminated or non-hazardous liquid waste containing this compound may be suitable for drain disposal with copious amounts of water, subject to institutional policies.[10][11] If the this compound is in a solution with hazardous chemicals, it must be disposed of as chemical waste.
-
Solid Waste:
-
Non-contaminated: Consumables such as pipette tips, tubes, and gloves that have come into contact with non-hazardous this compound preparations can typically be disposed of in the regular laboratory trash.[12]
-
Biohazardous: If this compound is used in conjunction with infectious agents (e.g., in cell culture with human cell lines), all contaminated materials must be treated as biohazardous waste.[13] This waste should be collected in designated biohazard bags and decontaminated, typically by autoclaving, before final disposal.[12][14]
-
-
Sharps: All sharps, such as needles and serological pipettes, must be disposed of in a designated puncture-resistant sharps container.[13]
This compound Handling Workflow
References
- 1. westlab.com [westlab.com]
- 2. consteril.com [consteril.com]
- 3. Guide to Biosafety Levels (BSL) 1, 2, 3, & 4 | Lab Manager [labmanager.com]
- 4. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. genextgenomics.com [genextgenomics.com]
- 9. shop.reactionbiology.com [shop.reactionbiology.com]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 12. Waste Management and Disposal | Marine Biological Laboratory [mbl.edu]
- 13. tamiu.edu [tamiu.edu]
- 14. Safe Disposal of Infectious Laboratory Waste - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
